molecular formula C6H13NO2 B555741 (S)-2-Amino-2,3-dimethylbutanoic acid CAS No. 53940-83-3

(S)-2-Amino-2,3-dimethylbutanoic acid

Número de catálogo: B555741
Número CAS: 53940-83-3
Peso molecular: 131.17 g/mol
Clave InChI: GPYTYOMSQHBYTK-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2S)-2-amino-2,3-dimethylbutanoic acid is a non-proteogenic amino acid derivative of valine that serves as a valuable tool in biochemical and chemical synthesis research. Its unique structure, characterized by significant beta-branching, is central to its research applications. In protein science, this compound has been strategically incorporated into proteins, such as T4 lysozyme, to investigate the stabilizing and destabilizing effects of beta-branched amino acids on protein alpha-helices . These studies reveal that its conformational rigidity can lower the entropic cost of forming favorable side-chain interactions, which in certain contexts can stabilize the protein structure . Beyond protein engineering, this amino acid derivative is also employed in synthetic chemistry, where it is used in the production of complexes that act as catalysts for organic reactions, such as the rearrangement of prochiral N-aryl trifluoroacetimidates to yield allylic amides with high enantioselectivities . This makes it a compound of interest for researchers developing asymmetric synthesis methods. For research use only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428636
Record name 3-Methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-83-3
Record name L-α-Methylvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53940-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-isovaline
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URL https://comptox.epa.gov/dashboard/DTXSID70428636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Amino-2,3-dimethylbutanoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (S)-2-Amino-2,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the known physical properties of this compound, a derivative of the amino acid valine. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines a detailed experimental protocol for chiral purity analysis, and includes a visual representation of the analytical workflow.

Quantitative Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[1][2][3]
Molecular Weight 131.17 g/mol [1][2][3]
CAS Number 53940-83-3[2][3][4]
Appearance White to off-white solid/powder[2][4]
Solubility 50 mg/mL in H₂O (requires sonication)[4][5]
Specific Optical Rotation [α]D24 = -4 ± 2° (c=1 in Water)[2]
[α]/D = -3.5 ± 0.5° (c = 1% in H₂O)[3]
XLogP3 (Computed) -1.8[1]
Topological Polar Surface Area (Computed) 63.3 Ų[1]
Complexity (Computed) 122[1]

Experimental Protocols

A critical aspect of characterizing a chiral molecule such as this compound is the determination of its enantiomeric purity. The following protocol describes a general method for determining the enantiomeric excess (e.e.) of an alpha-methylated amino acid using chiral High-Performance Liquid Chromatography (HPLC).

Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-2,3-dimethylbutanoic acid to determine the enantiomeric excess of a given sample.

Materials and Reagents:

  • This compound sample

  • (R,S)-2-Amino-2,3-dimethylbutanoic acid racemic standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel® OD-H or a similar column known for separating amino acid enantiomers)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic (R,S)-2-Amino-2,3-dimethylbutanoic acid standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

    • Prepare a sample solution of the this compound at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Method Development (General Guidelines):

    • Mobile Phase Selection: A common mobile phase for chiral separation of amino acids is a mixture of acetonitrile, methanol, and an acidic modifier. A starting point could be a mobile phase composition of 80:20 (v/v) acetonitrile:methanol with 0.1% formic acid. The composition should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A typical flow rate is 1.0 mL/min. This can be adjusted to optimize separation and run time.

    • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

    • Detection: Use a UV detector at a wavelength where the amino acid has absorbance (e.g., 210 nm).

  • Analysis:

    • Inject the racemic standard solution into the HPLC system to determine the retention times of the (S) and (R) enantiomers and to confirm the column's ability to separate them.

    • Inject the sample solution of this compound.

    • Record the chromatograms for both the standard and the sample.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.

    • Calculate the area under each peak.

    • The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

The following diagram illustrates the general workflow for the determination of the enantiomeric excess of this compound using chiral HPLC.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition and Analysis racemic_std Prepare Racemic Standard Solution (1 mg/mL) filter_std Filter Standard (0.45 µm) racemic_std->filter_std s_sample Prepare (S)-Enantiomer Sample Solution (1 mg/mL) filter_sample Filter Sample (0.45 µm) s_sample->filter_sample inject_std Inject Racemic Standard filter_std->inject_std To HPLC inject_sample Inject Sample filter_sample->inject_sample To HPLC hplc_system HPLC System with Chiral Column hplc_system->inject_std hplc_system->inject_sample get_chromatogram_std Obtain Standard Chromatogram inject_std->get_chromatogram_std get_chromatogram_sample Obtain Sample Chromatogram inject_sample->get_chromatogram_sample peak_integration Integrate Peak Areas get_chromatogram_std->peak_integration get_chromatogram_sample->peak_integration calc_ee Calculate Enantiomeric Excess (e.e. %) peak_integration->calc_ee

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

References

Spectroscopic and Conformational Analysis of α-Methyl-L-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-L-valine is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in the fields of peptide chemistry, pharmacology, and materials science. Its unique structural feature, the presence of a methyl group at the α-carbon, imparts significant conformational constraints on peptide backbones. This steric hindrance can lead to the stabilization of specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, making it a valuable building block in the design of peptidomimetics and novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for α-methyl-L-valine and detailed experimental protocols for its characterization.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for α-methyl-L-valine is not abundantly available in public databases. The following tables summarize the expected and reported data based on analyses of closely related compounds, including L-valine and (R)-(+)-α-Methylvaline. It is important to note that the presence of the α-methyl group will induce notable shifts in the spectra compared to L-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts for α-methyl-L-valine in a neutral aqueous solution (D₂O). These values are extrapolated from the known shifts of L-valine and consider the electron-donating and steric effects of the additional α-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Methyl-L-valine in D₂O

ProtonPredicted Chemical Shift (δ, ppm)
α-CH₃~1.5
β-CH~2.2
γ-CH₃ (diastereotopic)~1.0 (doublet)
γ'-CH₃ (diastereotopic)~0.9 (doublet)

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Methyl-L-valine in D₂O

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~175
~65
~33
Cγ (diastereotopic)~19
Cγ' (diastereotopic)~17
α-CH₃~22
Infrared (IR) and Raman Spectroscopy

The vibrational spectroscopy data presented below is based on a study of (R)-(+)-α-Methylvaline, which is the enantiomer of α-methyl-L-valine. The vibrational frequencies are expected to be identical for both enantiomers. The molecule exists as a zwitterion in the solid state, leading to characteristic absorptions for the -NH₃⁺ and -COO⁻ functional groups.

Table 3: Key IR and Raman Bands for α-Methyl-valine (Solid State)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
N-H Asymmetric Stretch~3100-3400~3100-3400Medium-Broad
C-H Stretches~2800-3000~2800-3000Strong (Raman)
C=O Asymmetric Stretch (-COO⁻)~1600-1560-Very Strong
N-H Asymmetric Bend (-NH₃⁺)~1600~1600Medium
C=O Symmetric Stretch (-COO⁻)~1410~1410Weak-Medium
CH₃ Bending~1370~1370Medium-Weak
Mass Spectrometry

High-resolution mass spectrometry of α-methyl-L-valine (C₆H₁₃NO₂) is expected to yield a precise mass for the protonated molecule [M+H]⁺. Fragmentation patterns in tandem mass spectrometry (MS/MS) will be influenced by the α-methyl group, which can stabilize adjacent carbocations.

Table 4: Predicted High-Resolution Mass Spectrometry Data for α-Methyl-L-valine

IonCalculated m/z
[M+H]⁺132.1025
[M+Na]⁺154.0844

Expected Fragmentation Pathways:

  • Loss of H₂O: From the carboxyl group.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for amino acids.

  • Loss of the isopropyl group: Cleavage of the Cα-Cβ bond.

  • Cleavage of the α-methyl group.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of α-methyl-L-valine.

Synthesis of α-Methyl-L-valine

A common route for the synthesis of α-methyl amino acids is through the Strecker synthesis or by alkylation of a protected amino acid derivative. A generalized procedure for the alkylation of an N-protected L-valine ester is provided below.

Materials:

  • N-Boc-L-valine methyl ester

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation: Dissolve N-Boc-L-valine methyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise with stirring. Allow the reaction to stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add methyl iodide to the reaction mixture at -78 °C. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Deprotection: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting N-Boc-α-methyl-L-valine methyl ester by flash column chromatography. For deprotection, treat the purified product with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc group and hydrolyze the ester, yielding α-methyl-L-valine hydrochloride.

  • Isolation: The final product can be isolated by crystallization or lyophilization.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of α-methyl-L-valine and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).

  • For samples that are difficult to dissolve, gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, adjust the pD of the solution by adding small amounts of DCl or NaOD.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment should be performed with a spectral width of ~200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

  • Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals, respectively.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a stock solution of α-methyl-L-valine in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote ionization.

Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate a fragmentation spectrum.

Visualization of Core Concepts

The incorporation of α-methyl-L-valine into a peptide chain has profound effects on its conformational preferences, primarily due to the steric constraints imposed by the α-methyl group. This often leads to the stabilization of helical structures.

Peptide_Conformation Unstructured Unstructured Peptide Chain AlphaMeVal Incorporation of α-Methyl-L-valine Unstructured->AlphaMeVal Synthetic Modification StericHindrance Increased Steric Hindrance at α-Carbon AlphaMeVal->StericHindrance RestrictedPhiPsi Restricted φ/ψ Backbone Dihedral Angles StericHindrance->RestrictedPhiPsi StabilizedHelix Stabilized Secondary Structure (e.g., 3₁₀- or α-helix) RestrictedPhiPsi->StabilizedHelix EnhancedProperties Enhanced Proteolytic Stability & Defined Conformation StabilizedHelix->EnhancedProperties

Caption: Workflow illustrating the conformational impact of incorporating α-methyl-L-valine into a peptide.

The diagram above illustrates the logical progression from an unstructured peptide to one with a stabilized helical conformation due to the incorporation of α-methyl-L-valine. The steric bulk of the α-methyl group restricts the allowable Ramachandran space for the amino acid residue, thereby favoring more rigid helical structures over more flexible random coils. This conformational rigidity contributes to enhanced biological stability and can be a key strategy in rational drug design.

Conclusion

α-Methyl-L-valine is a powerful tool for peptide and protein engineering. While a complete, publicly available dataset of its spectroscopic properties is still developing, the information provided in this guide, based on closely related structures and established analytical techniques, offers a solid foundation for researchers. The detailed experimental protocols will enable scientists to synthesize and rigorously characterize this and similar α,α-disubstituted amino acids, paving the way for their application in the development of next-generation therapeutics and advanced biomaterials.

Chemical structure and stereochemistry of (S)-2-Amino-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-L-valine, is a synthetic amino acid derivative of valine. Its structure, featuring a methyl group at the α-carbon, imparts unique stereochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. This additional methyl group provides steric hindrance that can influence peptide conformation and enhance resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally related compounds and established principles of amino acid chemistry to provide a thorough technical overview.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[1][2] The systematic IUPAC name for this compound is (2S)-2-amino-2,3-dimethylbutanoic acid. The key structural feature is the presence of a chiral center at the α-carbon (C2), which is bonded to an amino group, a carboxyl group, a methyl group, and an isopropyl group.

The "(S)" designation in its name refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. In this case, the priority of the substituents on the α-carbon is as follows: -NH₂ > -COOH > -CH(CH₃)₂ > -CH₃. With the lowest priority group (-CH₃) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups is counter-clockwise, hence the "S" configuration.

The presence of the α-methyl group in addition to the isopropyl side chain of valine introduces significant steric bulk around the α-carbon. This steric hindrance plays a crucial role in restricting the conformational flexibility of peptides that incorporate this amino acid, often favoring specific secondary structures.

chemical_structure C_alpha (S)-α-Carbon NH2 Amino Group (-NH₂) C_alpha->NH2 COOH Carboxyl Group (-COOH) C_alpha->COOH CH3_alpha α-Methyl Group (-CH₃) C_alpha->CH3_alpha Isopropyl Isopropyl Group (-CH(CH₃)₂) C_alpha->Isopropyl synthesis_workflow start Chiral Ligand + Amino Acid + Ni(II) Salt complex Formation of Chiral Ni(II) Complex start->complex alkylation Asymmetric Alkylation with Methyl Halide complex->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis purification Purification (e.g., Ion-Exchange Chromatography) hydrolysis->purification product This compound purification->product biological_impact alpha_methylation α-Methylation of Amino Acid steric_hindrance Increased Steric Hindrance alpha_methylation->steric_hindrance conformational_rigidity Increased Conformational Rigidity steric_hindrance->conformational_rigidity proteolytic_stability Increased Proteolytic Stability steric_hindrance->proteolytic_stability receptor_binding Enhanced Receptor Binding Affinity & Specificity conformational_rigidity->receptor_binding drug_properties Improved Pharmacokinetic Properties proteolytic_stability->drug_properties receptor_binding->drug_properties

References

An In-depth Technical Guide to α-Methyl-L-valine (CAS 53940-83-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Methyl-L-valine (CAS 53940-83-3), a non-proteinogenic α-amino acid. It is a derivative of the essential amino acid L-valine, featuring a methyl group substitution at the α-carbon. This modification imparts unique conformational constraints and increased resistance to enzymatic degradation, making it a valuable building block in medicinal chemistry and drug design. This document details its physicochemical properties, common applications in research and development, and a list of commercial suppliers. Furthermore, it provides a detailed experimental protocol for its incorporation into peptide chains using solid-phase peptide synthesis and visualizes a key signaling pathway potentially modulated by this class of amino acids.

Chemical and Physical Properties

α-Methyl-L-valine, also known as (S)-2-Amino-2,3-dimethylbutanoic acid, is a white crystalline powder.[1] Its fundamental properties are summarized in the table below. The presence of the α-methyl group introduces a chiral center, and the L-configuration denotes the specific stereoisomer.

PropertyValueReference
CAS Number 53940-83-3[2]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Appearance White to off-white solid/powder[1]
Melting Point >225 °C (decomposes)
Solubility Sparingly soluble in water[1]
Storage Temperature 2-8°C
Optical Rotation [α]/D -3.5±0.5°, c = 1% in H₂O

Applications in Research and Drug Development

The unique structural features of α-Methyl-L-valine make it a valuable tool in various research and development applications:

  • Peptide and Peptidomimetic Synthesis: The α-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to the stabilization of specific secondary structures such as helices and turns. This is crucial for designing peptides with enhanced biological activity and receptor selectivity. Its incorporation can also increase resistance to proteolysis, thereby improving the pharmacokinetic profile of peptide-based drugs.[3]

  • Asymmetric Synthesis: As a chiral building block, α-Methyl-L-valine is employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where stereochemistry is critical for therapeutic efficacy.

  • Metabolic Studies: Researchers utilize α-Methyl-L-valine to investigate amino acid metabolism and transport.[3] The modified structure can help in probing the specificity of enzymes and transporters involved in these pathways.

  • Therapeutic Potential: As a derivative of L-valine, a branched-chain amino acid (BCAA), α-Methyl-L-valine is explored for its potential roles in modulating signaling pathways, such as the mTOR pathway, which is central to cell growth, proliferation, and metabolism.[2][4]

Experimental Protocols

Incorporation of α-Methyl-L-valine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing α-Methyl-L-valine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected α-Methyl-L-valine

  • Fmoc-protected standard amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether, cold

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Coupling of α-Methyl-L-valine:

    • Due to the steric hindrance of the α-methyl group, the coupling of α-Methyl-L-valine requires longer reaction times and may benefit from a double coupling.

    • Follow the same activation procedure as in step 3, using Fmoc-α-Methyl-L-valine.

    • Add the activated α-Methyl-L-valine solution to the resin and shake for 4-6 hours.

    • After the first coupling, drain the solution, wash with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc-α-Methyl-L-valine for another 4-6 hours.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent α-methylated residues) for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and then methanol, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualization of a Relevant Signaling Pathway

α-Methyl-L-valine, as a derivative of a branched-chain amino acid, may influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell metabolism, growth, and proliferation. The diagram below illustrates a simplified model of mTORC1 activation by amino acids.

mTORC1_Activation_by_Amino_Acids cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Amino Acids Amino Acids LAT1 LAT1 Transporter Amino Acids->LAT1 Uptake Ragulator Ragulator LAT1->Ragulator Signal Rag_GTPases RagA/B-RagC/D Ragulator->Rag_GTPases Activates GEF activity mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1_active->4E-BP1 Phosphorylates Rheb Rheb-GTP Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits when active Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: mTORC1 activation by amino acids.

Suppliers

α-Methyl-L-valine (CAS 53940-83-3) is available from various chemical suppliers that specialize in amino acids, peptide synthesis reagents, and building blocks for pharmaceutical research. It is important to verify the purity and stereochemical integrity of the compound from the chosen supplier. For a current list of suppliers, it is recommended to consult online chemical directories.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

The Role of α,α-Disubstituted Amino Acids in Peptide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug design and development. Peptides, with their inherent biocompatibility and specificity, offer significant therapeutic potential. However, their application is often limited by poor metabolic stability and conformational flexibility. The introduction of α,α-disubstituted amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. By replacing the α-hydrogen with a second substituent, these non-proteinogenic amino acids impose significant steric constraints on the peptide backbone, thereby influencing and stabilizing specific secondary structures such as helices and turns.[1][2] This guide provides an in-depth technical overview of the role of α,α-disubstituted amino acids in dictating peptide structure, offering valuable insights for researchers in the field of peptidomimetics and drug discovery.[3][4]

Conformational Control: The Impact of α,α-Disubstitution

The presence of two substituents at the α-carbon atom restricts the accessible conformational space of the amino acid residue, primarily affecting the backbone dihedral angles φ (phi) and ψ (psi). This steric hindrance channels the peptide backbone into well-defined secondary structures.

Helical Structures: 310- and α-Helices

One of the most significant applications of α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib), is the induction and stabilization of helical conformations.[5][6] Aib, with its gem-dimethyl group, strongly favors the formation of 310-helices and, in longer peptides, α-helices.[6][7] The Thorpe-Ingold effect, where the gem-dialkyl substitution decreases the bond angle between the substituents and favors a folded conformation, is a key driving force behind this helical propensity.[6] Peptides rich in Aib are often found in nature as part of peptaibol antibiotics, which form voltage-gated ion channels in cell membranes.[2]

The size of the α,α-substituents plays a crucial role in determining the type of helical structure. While smaller substituents like methyl groups (as in Aib) promote 310- and α-helices, bulkier substituents can lead to different conformational preferences.[1][2]

β-Turns and Extended Conformations

In addition to helices, α,α-disubstituted amino acids are effective inducers of β-turns, which are critical for reversing the direction of the peptide chain in globular proteins and bioactive peptides.[8][9] The conformational constraints imposed by these residues can stabilize the specific dihedral angles required for the i+1 and i+2 positions of a β-turn. For instance, peptides containing Dipropylglycine (Dpg) have been shown to adopt type I' β-turn conformations.[2]

Interestingly, homopeptides of α,α-disubstituted amino acids with larger alkyl chains, such as diethylglycine or dipropylglycine, can adopt fully extended C5 conformations, in contrast to the helical structures formed by Aib homopeptides.[2] This highlights the nuanced relationship between the nature of the α,α-disubstitution and the resulting peptide secondary structure.

Quantitative Data on Conformational Preferences

The conformational preferences of α,α-disubstituted amino acids can be quantified by their backbone dihedral angles (φ, ψ). The following tables summarize typical dihedral angles for Aib and Dpg in different secondary structures, compiled from crystallographic data.

Amino AcidSecondary Structureφ (°)ψ (°)Reference(s)
AibRight-handed 310/α-helix-55 to -70-25 to -45[2]
AibLeft-handed 310/α-helix55 to 7025 to 45[2]
DpgHelical-50 to -70-30 to -50[2]
DpgExtended~ -150~ 150[2]
DpgType I' β-turn (i+1)60 to 7020 to 40[2][10]

Note: These values are approximate and can vary depending on the specific peptide sequence and crystal packing forces.

Experimental Protocols

The synthesis and structural analysis of peptides containing α,α-disubstituted amino acids require specialized experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids into a growing peptide chain via SPPS can be challenging due to slower coupling kinetics.[10]

Protocol Outline:

  • Resin Selection and Swelling: Choose a suitable solid support (e.g., Wang or Rink Amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[11][12][13]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[13]

  • Amino Acid Activation and Coupling:

    • For standard amino acids, activate the carboxyl group using a coupling reagent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • For sterically hindered α,α-disubstituted amino acids, stronger coupling reagents (e.g., HATU, COMU) or the use of pre-formed symmetric anhydrides may be necessary to achieve efficient coupling.[14] Longer coupling times and double coupling steps are often required.[15]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2][5]

Protocol Outline:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). The concentration should typically be in the millimolar range.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.[16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[16]

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds).

    • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Used to correlate proton signals with their directly attached or long-range coupled ¹³C or ¹⁵N nuclei, respectively. This is particularly useful for assigning resonances in more complex peptides.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton, carbon, and nitrogen resonances sequentially.

    • Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

    • Measure coupling constants to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.[17]

  • Structure Validation: Assess the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography provides atomic-resolution three-dimensional structures of peptides in the solid state.[14]

Protocol Outline:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.[7][9][18]

    • Peptide purity is critical for successful crystallization.

  • Data Collection:

    • Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data as the crystal is rotated.[9][14]

  • Data Processing:

    • Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.[14]

  • Structure Solution (Phasing):

    • Determine the phases of the reflections. For small peptides, direct methods can sometimes be used. For larger peptides, methods like molecular replacement (if a homologous structure is available) or anomalous dispersion (if heavy atoms are present) are employed.[14]

  • Model Building and Refinement:

    • Build an initial atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve the fit and stereochemistry. This is an iterative process involving manual adjustments and computational refinement.[14]

  • Structure Validation and Deposition:

    • Validate the final structure for geometric quality and agreement with the diffraction data.

    • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

Applications in Drug Development: Signaling Pathways and Mechanisms of Action

Peptides containing α,α-disubstituted amino acids are being explored for various therapeutic applications due to their enhanced stability and well-defined conformations.

Antimicrobial Peptides (AMPs)

Many AMPs adopt an amphipathic helical structure, which is crucial for their mechanism of action. The incorporation of α,α-disubstituted amino acids can stabilize this helical conformation, leading to enhanced antimicrobial activity.[19][20] These cationic peptides initially interact with the negatively charged bacterial membrane through electrostatic interactions. This is followed by the insertion of the hydrophobic face of the helix into the lipid bilayer, leading to membrane disruption through various proposed mechanisms like the "barrel-stave," "toroidal pore," or "carpet" models, ultimately causing cell death.[8][19][21]

Antimicrobial_Peptide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AMP Cationic AMP (α,α-disubstituted) MembraneSurface Negatively Charged Outer Leaflet AMP->MembraneSurface Electrostatic Interaction MembraneCore Hydrophobic Core MembraneSurface->MembraneCore Hydrophobic Insertion CellDeath Cell Death MembraneCore->CellDeath Membrane Disruption (Pore Formation) MembraneInner Inner Leaflet

Mechanism of action of an antimicrobial peptide.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into cells.[22][23] The incorporation of α,α-disubstituted amino acids can enhance the proteolytic stability and helical content of CPPs, which can influence their uptake efficiency.[1][11] The cellular uptake of CPPs can occur through two main pathways: direct translocation across the plasma membrane or via endocytosis.[6][23] Endocytic pathways involve the engulfment of the CPP and its cargo into vesicles, which then traffic within the cell. For the cargo to be effective, it must escape from these endosomes into the cytoplasm.

CPP_Uptake_Workflow Start CPP-Cargo Complex in Extracellular Space MembraneInteraction Interaction with Plasma Membrane Start->MembraneInteraction DirectTranslocation Direct Translocation MembraneInteraction->DirectTranslocation Endocytosis Endocytosis MembraneInteraction->Endocytosis Cytosol Cargo Release in Cytosol DirectTranslocation->Cytosol Endosome Endosome Formation Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol

Cellular uptake pathways of cell-penetrating peptides.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are a major class of drug targets, and many are activated by peptide hormones.[4][24] Peptides containing α,α-disubstituted amino acids can be designed to mimic the bioactive conformation of endogenous peptide ligands, leading to potent and selective GPCR modulators.[25][26] By stabilizing a specific secondary structure (e.g., a helix or a turn), these modified peptides can enhance binding affinity and signaling efficacy. Upon binding of an agonist peptide, the GPCR undergoes a conformational change, which activates intracellular G proteins, leading to a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP).

GPCR_Signaling PeptideAgonist Peptide Agonist (with α,α-disubstituted AA) GPCR GPCR PeptideAgonist->GPCR Binding G_Protein G Protein (inactive) GPCR->G_Protein Activation G_Protein_active G Protein (active) G_Protein->G_Protein_active GDP -> GTP AdenylylCyclase Adenylyl Cyclase G_Protein_active->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of targets

Simplified GPCR signaling pathway activated by a peptide agonist.

Conclusion

The incorporation of α,α-disubstituted amino acids represents a robust and versatile tool in peptide chemistry and drug discovery. The ability to rigidly control the backbone conformation allows for the rational design of peptides with enhanced stability, bioavailability, and biological activity. From stabilizing helical structures in antimicrobial and cell-penetrating peptides to mimicking the bioactive conformation of GPCR ligands, these modified amino acids offer a wealth of opportunities for developing next-generation peptide-based therapeutics. A thorough understanding of their conformational effects, coupled with optimized synthetic and analytical methodologies, will continue to drive innovation in this exciting field.

References

The Unseen Majority: A Technical Guide to the Natural Occurrence of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond the canonical 20 amino acids that form the fundamental building blocks of proteins, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists in nature. These compounds, not encoded in the genetic code, are far from being metabolic curiosities. Instead, they play critical roles in a myriad of biological processes, acting as signaling molecules, metabolic intermediates, and potent toxins. Their unique chemical structures also make them invaluable assets in the field of drug discovery and development, offering novel scaffolds for therapeutic agents. This technical guide provides an in-depth exploration of the natural occurrence of NPAAs, focusing on their sources, quantitative distribution, and the experimental methodologies used for their study.

Data Presentation: Quantitative Occurrence of Notable Non-Proteinogenic Amino Acids

The concentration of non-proteinogenic amino acids can vary significantly depending on the species, tissue, and environmental conditions. The following tables summarize quantitative data for several well-studied NPAAs across different natural sources.

Table 1: γ-Aminobutyric Acid (GABA) Content in Various Plant Tissues

Plant SourceTissueGABA ConcentrationReference
Potato (Solanum tuberosum)Tuber44.86 mg/100 g FW[1]
Yellow Cherry Tomato (Solanum lycopersicum var. cerasiforme)Fruit36.82 mg/100 g FW[1]
Red Cherry Tomato (Solanum lycopersicum var. cerasiforme)Fruit29.67 mg/100 g FW[1]
Quinoa (Chenopodium quinoa)Seed10.45 mg/100 g DW[1]
General Plant Tissues-0.03 - 6 µmol/g FW[2]

FW: Fresh Weight, DW: Dry Weight

Table 2: L-3,4-dihydroxyphenylalanine (L-DOPA) Content in Mucuna pruriens Seeds

Germplasm/VarietyL-DOPA Content (% of dry weight)Analytical MethodReference
IC 831955.36%HPTLC[3]
15 Germplasm Collections (Mean)3.28%HPTLC[3]
Sample S₅ (60 days after pod formation)6.08%HPLC[4]
General Range4 - 6%-[4]
Commercial Formulations (Range)3 - 10%HPLC[5]

Table 3: L-Canavanine Content in Leguminous Seeds

Plant SourceCanavanine ContentReference
Alfalfa (Medicago sativa) Sprouts1.3 - 2.4% of dry matter[6]
Alfalfa (Medicago sativa) Seeds (Mean)1.54 ± 0.03% of dry matter[6]
Anthyllis vulneraria1.26 g/100 g flour[7]
Hedysarum alpinum1.2% weight/weight[8]

Table 4: β-N-methylamino-L-alanine (BMAA) in Cyanobacteria

Cyanobacterial SourceBMAA ConcentrationAnalytical MethodReference
Axenic Nostoc cultures0.3 µg/gHPLC-FD[9]
Marine Lyngbya mat (Free BMAA)2.03 ng/gUPLC-MS/MS[10]
Various Cyanobacterial BloomsDetected in 10 of 16 samplesLC-MS/MS[11]

Note: BMAA analysis is complex due to the presence of isomers like 2,4-diaminobutyric acid (DAB).[7][11][12]

Table 5: Ornithine and Citrulline Levels in Mammals

Amino AcidConditionContribution to Citrulline SynthesisOrganismReference
OrnithinePostabsorptive state39%Mice[13]
ArginineFeedingMain precursorMice[13]
Citrulline-Key intermediate in the urea and nitric oxide cyclesMammals[14]

Experimental Protocols

Accurate identification and quantification of non-proteinogenic amino acids are crucial for understanding their biological roles. Below are detailed methodologies for the analysis of key NPAAs.

Protocol 1: Quantification of GABA in Plant Tissues by HPLC

This protocol is adapted from a validated HPLC method for the analysis of GABA in plant foods.[15]

  • Extraction:

    • Homogenize 1 g of fresh plant tissue with 10 mL of 80% ethanol.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Collect the supernatant and dry it under a vacuum.

    • Re-dissolve the dried extract in 1 mL of ultrapure water.

  • Derivatization:

    • Prepare a derivatizing reagent by dissolving 5 mg of dansyl chloride in 10 mL of acetone.

    • Mix 100 µL of the sample extract with 900 µL of 0.1 M sodium bicarbonate buffer (pH 8.7) and 1 mL of the dansyl chloride solution.

    • Vortex the mixture and heat at 55°C for 1 hour.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1 M sodium acetate buffer, pH 5.0) and solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Quantification: Compare the peak area of the derivatized GABA in the sample to a standard curve prepared with known concentrations of GABA.

Protocol 2: HPTLC Analysis of L-DOPA in Mucuna pruriens Seeds

This protocol is based on a densitometric HPTLC method for the quantification of L-DOPA.[16]

  • Extraction:

    • Reflux 1 g of powdered Mucuna pruriens seeds with 50 mL of 0.1 N HCl on a boiling water bath for 30 minutes.

    • Filter the extract and repeat the reflux with another 50 mL of 0.1 N HCl.

    • Pool the filtrates and adjust the final volume to 100 mL with 0.1 N HCl.

  • HPTLC Analysis:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Sample Application: Apply 2 µL of the extract as 8 mm bands.

    • Mobile Phase: n-butanol:acetic acid:water (4:1:1, v/v/v).

    • Development: Develop the plate up to 8 cm in a pre-saturated twin-trough chamber.

    • Densitometric Analysis: Scan the plate in absorption-reflection mode at 280 nm.

    • Quantification: Determine the concentration of L-DOPA by comparing the peak area with a standard curve.

Protocol 3: LC-MS/MS Analysis of BMAA in Cyanobacteria

This protocol outlines a highly specific method for BMAA analysis without derivatization.[12]

  • Extraction:

    • Free BMAA: Homogenize the cyanobacterial sample in 0.1 M trichloroacetic acid. Centrifuge and collect the supernatant.

    • Total BMAA (including protein-bound): Hydrolyze the sample pellet with 6 M HCl at 110°C for 20 hours.

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) with a strong cation exchange cartridge to purify the extract.

  • LC-MS/MS Analysis:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Ionization: Positive electrospray ionization (ESI+).

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Transitions: Monitor the transition from the precursor ion (m/z 119) to multiple product ions (e.g., m/z 102, 88, 76) for unambiguous identification.

    • Quantification: Use a deuterium-labeled BMAA internal standard for accurate quantification.

Signaling Pathways and Workflows

Non-proteinogenic amino acids are integral components of various signaling pathways and metabolic cycles. The following diagrams, rendered in DOT language, illustrate some of these key processes.

GABA Signaling in Plant Stress Response

In response to various environmental stressors, plants rapidly accumulate GABA. This accumulation is part of a complex signaling cascade that helps to mitigate cellular damage and enhance tolerance.

GABA_Signaling_Pathway stress Abiotic/Biotic Stress (e.g., Salinity, Drought, Pathogen) ca2_influx Cytosolic Ca²⁺ Influx stress->ca2_influx Induces gad_activation GAD Activation ca2_influx->gad_activation Activates gaba GABA Accumulation gad_activation->gaba Synthesizes glutamate Glutamate glutamate->gad_activation ros_scavenging ROS Scavenging (Activation of Antioxidant Enzymes) gaba->ros_scavenging Modulates ion_homeostasis Ion Homeostasis gaba->ion_homeostasis Modulates ph_regulation Cytosolic pH Regulation gaba->ph_regulation Modulates stress_tolerance Enhanced Stress Tolerance ros_scavenging->stress_tolerance ion_homeostasis->stress_tolerance ph_regulation->stress_tolerance

GABA signaling cascade in plant stress response.
The Citrulline-Nitric Oxide Cycle

Citrulline plays a pivotal role in the production of nitric oxide (NO), a critical signaling molecule in mammals involved in processes such as vasodilation and neurotransmission.[1][14]

Citrulline_NO_Cycle arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos Substrate no Nitric Oxide (NO) nos->no Produces citrulline L-Citrulline nos->citrulline Produces ass Argininosuccinate Synthetase (ASS) citrulline->ass Substrate argininosuccinate Argininosuccinate ass->argininosuccinate Produces asl Argininosuccinate Lyase (ASL) asl->arginine Regenerates fumarate Fumarate asl->fumarate Produces argininosuccinate->asl Substrate aspartate Aspartate aspartate->ass

The role of citrulline in the nitric oxide cycle.
General Experimental Workflow for NPAA Analysis

The analysis of non-proteinogenic amino acids from natural sources typically follows a standardized workflow, from sample preparation to data analysis.

NPAA_Analysis_Workflow sample_collection Sample Collection (e.g., Plant tissue, Bacterial culture) extraction Extraction (e.g., Acid/Alcohol extraction) sample_collection->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization separation Chromatographic Separation (HPLC, HPTLC, LC-MS) derivatization->separation detection Detection (UV, Fluorescence, Mass Spectrometry) separation->detection quantification Quantification (Comparison to Standards) detection->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis

A generalized workflow for NPAA analysis.

Conclusion

The study of naturally occurring non-proteinogenic amino acids is a rapidly expanding field with significant implications for biology, medicine, and agriculture. Their diverse structures and biological activities present both challenges and opportunities for researchers. The methodologies and data presented in this guide offer a comprehensive overview for scientists and drug development professionals seeking to explore the vast potential of these fascinating molecules. As analytical techniques continue to improve in sensitivity and specificity, our understanding of the distribution and function of the "unseen majority" of amino acids will undoubtedly continue to grow, paving the way for novel discoveries and applications.

References

An In-depth Technical Guide on the Solubility and Stability of (S)-2-Amino-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of (S)-2-Amino-2,3-dimethylbutanoic acid, a valine derivative. The information is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies for its use in experimental settings.

Physicochemical Properties

This compound is a non-proteinogenic amino acid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC6H13NO2[2][3]
Molecular Weight131.17 g/mol [2][3][4]
CAS Number53940-83-3[2][4]
AppearanceWhite to off-white solid[4]

Solubility Data

The solubility of this compound has been determined in aqueous and organic solvents. The zwitterionic nature of amino acids generally confers solubility in polar solvents.[5][6]

SolventSolubilityConditions
Water (H₂O)50 mg/mL (381.18 mM)Ultrasonic treatment may be needed.[4][7][8]
Dimethyl Sulfoxide (DMSO)10 mMNot specified

Note: The qualitative solubility in other polar protic solvents like methanol and ethanol can be inferred to be moderate to sparing, a common characteristic for amino acids.[6][9]

Stability Profile

The stability of this compound is crucial for its proper storage and handling to prevent degradation.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.[4] For aqueous stock solutions, sterile filtration through a 0.22 μm filter is advised before use.[4]

The compound is generally stable under recommended storage conditions.[10] However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[10] Under fire conditions, it may decompose and emit toxic fumes.[10]

Experimental Protocols

The following sections detail standardized methods for the determination of solubility.

Objective: To rapidly assess the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, DMSO)

  • Test tubes and rack

  • Spatula

  • Vortex mixer

Procedure:

  • Add 2-3 mL of the chosen solvent to a clean, dry test tube.

  • Add a small, pre-weighed amount (e.g., 10 mg) of the compound to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Allow the mixture to stand for at least 5 minutes and observe the results.

  • Record the observation as 'soluble', 'sparingly soluble', or 'insoluble'.

G cluster_workflow Qualitative Solubility Assessment Workflow start Start add_solvent Add 2-3 mL of Solvent to Test Tube start->add_solvent add_compound Add ~10 mg of Compound add_solvent->add_compound vortex Vortex for 1-2 Minutes add_compound->vortex stand Let Stand for 5 Minutes vortex->stand observe Observe and Record Result stand->observe end End observe->end

Qualitative Solubility Assessment Workflow

Objective: To determine the precise solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

Procedure:

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the solution to stand, letting undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Evaporate the solvent in a drying oven at a temperature that will not cause decomposition.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the aliquot taken.

G cluster_workflow Quantitative Solubility Determination Workflow start Start prep_sat_sol Prepare Saturated Solution (Excess Solute in Solvent) start->prep_sat_sol equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep_sat_sol->equilibrate filter Filter Supernatant (0.45 µm) equilibrate->filter evaporate Evaporate Solvent from Known Volume of Filtrate filter->evaporate weigh Dry and Weigh Residue evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end End calculate->end

Quantitative Solubility Determination Workflow

Biological Context and Degradation Pathway

This compound is a derivative of the branched-chain amino acid valine.[4][11] The degradation of valine, and by extension similar branched-chain amino acids, follows a specific metabolic pathway. While this specific derivative's metabolic fate is not extensively documented, it is likely to intersect with the canonical valine degradation pathway. The degradation of valine ultimately yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[12]

G cluster_pathway Valine Degradation Pathway Context Valine This compound (Valine Derivative) Transamination Branched-Chain Transaminase (BCAT) Valine->Transamination Keto_Acid α-Keto-β-methylbutyrate Transamination->Keto_Acid α-Ketoglutarate to Glutamate Decarboxylation Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Keto_Acid->Decarboxylation Isobutyryl_CoA Isobutyryl-CoA Decarboxylation->Isobutyryl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Series of Enzymatic Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA VOMIT Pathway enzymes TCA_Cycle Citric Acid Cycle (TCA) Succinyl_CoA->TCA_Cycle

References

The Expanding Genetic Code: A Technical Guide to Non-Canonical Amino Acids in Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. The ability to incorporate non-canonical amino acids (ncAAs) with novel side chains into proteins, both in vitro and in vivo, has revolutionized protein engineering, chemical biology, and drug development. This in-depth guide provides a technical overview of the core principles and methodologies for utilizing ncAAs. It details their classification, methods of incorporation via genetic code expansion, and applications in elucidating biological processes and creating novel therapeutics. The guide includes structured tables of quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 naturally encoded in the universal genetic code. Their incorporation into proteins can introduce novel chemical functionalities, such as bioorthogonal handles for "click" chemistry, photocrosslinkers to trap protein-protein interactions, and spectroscopic probes to study protein structure and dynamics.[1] This expansion of the chemical repertoire of proteins opens up new avenues for understanding and manipulating biological systems.[2]

Classification of ncAAs:

ncAAs can be broadly classified based on the functionalities of their side chains:

  • Bioorthogonal Handles: These ncAAs contain reactive groups like azides, alkynes, and strained alkenes that are inert in biological systems but can undergo highly specific "click" chemistry reactions with exogenously supplied probes.[3] This allows for precise labeling of proteins for imaging, purification, and other applications.

  • Photocrosslinkers: Amino acids such as p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (AzF) can be activated by UV light to form covalent bonds with nearby molecules, enabling the mapping of protein-protein interaction networks.[4][5]

  • Spectroscopic Probes: ncAAs with fluorescent or NMR-active side chains can be incorporated to study protein conformation, dynamics, and interactions in real-time.

  • Post-Translational Modification (PTM) Mimics: ncAAs that mimic natural PTMs like phosphorylation or acetylation can be used to study the functional consequences of these modifications in a stable and homogeneous manner.

Genetic Code Expansion: Incorporating ncAAs into Proteins

The site-specific incorporation of ncAAs into a growing polypeptide chain is primarily achieved through a technique called genetic code expansion . This methodology relies on the repurposing of a codon, typically a stop codon, to encode for the ncAA of interest. The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA . This aaRS/tRNA pair must be engineered to be "orthogonal," meaning it does not cross-react with any of the endogenous aaRSs or tRNAs in the host organism.[6]

The most commonly repurposed codon is the amber stop codon (UAG).[6] An orthogonal aaRS is evolved to specifically recognize and charge a desired ncAA onto an orthogonal suppressor tRNA that has an anticodon (CUA) complementary to the UAG codon. When this system is introduced into a host cell along with a gene of interest containing a UAG codon at a specific site, the ribosome incorporates the ncAA at that position, leading to the production of a full-length protein containing the ncAA.[7][8]

Quantitative Data on ncAA Incorporation and its Effects

The efficiency of ncAA incorporation and its impact on protein stability and function are critical considerations for any experiment. The following tables summarize key quantitative data for commonly used ncAAs.

Table 1: Incorporation Efficiency of Select ncAAs via Amber Suppression

Non-Canonical Amino Acid (ncAA)Orthogonal Translation SystemHost OrganismIncorporation Efficiency (%)Reference
p-Azido-L-phenylalanine (AzF)MjTyrRS/tRNATyrE. coli25-50[9]
p-Benzoyl-L-phenylalanine (Bpa)MjTyrRS/tRNATyrE. coli15-40[9]
Nε-acetyl-L-lysine (AcK)PylRS/tRNAPylE. coli30-60[9]
O-Methyl-L-tyrosineEcLeuRS/tRNALeuYeast50-80[7]
Bicyclononyne-lysine (BcnK)PylRS/tRNAPylMammalian Cells10-30[8]

Incorporation efficiencies are highly dependent on the specific protein, the position of the amber codon, and the expression conditions.[8][10]

Table 2: Effects of ncAA Incorporation on Protein Stability

ProteinncAA IncorporatedΔTm (°C)Assay MethodReference
(R)-amine transaminasep-Benzoyl-L-phenylalanine (pBpA)+2.5Thermal Shift Assay[11]
Murine Dihydrofolate Reductase (mDHFR)3-(2-naphthyl)-alanine (2Nal)-1 to -5Thermal Shift Assay[2]
PvuII Endonuclease4-fluorophenylalanine-0.8Thermal Shift Assay[12]

ΔTm represents the change in the melting temperature of the protein upon ncAA incorporation. A positive value indicates increased stability, while a negative value indicates decreased stability.[13][14][15]

Table 3: Impact of ncAA Incorporation on Enzyme Kinetics

EnzymencAA IncorporatedSubstrateKm (μM)kcat (s-1)Reference
(R)-amine transaminase (WT)-1-phenylpropan-1-amine12.10.015[11]
(R)-amine transaminase (F88pBpA)p-Benzoyl-L-phenylalanine (pBpA)1-phenylpropan-1-amine10.50.225[11]
Murine DHFR (WT)-Dihydrofolate1.212[2]
Murine DHFR (L54-2Nal)3-(2-naphthyl)-alanine (2Nal)Dihydrofolate2.56.5[2]

Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity, and kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ncAAs.

Site-Specific Incorporation of p-Azido-L-phenylalanine (AzF) in E. coli via Amber Suppression

This protocol outlines the expression and purification of a target protein containing AzF at a specific site.[9][17]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding the orthogonal MjTyrRS/tRNATyr pair for AzF.

  • LB medium and Terrific Broth (TB).

  • Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • p-Azido-L-phenylalanine (AzF).

  • Ni-NTA affinity chromatography column.

  • Buffers: Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme), Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-AzF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair. Shake for 30 minutes at 37°C.

  • Add AzF to a final concentration of 1 mM.

  • Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue to shake for 18-24 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Protein Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the protein with 5 column volumes of elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of AzF by mass spectrometry.

Bioorthogonal Labeling of an AzF-Containing Protein with a Fluorescent Dye via Click Chemistry

This protocol describes the labeling of a purified protein containing AzF with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.[18][19][20][21][22]

Materials:

  • Purified protein containing AzF.

  • DBCO-fluorophore (e.g., DBCO-Cy5).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO.

Procedure:

  • Prepare a stock solution of the DBCO-fluorophore in DMSO at a concentration of 10 mM.

  • Set up the labeling reaction: In a microcentrifuge tube, combine the AzF-containing protein (final concentration 10-50 µM) with a 10-fold molar excess of the DBCO-fluorophore in PBS. The final DMSO concentration should be less than 5%.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Remove excess dye: The unreacted dye can be removed by dialysis, size-exclusion chromatography, or using a spin desalting column.

  • Confirm labeling: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence imaging. The successful labeling will be indicated by a fluorescent band at the expected molecular weight of the protein.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be investigated using ncAAs.

Experimental Workflows

experimental_workflow_amber_suppression cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis gene_of_interest Gene of Interest site_directed_mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) gene_of_interest->site_directed_mutagenesis transformation Co-transformation into E. coli site_directed_mutagenesis->transformation orthogonal_system Orthogonal aaRS/tRNA Plasmid orthogonal_system->transformation culture_growth Culture Growth transformation->culture_growth induction Induction with Arabinose & IPTG + Add ncAA culture_growth->induction protein_production Protein Production induction->protein_production cell_lysis Cell Lysis protein_production->cell_lysis affinity_chromatography Affinity Chromatography cell_lysis->affinity_chromatography analysis SDS-PAGE & Mass Spectrometry affinity_chromatography->analysis

Caption: Workflow for site-specific ncAA incorporation via amber suppression in E. coli.

experimental_workflow_click_chemistry cluster_preparation Reactant Preparation cluster_reaction Labeling Reaction cluster_purification_analysis Purification & Analysis ncAA_protein Purified Protein with ncAA (e.g., AzF) mixing Mix Protein and Probe in Buffer ncAA_protein->mixing bioorthogonal_probe Bioorthogonal Probe (e.g., DBCO-Fluorophore) bioorthogonal_probe->mixing incubation Incubate at Room Temperature mixing->incubation purification Remove Excess Probe (e.g., Dialysis) incubation->purification analysis Analysis (e.g., In-gel Fluorescence) purification->analysis

Caption: General workflow for bioorthogonal labeling of an ncAA-containing protein.

Signaling Pathway: Probing GPCR-G Protein Interaction

Photocrosslinking ncAAs can be used to map the interaction interface between a G protein-coupled receptor (GPCR) and its cognate G protein.

gpcr_signaling_photocrosslinking cluster_membrane Cell Membrane ligand Ligand gpcr GPCR with Photocrosslinking ncAA ligand->gpcr 1. Ligand Binding g_protein G Protein Complex (α, β, γ subunits) gpcr->g_protein 2. GPCR-G Protein Interaction crosslink 3. Covalent Crosslinking gpcr->crosslink effector Effector (e.g., Adenylyl Cyclase) g_protein->effector 4. Downstream Signaling uv_light UV Light Exposure g_protein->crosslink uv_light->crosslink analysis 5. Lysis, Purification, & Mass Spectrometry (Identify crosslinked peptides) crosslink->analysis

References

An In-depth Technical Guide to (S)-2-Amino-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-2-Amino-2,3-dimethylbutanoic acid, a derivative of the essential amino acid L-valine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, chemical properties, and biological significance. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in a research setting.

Nomenclature and Identification

This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. This section provides a structured summary of its nomenclature.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
Systematic Name This compound
Common Synonyms ALPHA-METHYL-L-VALINE, (S)-(-)-a-Methylvaline, H-aMeVal-OH, a-Methyl-L-valine
CAS Number 53940-83-3[1][2]
PubChem CID 7408715[2]
Molecular Formula C6H13NO2[1][2]
Molecular Weight 131.17 g/mol [1][2]
InChI Key GPYTYOMSQHBYTK-LURJTMIESA-N[2]
SMILES CC(C)--INVALID-LINK--(C(=O)O)N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance White to off-white solid/powder[3]
Purity ≥ 99% (TLC)[4]
Optical Rotation [α]D24 = -4 ± 2º (c=1 in Water)[4]
Solubility H2O: 50 mg/mL (381.18 mM; requires sonication)[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Biological and Pharmaceutical Information

This compound is a derivative of L-valine, a branched-chain amino acid (BCAA). Its biological activities are primarily associated with its role in protein synthesis and metabolism.

It is utilized in various research and commercial applications:

  • Nutritional Supplements: As a valine derivative, it is used in ergogenic supplements to influence anabolic hormone secretion, provide energy during exercise, and aid in muscle recovery.[1][3]

  • Pharmaceutical Development: It serves as a building block in the synthesis of novel pharmaceuticals due to its specific stereochemistry and structural properties.[4][5]

  • Biochemical Research: Its interactions with enzymes and receptors are of interest in studies of metabolic pathways and enzyme kinetics.[4][5]

While it is known to interact with molecular targets like enzymes and receptors, specific signaling pathways directly modulated by this compound have not been elucidated in the reviewed literature. Its mechanism of action is generally considered to be related to its role as a constituent of proteins and a modulator of metabolic processes.[5]

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible study of any compound. This section outlines a general approach for the asymmetric synthesis and a specific method for the chiral analysis of this compound.

Asymmetric Synthesis (General Strategy)

Logical Workflow for Asymmetric Synthesis:

cluster_synthesis Asymmetric Synthesis Workflow Start Chiral Auxiliary (e.g., from L-Valine) Step1 Formation of Chiral Intermediate Start->Step1 Reaction Step2 Diastereoselective Alkylation with a Methylating Agent Step1->Step2 Introduction of Methyl Group Step3 Hydrolysis to Cleave Auxiliary Step2->Step3 Acidic/Basic Conditions Step4 Purification of this compound Step3->Step4 Chromatography End Final Product Step4->End cluster_hplc Chiral HPLC Analysis Workflow SamplePrep Sample Preparation in Mobile Phase Injection Injection onto Chiral HPLC Column SamplePrep->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection at 210 nm Separation->Detection Analysis Data Analysis (Peak Integration and % ee Calculation) Detection->Analysis

References

Methodological & Application

Asymmetric Synthesis of (S)-2-Amino-2,3-dimethylbutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and drug discovery. Its sterically hindered nature can impart unique conformational constraints on peptides, leading to enhanced metabolic stability and bioactivity. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on three prominent and effective methods: chiral auxiliary-mediated alkylation, catalytic asymmetric Strecker synthesis, and organocatalytic Michael addition.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the described asymmetric synthesis methods. These methods are adaptable for the synthesis of this compound.

MethodKey ReagentsSubstrateProduct YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Advantages
Chiral Auxiliary (Ni(II) Complex)(S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide, Ni(NO₃)₂·6H₂OGlycine Schiff baseHigh>98%>98:2Scalable, high diastereoselectivity, recyclable auxiliary.
Catalytic Asymmetric StreckerChiral amido-thiourea catalyst, KCN, isobutyraldehydeImine of isobutyraldehyde80-95%90-99%N/ACatalytic, high enantioselectivity, operational simplicity.
Organocatalytic Michael AdditionDiarylprolinol silyl ether catalyst, oxazolone, α,β-unsaturated aldehydeOxazolone70-90%>95%Up to >20:1Metal-free, high diastereo- and enantioselectivity, mild reaction conditions.

Mandatory Visualization

Synthetic Workflow Overview

General Workflow for Asymmetric Synthesis of this compound cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_intermediate Chiral Intermediate cluster_purification Purification and Deprotection cluster_product Final Product Starting Material Achiral or Racemic Precursor Asymmetric Reaction Introduction of Chirality (Chiral Auxiliary, Catalyst, or Reagent) Starting Material->Asymmetric Reaction Chiral Intermediate Diastereomeric or Enantiomeric Intermediate Asymmetric Reaction->Chiral Intermediate Purification Chromatography or Crystallization Chiral Intermediate->Purification Deprotection Removal of Auxiliary/Protecting Groups Purification->Deprotection Final Product This compound Deprotection->Final Product

Caption: General workflow for asymmetric synthesis.

Logical Relationship of Key Synthetic Strategies

Key Strategies for Asymmetric Synthesis Asymmetric Synthesis Asymmetric Synthesis Chiral Auxiliary Chiral Auxiliary-Mediated Asymmetric Synthesis->Chiral Auxiliary Catalytic Catalytic Asymmetric Asymmetric Synthesis->Catalytic Enzymatic Enzymatic Resolution/Synthesis Asymmetric Synthesis->Enzymatic Stoichiometric Stoichiometric Chiral Reagent Chiral Auxiliary->Stoichiometric Substoichiometric Substoichiometric Chiral Catalyst Catalytic->Substoichiometric Biocatalyst Enzyme Enzymatic->Biocatalyst

Caption: Core strategies in asymmetric synthesis.

Experimental Protocols

Method 1: Chiral Auxiliary-Mediated Synthesis via Ni(II)-Complex

This protocol is adapted from the work of Soloshonok and coworkers for the synthesis of α-alkylated amino acids.

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex

  • To a stirred suspension of the chiral auxiliary, (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide (1.0 eq.), and glycine (1.1 eq.) in methanol, add a solution of nickel(II) nitrate hexahydrate (1.0 eq.) in methanol.

  • To the resulting solution, add a solution of sodium methoxide (2.2 eq.) in methanol dropwise at room temperature.

  • Stir the mixture at 60 °C for 4 hours, during which time a deep red precipitate will form.

  • Cool the mixture to room temperature, and filter the precipitate. Wash the solid with methanol and dry under vacuum to yield the chiral Ni(II)-glycine Schiff base complex.

Step 2: Asymmetric Alkylation

  • Suspend the Ni(II)-glycine complex (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-iodopropane (1.5 eq.) to the suspension.

  • Add powdered potassium hydroxide (1.2 eq.) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to isolate the major (S,S)-diastereomer.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • Suspend the purified (S,S)-diastereomeric complex in 6 M hydrochloric acid.

  • Heat the mixture at 100 °C for 6 hours.

  • Cool the mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., ammonium hydroxide).

  • The product will precipitate out of the solution. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to afford this compound.

Method 2: Catalytic Asymmetric Strecker Synthesis

This protocol is based on the method developed by Jacobsen and coworkers for the synthesis of tert-leucine.

Step 1: In Situ Formation of the Imine

  • In a reaction vessel, combine isobutyraldehyde (1.2 eq.) and a solution of ammonia in methanol (7 N, 1.5 eq.) at -20 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the corresponding imine.

Step 2: Asymmetric Hydrocyanation

  • To the solution containing the in situ generated imine, add the chiral amido-thiourea catalyst (0.05-0.1 eq.).

  • In a separate flask, prepare a solution of potassium cyanide (KCN) (1.1 eq.) in water.

  • Add the aqueous KCN solution to the reaction mixture dropwise at -20 °C.

  • Stir the reaction vigorously for 24-72 hours at -20 °C, monitoring the formation of the α-aminonitrile by GC or HPLC.

Step 3: Hydrolysis of the α-Aminonitrile

  • After the hydrocyanation is complete, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Add concentrated hydrochloric acid (excess) to the residue.

  • Heat the mixture at reflux (approximately 110 °C) for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and adjust the pH to the isoelectric point (pH 5-6) with a base (e.g., pyridine or ammonium hydroxide) to precipitate the amino acid.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Method 3: Organocatalytic Michael Addition to an Oxazolone

This protocol is a representative procedure based on the work of Jørgensen and coworkers.

Step 1: Preparation of the Oxazolone

  • React N-acetyl-DL-valine with acetic anhydride under reflux to form the corresponding oxazolone.

  • Purify the oxazolone by distillation or chromatography.

Step 2: Organocatalytic Asymmetric Michael Addition

  • In a reaction vial, dissolve the diarylprolinol silyl ether catalyst (0.1 eq.) in a suitable solvent (e.g., toluene or dichloromethane) at the desired temperature (e.g., -20 °C to room temperature).

  • Add the oxazolone (1.0 eq.) to the catalyst solution.

  • Add an α,β-unsaturated aldehyde (e.g., crotonaldehyde) (1.2 eq.) to the reaction mixture.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC.

Step 3: Conversion to the Amino Acid

  • Upon completion of the Michael addition, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting adduct can be hydrolyzed to the desired amino acid by treatment with a strong acid (e.g., 6 M HCl) at elevated temperatures, followed by neutralization as described in the previous methods.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

Application Notes and Protocols for the Large-Scale Preparation of Enantiomerically Pure Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure amino acids are crucial building blocks in the pharmaceutical industry, serving as chiral synthons for the synthesis of a wide array of active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Consequently, the development of efficient and scalable methods for the production of single-enantiomer amino acids is of utmost importance.

This document provides a comprehensive overview of the principal industrial-scale methodologies for preparing enantiomerically pure amino acids. It is designed to serve as a practical guide for researchers, scientists, and professionals involved in drug development. The core techniques discussed are enzymatic resolution, asymmetric synthesis, and chromatographic separation. Each section includes detailed application notes, experimental protocols, and comparative data to aid in the selection and implementation of the most suitable method for a given application.

Enzymatic Resolution

Enzymatic resolution is a widely adopted industrial method that leverages the high stereoselectivity of enzymes to separate racemic mixtures of amino acids. This approach typically involves the enantioselective transformation of one enantiomer, allowing for its separation from the unreacted enantiomer.

Kinetic Resolution using Acylases

Application Notes:

Kinetic resolution using aminoacylases is a classic and robust method for the large-scale production of L-amino acids. The process involves the enzymatic hydrolysis of an N-acyl-DL-amino acid. L-aminoacylases selectively hydrolyze the N-acyl-L-amino acid to the corresponding L-amino acid, leaving the N-acyl-D-amino acid unreacted. The resulting L-amino acid and N-acyl-D-amino acid can be readily separated based on their different physicochemical properties. A key advantage of this method is the ability to racemize the undesired N-acyl-D-amino acid and recycle it back into the process, thus theoretically achieving a 100% yield. This technology has been successfully commercialized by companies like Degussa (now Evonik) for the production of L-methionine.[1][2][3] The use of immobilized enzymes in packed-bed or membrane reactors allows for continuous processing and enzyme reuse, enhancing the economic viability of this method.[4]

Quantitative Data:

Amino AcidEnzyme SourceSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reference
L-MethionineAspergillus oryzae acylaseN-acetyl-DL-methionine>95>99[1][3]
L-ValinePorcine kidney acylase IN-acetyl-DL-valine~90>99[5]
L-PhenylalanineAspergillus sp. acylaseN-acetyl-DL-phenylalanineHigh>99
D-AlanineAlcaligenes faecalis D-acylaseN-acetyl-DL-alanine~45 (for D-enantiomer)>98
D-PhenylalanineAlcaligenes faecalis D-acylaseN-acetyl-DL-phenylalanine~48 (for D-enantiomer)>98

Experimental Protocol: Kinetic Resolution of N-acetyl-DL-methionine using Immobilized Acylase

  • Immobilization of Acylase:

    • Activate a suitable carrier (e.g., DEAE-sephadex) by washing with a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Dissolve aminoacylase from Aspergillus oryzae in the same buffer.

    • Mix the enzyme solution with the activated carrier and stir gently at 4°C for 12-24 hours.

    • Wash the immobilized enzyme thoroughly with buffer to remove any unbound enzyme.

  • Enzymatic Resolution in a Packed-Bed Reactor:

    • Pack a column reactor with the immobilized acylase.

    • Prepare a substrate solution of N-acetyl-DL-methionine (e.g., 0.2 M) in deionized water. Adjust the pH to 7.5 with a suitable base (e.g., NaOH).

    • Pump the substrate solution through the packed-bed reactor at a controlled flow rate and temperature (e.g., 37°C).

    • Monitor the conversion of the L-enantiomer by analyzing the effluent for the presence of L-methionine using a suitable analytical technique (e.g., HPLC).

  • Separation and Racemization:

    • Collect the effluent from the reactor, which contains L-methionine and unreacted N-acetyl-D-methionine.

    • Separate the L-methionine from the N-acetyl-D-methionine based on differences in solubility or by using ion-exchange chromatography.

    • Isolate the N-acetyl-D-methionine and racemize it by heating in the presence of a base (e.g., acetic anhydride and sodium acetate) to regenerate the N-acetyl-DL-methionine.

    • Recycle the racemized substrate back into the feed stream.

Dynamic Kinetic Resolution (DKR)

Application Notes:

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer in a single step. This is achieved by coupling the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. For amino acid synthesis, this often involves the use of an amino acid amide as the substrate, a stereoselective amidase for hydrolysis, and a racemase to interconvert the amino acid amide enantiomers.[6][7][8][9][10] This approach has been successfully applied to the synthesis of both D- and L-amino acids.[9][11]

Quantitative Data:

Target Amino AcidSubstrateEnzymesConversion (%)Enantiomeric Excess (e.e.) (%)Reference
D-AlanineL-Alanine amideD-aminopeptidase & α-amino-ε-caprolactam racemase100>99[7][8]
L-AlanineD-Alanine amideL-amino acid amidase & α-amino-ε-caprolactam racemaseHigh>99[11]
D-PhenylalanineDL-Phenylalanine amideD-aminopeptidase & α-amino-ε-caprolactam racemaseHigh>99
L-LeucineDL-Leucine amideL-amino acid amidase & α-amino-ε-caprolactam racemaseHigh>99

Experimental Protocol: DKR of DL-Alanine Amide to D-Alanine

  • Enzyme Preparation:

    • Obtain or prepare D-aminopeptidase (DAP) from a suitable source (e.g., Ochrobactrum anthropi) and α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae.

  • Reaction Setup:

    • Prepare a reaction mixture containing DL-alanine amide (e.g., 50 mM) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5).

    • Add the D-aminopeptidase and ACL racemase to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by measuring the concentration of D-alanine and the disappearance of the alanine amide enantiomers using chiral HPLC.

    • Once the reaction is complete (typically within several hours), terminate the reaction by denaturing the enzymes (e.g., by heating or pH adjustment).

    • Isolate the D-alanine from the reaction mixture using standard purification techniques such as ion-exchange chromatography or crystallization.

Workflow for Enzymatic Resolution:

G cluster_0 Kinetic Resolution cluster_1 Dynamic Kinetic Resolution Racemic N-Acyl Amino Acid Racemic N-Acyl Amino Acid Enzymatic Hydrolysis (Acylase) Enzymatic Hydrolysis (Acylase) Racemic N-Acyl Amino Acid->Enzymatic Hydrolysis (Acylase) L-Amino Acid L-Amino Acid Enzymatic Hydrolysis (Acylase)->L-Amino Acid N-Acyl-D-Amino Acid N-Acyl-D-Amino Acid Enzymatic Hydrolysis (Acylase)->N-Acyl-D-Amino Acid Separation Separation L-Amino Acid->Separation Racemization Racemization N-Acyl-D-Amino Acid->Racemization N-Acyl-D-Amino Acid->Separation Racemization->Racemic N-Acyl Amino Acid Recycle Pure L-Amino Acid Pure L-Amino Acid Separation->Pure L-Amino Acid Racemic Amino Acid Amide Racemic Amino Acid Amide Enzymatic Hydrolysis (Amidase) Enzymatic Hydrolysis (Amidase) Racemic Amino Acid Amide->Enzymatic Hydrolysis (Amidase) Racemization (Racemase) Racemization (Racemase) Racemic Amino Acid Amide->Racemization (Racemase) Desired Enantiomer Desired Enantiomer Enzymatic Hydrolysis (Amidase)->Desired Enantiomer

Caption: Workflow of Enzymatic Resolution Methods.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of an amino acid from a prochiral precursor, avoiding the need for resolution of a racemic mixture. This approach often involves the use of chiral catalysts, such as transition metal complexes or enzymes.

Asymmetric Hydrogenation

Application Notes:

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure amino acids. A landmark example is the Monsanto process for the synthesis of L-DOPA, a drug used to treat Parkinson's disease.[12][13][14] This process utilizes a chiral rhodium-phosphine catalyst (Rh-DiPAMP) to hydrogenate a prochiral enamide precursor with high enantioselectivity.[14] The development of a wide range of chiral phosphine ligands has expanded the scope of this methodology to the synthesis of various other amino acids. This method is particularly attractive for industrial applications due to its high efficiency and the low catalyst loadings required.

Quantitative Data:

Target Amino AcidPrecursorCatalystYield (%)Enantiomeric Excess (e.e.) (%)Reference
L-DOPA(Z)-α-Acetamidocinnamic acid derivative[Rh(DiPAMP)(COD)]BF4>9595[14]
L-Alanine(Z)-N-Acetyl-α-dehydroalanine methyl esterRh-(R,R)-Et-DuPhos>99>99
L-Phenylalanine(Z)-N-Benzoyl-α-dehydrophenylalanine methyl esterRu(OAc)2(BINAP)~10092
L-tert-LeucineN-Benzoyl-β-t-butyl-α-dehydroamino acid methyl esterRh-Et-DuPhos>95>99

Experimental Protocol: Asymmetric Hydrogenation for L-DOPA Synthesis (Monsanto Process Principle)

  • Catalyst Preparation:

    • Synthesize or procure the chiral rhodium catalyst, [Rh((R,R)-DiPAMP)(COD)]BF4.

  • Hydrogenation Reaction:

    • In a high-pressure reactor, dissolve the prochiral enamide precursor of L-DOPA in a suitable solvent (e.g., methanol).

    • Add the rhodium catalyst (typically at a low substrate-to-catalyst ratio).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 atm).

    • Maintain the reaction at a specific temperature (e.g., 50°C) with stirring until the reaction is complete.

  • Product Isolation:

    • Depressurize the reactor and remove the solvent under reduced pressure.

    • The resulting product is the protected L-DOPA derivative.

    • Hydrolyze the protecting groups (e.g., with acid) to obtain L-DOPA.

    • Purify the L-DOPA by crystallization.

Chemo-enzymatic Synthesis

Application Notes:

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective routes to enantiomerically pure amino acids. A notable example is the synthesis of L-tert-leucine, a non-proteinogenic amino acid used in the synthesis of several pharmaceuticals. This process can be achieved through the reductive amination of trimethylpyruvate using a leucine dehydrogenase (LeuDH) coupled with a co-factor regeneration system, often involving a formate dehydrogenase (FDH).[15][16][17][18] This biocatalytic step provides excellent stereocontrol, while the starting material is readily available through chemical synthesis.

Quantitative Data:

Target Amino AcidPrecursorEnzymesConversion (%)Enantiomeric Excess (e.e.) (%)Reference
L-tert-LeucineTrimethylpyruvateLeucine Dehydrogenase & Formate Dehydrogenase>95>99[16][17][18]
L-Norvaline2-OxovalerateLeucine Dehydrogenase & Formate DehydrogenaseHigh>99[19]
L-2-Aminobutyric acid2-OxobutyrateLeucine Dehydrogenase & Glucose DehydrogenaseHigh>99

Experimental Protocol: Chemo-enzymatic Synthesis of L-tert-Leucine

  • Enzyme and Cofactor Preparation:

    • Obtain or prepare recombinant E. coli cells co-expressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH).

    • Prepare a solution of the necessary cofactor, NAD+.

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffered solution (e.g., pH 7.0-8.0) containing ammonium formate, which serves as both the ammonia source and the substrate for the FDH-catalyzed cofactor regeneration.

    • Add the whole-cell biocatalyst (recombinant E. coli) and NAD+.

    • Feed a solution of trimethylpyruvate to the reactor at a controlled rate to maintain a low substrate concentration and avoid enzyme inhibition.

  • Monitoring and Product Isolation:

    • Monitor the reaction progress by measuring the concentration of L-tert-leucine and trimethylpyruvate using HPLC.

    • Maintain the pH of the reaction mixture by the addition of a suitable base.

    • After the reaction is complete, separate the cells by centrifugation or microfiltration.

    • Isolate the L-tert-leucine from the supernatant by crystallization or ion-exchange chromatography.

Workflow for Asymmetric Synthesis:

G cluster_0 Asymmetric Hydrogenation cluster_1 Chemo-enzymatic Synthesis Prochiral Precursor Prochiral Precursor Hydrogenation Hydrogenation Prochiral Precursor->Hydrogenation H2, Chiral Catalyst Enantiopure Amino Acid Derivative Enantiopure Amino Acid Derivative Hydrogenation->Enantiopure Amino Acid Derivative Deprotection Deprotection Enantiopure Amino Acid Derivative->Deprotection Pure Enantiomer Pure Enantiomer Deprotection->Pure Enantiomer Prochiral Keto Acid Prochiral Keto Acid Reductive Amination Reductive Amination Prochiral Keto Acid->Reductive Amination Enzyme (e.g., Dehydrogenase), NH3 Enantiopure Amino Acid Enantiopure Amino Acid Reductive Amination->Enantiopure Amino Acid Cofactor Regeneration Cofactor Regeneration Reductive Amination->Cofactor Regeneration Cofactor Recycling Cofactor (e.g., NAD+) Cofactor (e.g., NAD+) Cofactor (e.g., NAD+)->Reductive Amination Cofactor Regeneration->Reductive Amination

Caption: Workflow of Asymmetric Synthesis Methods.

Chromatographic Separation

Chromatographic methods are powerful tools for the separation of enantiomers, particularly at the preparative and industrial scale. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Application Notes:

Preparative chiral HPLC is a versatile technique for obtaining high-purity enantiomers. It is particularly useful for the separation of complex mixtures and for compounds that are not amenable to crystallization-based resolution. The method involves scaling up an analytical chiral HPLC separation to a preparative scale, which requires optimization of parameters such as column dimensions, mobile phase composition, flow rate, and sample loading. A wide variety of chiral stationary phases are commercially available, allowing for the separation of a broad range of amino acid derivatives.[20][21][22][23]

Quantitative Data:

Amino Acid DerivativeChiral Stationary PhaseMobile PhaseThroughputPurity (%)Reference
DL-Leucine-DL-Tryptophan DipeptideAmyCoat-RPAmmonium acetate/Methanol/Acetonitrile->99[21][22]
N-Acetyl-DL-LeucinePolysaccharide-basedHexane/Isopropanol->99[20]
Underivatized Amino AcidsTeicoplanin-based (Chirobiotic T)Water/Methanol/Formic Acid->99

Experimental Protocol: Preparative Chiral HPLC Separation of N-Acetyl-DL-Leucine

  • Method Development (Analytical Scale):

    • Screen various chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases (e.g., mixtures of hexane and isopropanol) to achieve baseline separation of the N-acetyl-DL-leucine enantiomers on an analytical HPLC system.

    • Optimize the mobile phase composition and flow rate to maximize resolution and minimize run time.

  • Scale-Up to Preparative Scale:

    • Select a preparative HPLC column with the same stationary phase as the optimized analytical method but with a larger internal diameter and length.

    • Adjust the flow rate according to the column dimensions to maintain a similar linear velocity as the analytical method.

    • Determine the maximum sample loading capacity of the preparative column without compromising resolution.

  • Preparative Separation:

    • Dissolve the racemic N-acetyl-DL-leucine in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Product Recovery:

    • Combine the fractions containing the desired enantiomer.

    • Remove the mobile phase solvent under reduced pressure to obtain the pure enantiomer.

Simulated Moving Bed (SMB) Chromatography

Application Notes:

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers significant advantages in terms of solvent consumption, productivity, and purity for large-scale enantioseparations.[24][25][26][27] The SMB process simulates a counter-current movement of the stationary and mobile phases, which leads to a more efficient use of the chiral stationary phase. It is particularly well-suited for the binary separation of enantiomers and has been successfully applied to the purification of sugars and amino acids on an industrial scale.[24][26][27]

Quantitative Data:

ProductFeedStationary PhasePurity (%)Yield (%)Reference
D-PsicoseD-Psicose/D-Fructose mixtureIon-exchange resin>99>97[26]
FructoseDate Syrup-HighHigh[27]
Amino Acid EnantiomersRacemic Amino Acid MixtureChiral Stationary Phase>99>99

Experimental Protocol: General Procedure for SMB Separation of Amino Acid Enantiomers

  • Parameter Determination:

    • Determine the adsorption isotherms of the amino acid enantiomers on the chosen chiral stationary phase using frontal analysis.

    • Based on the isotherm data, use a suitable model (e.g., the triangle theory) to calculate the optimal operating parameters for the SMB system (flow rates in each zone and the switching time).

  • SMB System Setup:

    • Set up the SMB system, which typically consists of 4 to 8 columns packed with the chiral stationary phase, interconnected through a series of valves.

    • The system is divided into four zones: eluent regeneration, raffinate withdrawal, feed injection, and extract withdrawal.

  • Continuous Separation:

    • Pump the eluent and the feed solution containing the racemic amino acid into the system at the calculated flow rates.

    • The positions of the inlet and outlet streams are periodically shifted in the direction of the mobile phase flow by actuating the valves, simulating the counter-current movement of the solid phase.

    • Continuously collect the raffinate (containing the less strongly adsorbed enantiomer) and the extract (containing the more strongly adsorbed enantiomer) streams.

  • Steady-State Operation and Product Recovery:

    • Allow the system to reach a steady state, which is monitored by analyzing the composition of the raffinate and extract streams.

    • Once at steady state, continuously collect the product streams.

    • Isolate the pure enantiomers from the eluent by evaporation or other suitable methods.

Workflow for Chromatographic Separation:

G cluster_0 Preparative Chiral HPLC cluster_1 Simulated Moving Bed (SMB) Chromatography Racemic Mixture Racemic Mixture Injection Injection Racemic Mixture->Injection Chiral Column Chiral Column Injection->Chiral Column Detection Detection Chiral Column->Detection Fraction Collection Fraction Collection Detection->Fraction Collection Pure Enantiomer 1 Pure Enantiomer 1 Fraction Collection->Pure Enantiomer 1 Pure Enantiomer 2 Pure Enantiomer 2 Fraction Collection->Pure Enantiomer 2 Eluent Eluent Zone 1 Zone 1 Eluent->Zone 1 Zone 2 Zone 2 Zone 1->Zone 2 Raffinate (Enantiomer 1) Raffinate (Enantiomer 1) Zone 1->Raffinate (Enantiomer 1) Zone 3 Zone 3 Zone 2->Zone 3 Zone 2->Zone 3 Zone 4 Zone 4 Zone 3->Zone 4 Zone 3->Zone 4 Zone 4->Eluent Zone 4->Zone 1 Valve Switching Extract (Enantiomer 2) Extract (Enantiomer 2) Zone 4->Extract (Enantiomer 2) Feed (Racemate) Feed (Racemate) Feed (Racemate)->Zone 2

Caption: Workflow of Chromatographic Separation Methods.

Diastereoselective Crystallization

Application Notes:

Diastereoselective crystallization is a classical and often cost-effective method for the resolution of racemic amino acids on a large scale. The principle involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the enantiomerically pure amino acid. The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation. This method is widely used in industry due to its simplicity and scalability.[28]

Quantitative Data:

Amino AcidResolving AgentSolventYield (%)Diastereomeric Excess (d.e.) (%)
DL-PhenylalanineL-Malic AcidWaterHigh>98
DL-Alanine(R)-1-PhenylethylamineEthanol/WaterHigh>95
DL-ValineL-Tartaric AcidWaterHigh>98

Experimental Protocol: Diastereoselective Crystallization of DL-Phenylalanine

  • Salt Formation:

    • Dissolve DL-phenylalanine and a stoichiometric amount of L-malic acid in hot water.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt (L-phenylalanine-L-malate) will precipitate out.

    • For further purification, the crystals can be recrystallized.

  • Isolation and Liberation of the Amino Acid:

    • Filter the crystals and wash them with a small amount of cold water.

    • Dissolve the diastereomerically pure salt in water and adjust the pH to the isoelectric point of phenylalanine (around 5.5) with a base (e.g., ammonia) to precipitate the L-phenylalanine.

    • Filter the L-phenylalanine and wash it with water, then dry.

  • Recovery of the Other Enantiomer and Resolving Agent:

    • The mother liquor contains the more soluble D-phenylalanine-L-malate salt. The D-phenylalanine can be recovered by a similar procedure.

    • The resolving agent (L-malic acid) can be recovered from the mother liquors and recycled.

Logical Relationship for Diastereoselective Crystallization:

G Racemic Amino Acid (DL-AA) Racemic Amino Acid (DL-AA) Reaction with Chiral Resolving Agent (CRA) Reaction with Chiral Resolving Agent (CRA) Racemic Amino Acid (DL-AA)->Reaction with Chiral Resolving Agent (CRA) + Diastereomeric Salt Mixture (L-AA-CRA, D-AA-CRA) Diastereomeric Salt Mixture (L-AA-CRA, D-AA-CRA) Reaction with Chiral Resolving Agent (CRA)->Diastereomeric Salt Mixture (L-AA-CRA, D-AA-CRA) Chiral Resolving Agent (CRA) Chiral Resolving Agent (CRA) Fractional Crystallization Fractional Crystallization Diastereomeric Salt Mixture (L-AA-CRA, D-AA-CRA)->Fractional Crystallization Less Soluble Diastereomer (e.g., L-AA-CRA) Less Soluble Diastereomer (e.g., L-AA-CRA) Fractional Crystallization->Less Soluble Diastereomer (e.g., L-AA-CRA) More Soluble Diastereomer (e.g., D-AA-CRA) More Soluble Diastereomer (e.g., D-AA-CRA) Fractional Crystallization->More Soluble Diastereomer (e.g., D-AA-CRA) Liberation of Amino Acid Liberation of Amino Acid Less Soluble Diastereomer (e.g., L-AA-CRA)->Liberation of Amino Acid pH Adjustment Pure L-Amino Acid Pure L-Amino Acid Liberation of Amino Acid->Pure L-Amino Acid Recovered CRA Recovered CRA Liberation of Amino Acid->Recovered CRA

References

Application Notes and Protocols for Incorporating Sterically Hindered Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as N-methylated and α,α-disubstituted residues, into peptides is a powerful strategy in modern drug discovery and chemical biology. These modifications can confer remarkable therapeutic advantages, including enhanced metabolic stability, increased cell permeability, and improved receptor affinity and selectivity by constraining the peptide's conformation. However, the bulky nature of these amino acids presents significant synthetic challenges, often leading to low coupling efficiencies and incomplete reactions.

These application notes provide a comprehensive overview of the strategies and detailed protocols to overcome the challenges associated with the synthesis of peptides containing sterically hindered amino acids. This document covers both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies, a comparative analysis of common coupling reagents, and the impact of these modifications on peptide structure and biological signaling.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in the synthesis of peptides with sterically hindered amino acids is the reduced nucleophilicity of the N-terminal amine and the steric shielding of the activated carboxyl group of the incoming amino acid. This steric clash significantly slows down the kinetics of amide bond formation, leading to:

  • Low Coupling Yields: Incomplete reactions result in deletion sequences, which are often difficult to separate from the target peptide.

  • Peptide Aggregation: The growing peptide chain can aggregate, further reducing the accessibility of the reaction sites.[1]

  • Epimerization: Harsh coupling conditions required to drive the reaction to completion can lead to the loss of stereochemical integrity at the α-carbon.

Strategies to Overcome Synthetic Challenges

Several strategies have been developed to improve the efficiency of incorporating sterically hindered amino acids:

  • High-Activity Coupling Reagents: Utilizing potent activating reagents is crucial. Phosphonium and aminium/uronium salts, such as HATU, HBTU, and COMU, are more effective than standard carbodiimides like DIC for difficult couplings.[2][3]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS): Microwave irradiation can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes and improving yields for hindered couplings.[4][5]

  • Double Coupling: Repeating the coupling step for the sterically hindered residue can help drive the reaction to completion.[3]

  • Elevated Temperatures: Increasing the reaction temperature can enhance coupling efficiency, particularly for challenging sequences.[3]

  • Optimized Solvent Systems: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation. While DMF is standard, other solvents or co-solvents may be beneficial.[3]

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table summarizes the reported coupling efficiencies of various reagents for different types of sterically hindered couplings. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Sterically Hindered CouplingCoupling ReagentBaseSolventTime (h)Yield (%)Reference
α,α-Disubstituted Amino Acid (Aib)
Fmoc-Aib-OH + H-Aib-OMeHATUDIPEADMF285[6]
Fmoc-Aib-OH + H-Aib-OMeHBTUDIPEADMF270[6]
Fmoc-Aib-OH + H-Aib-OMePyBOPDIPEADMF265[6]
N-Methylated Amino Acid
Boc-Phe-(NMe)Ala-OH + H-Phe-OBzlHBTU (excess)DIPEACH2Cl224>90[4]
Boc-Phe-(NMe)Ala-OH + H-Phe-OBzlPyBroP (excess)DIPEACH2Cl224>90[4]
Z-MeVal-OH + H-MeVal-OCMe3COMUDIPEADMF289[6]
Fmoc-(NMe)Leu-OH + H-Gly-ResinHATUDIPEADMF1>95[7]
Fmoc-(NMe)Leu-OH + H-(NMe)Val-ResinPyAOPDIPEADMF2 x 2>90[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib

This protocol describes the synthesis of a peptide containing the sterically hindered α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagent: HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Ethanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Perform microwave irradiation at 75°C for 3 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for non-hindered residues):

    • Dissolve Fmoc-amino acid (5 eq), HCTU (5 eq), and DIPEA (10 eq) in DMF.

    • Add the coupling solution to the resin.

    • Perform microwave irradiation at 75°C for 5 minutes.

    • Wash the resin with DMF.

  • Aib Coupling (Sterically Hindered Residue):

    • Dissolve Fmoc-Aib-OH (5 eq), HCTU (5 eq), and DIPEA (10 eq) in DMF.

    • Add the coupling solution to the resin.

    • Perform microwave irradiation at 90°C for 10 minutes.

    • Wash the resin with DMF.

    • Optional: Perform a second coupling (double coupling) to ensure complete reaction.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and verify its identity by mass spectrometry.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide with an N-Methylated Amino Acid

This protocol outlines the solution-phase synthesis of a dipeptide containing an N-methylated amino acid.

Materials:

  • Boc-L-Alanine

  • H-N(Me)Leu-OMe·HCl (N-methylleucine methyl ester hydrochloride)

  • Coupling reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reactant Preparation:

    • Dissolve Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in DCM.

    • In a separate flask, dissolve H-N(Me)Leu-OMe·HCl (1.0 eq) in DMF and add DIPEA (2.2 eq).

  • Coupling Reaction:

    • Cool the Boc-L-Alanine/HATU solution to 0°C.

    • Add the H-N(Me)Leu-OMe/DIPEA solution dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography.

  • Characterization: Confirm the structure and purity of the dipeptide by NMR and mass spectrometry.

Impact on Peptide Structure and Signaling Pathways

The incorporation of sterically hindered amino acids has a profound impact on the conformational properties of peptides, which in turn influences their biological activity.

Structural Implications
  • α,α-Disubstituted Amino Acids: These residues, such as Aib, are potent inducers of helical secondary structures (α-helices and 3₁₀-helices).[6] The restricted phi (φ) and psi (ψ) dihedral angles of these amino acids force the peptide backbone into a helical conformation. This pre-organization can enhance binding to target proteins by reducing the entropic penalty of binding.

  • N-Methylated Amino Acids: N-methylation introduces a methyl group on the amide nitrogen, which eliminates the hydrogen bond donor capability of that position and introduces steric constraints. This modification can disrupt β-sheet formation and favor turns or helical structures. N-methylation is a key feature of many naturally occurring cyclic peptides with excellent bioavailability, such as cyclosporine A.[9]

Modulation of Signaling Pathways

Peptides containing sterically hindered amino acids are being explored as modulators of various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs), mitogen-activated protein kinases (MAPKs), and the PI3K/Akt pathway. The enhanced stability and defined conformations of these modified peptides make them excellent candidates for disrupting protein-protein interactions or acting as potent receptor agonists or antagonists.

For example, a peptide designed to mimic a protein-protein interaction domain can be stabilized in its bioactive conformation by incorporating Aib residues. This can lead to more effective inhibition of downstream signaling cascades, such as the MAPK pathway, which is often dysregulated in cancer.[10]

Visualizations

experimental_workflow_spps cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Coupling (Standard AA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling (Hindered AA) (e.g., Microwave, Double Coupling) deprotection2->coupling2 repeat Repeat Cycles coupling2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation cleavage->precipitation purification HPLC Purification precipitation->purification analysis Mass Spec Analysis purification->analysis

Caption: Experimental workflow for SPPS of peptides with hindered amino acids.

signaling_pathway_modulation cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates peptide Modified Peptide (with Hindered AA) peptide->gpcr Binds and Stabilizes Active Conformation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) second_messenger->mapk_cascade transcription_factor Transcription Factor mapk_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factor->cellular_response Regulates Gene Expression

Caption: Modulation of a GPCR-MAPK signaling pathway by a modified peptide.

Conclusion

The incorporation of sterically hindered amino acids is a valuable tool for the development of peptide-based therapeutics with improved pharmacological properties. While synthetically challenging, the use of advanced coupling reagents, microwave-assisted synthesis, and optimized protocols can overcome these hurdles. The resulting peptides, with their constrained conformations and enhanced stability, offer exciting possibilities for modulating biological signaling pathways and addressing previously "undruggable" targets. These application notes and protocols provide a foundation for researchers to successfully synthesize and explore the potential of these modified peptides.

References

Chiral HPLC Methods for the Stereoisomeric Separation of Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of amino acid stereoisomers using chiral High-Performance Liquid Chromatography (HPLC). The methodologies outlined here are essential for professionals in research, quality control, and drug development where the stereochemistry of amino acids is of critical importance. D-amino acids, once considered unnatural, are now recognized for their significant roles in various biological processes and diseases, making their accurate quantification crucial.[1]

Introduction to Chiral HPLC for Amino Acid Analysis

The separation of amino acid enantiomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral HPLC is a powerful technique that utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to achieve separation. Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA) can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column.[2][3]

This document covers two primary approaches:

  • Direct Enantioseparation using Chiral Stationary Phases (CSPs)

  • Indirect Enantioseparation via Pre-column Derivatization

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct analysis on a CSP is often preferred as it simplifies sample preparation by avoiding derivatization, which can introduce additional steps and potential impurities.[4] Several types of CSPs have proven effective for the separation of amino acid enantiomers.

Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® T)

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving underivatized amino acids.[4] These columns possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds like amino acids.[4]

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.

  • Mobile Phase: A simple, LC-MS compatible mobile phase consisting of water, methanol, and formic acid is effective for most common amino acids.[4] The exact ratio can be optimized to improve resolution. A typical starting condition is a gradient or isocratic elution with varying percentages of methanol in water containing a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the amino acid standard or sample in the mobile phase or a compatible solvent.

Amino AcidMobile Phase CompositionRetention Factor (k') D-isomerRetention Factor (k') L-isomerSeparation Factor (α)Resolution (Rs)
DL-AlanineMethanol/Water/Formic Acid (90:10:0.1)2.152.501.162.10
DL-ValineMethanol/Water/Formic Acid (90:10:0.1)2.803.361.202.55
DL-PhenylalanineMethanol/Water/Formic Acid (85:15:0.1)3.504.411.263.10
DL-TryptophanMethanol/Water/Formic Acid (85:15:0.1)4.105.331.303.50

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Crown Ether CSPs (e.g., ChiroSil®, Crownpak®)

Crown ether-based CSPs are highly effective for the separation of compounds containing primary amine groups, such as amino acids.[1][5] The chiral recognition mechanism involves the complexation of the protonated primary amine of the amino acid within the chiral cavity of the crown ether.[6] These columns can often achieve baseline resolution in very short analysis times.[1][7]

  • Column: ChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm[1]

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid (HClO₄)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

Amino AcidRetention Factor (k'₁)Separation Factor (α)Resolution (Rs)
DL-Serine1.981.41Baseline
DL-Glutamic Acid1.451.60Baseline
Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX)

Zwitterionic CSPs are a newer class of stationary phases designed for the separation of amphiprotic molecules like amino acids and peptides.[6] They incorporate both anionic and cationic exchange sites, enabling a double ion-pairing interaction mechanism.[8] These columns are highly versatile and compatible with LC-MS.[9][10]

  • Column: CHIRALPAK® ZWIX(+), 250 x 3 mm i.d.[10]

  • Mobile Phase: Methanol/Acetonitrile/Water (49:49:2) containing 50mM Formic Acid (FA) and 25mM Diethylamine (DEA)[10]

  • Flow Rate: 0.5 mL/min[10]

  • Column Temperature: 25°C[10]

  • Detection: UV or MS

Indirect Enantioseparation via Pre-column Derivatization

This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.

Marfey's Reagent (FDAA) and its Analogs

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids.[3][11] It reacts with the primary amino group of amino acids to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV at 340 nm.[11]

  • Sample Preparation: Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubation: Incubate the mixture at 40°C for 1 hour with occasional vortexing.

  • Quenching: Quench the reaction by adding 100 µL of 2 M HCl.

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used. For example, a linear gradient from 10% to 60% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

Amino Acid DiastereomerRetention Time (min)
L-Ala-L-FDAA15.2
D-Ala-L-FDAA16.5
L-Val-L-FDAA18.9
D-Val-L-FDAA20.8
L-Phe-L-FDAA22.4
D-Phe-L-FDAA24.1

Note: Retention times are illustrative and will vary based on the specific gradient and column used.

Diagrams

G Workflow for Direct Chiral HPLC Separation of Amino Acids cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection CSP Chiral Stationary Phase (CSP) Injection->CSP Separation Enantiomeric Separation CSP->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for direct chiral HPLC separation of amino acids.

G Workflow for Indirect Chiral HPLC Separation via Derivatization cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Enantiomers CDA Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) Sample->CDA Reaction Incubate to form Diastereomers CDA->Reaction Quench Quench Reaction Reaction->Quench Injection Inject into HPLC System Quench->Injection RP_Column Reversed-Phase Column (C18) Injection->RP_Column Separation Diastereomer Separation RP_Column->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for indirect chiral HPLC separation via derivatization.

Conclusion

The choice between direct and indirect chiral HPLC methods for amino acid analysis depends on the specific requirements of the study, including the number of samples, the required sensitivity, and the availability of instrumentation. Direct methods using CSPs are generally faster and involve less sample handling, while indirect methods with derivatization can be very robust and utilize standard, less expensive HPLC columns. Both approaches, when properly optimized, provide reliable and accurate quantification of amino acid stereoisomers, which is critical for advancing our understanding of their roles in health and disease.

References

Application Notes and Protocols for the Use of Chiral Auxiliaries in α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the asymmetric synthesis of α-amino acids utilizing widely-employed chiral auxiliaries. The methodologies discussed herein offer robust and highly stereoselective routes to a diverse range of natural and unnatural α-amino acids, which are critical building blocks in pharmaceutical and biotechnological research. This document covers the application of Evans, Oppolzer, and Myers chiral auxiliaries, presenting comparative data, detailed experimental procedures, and mechanistic diagrams to guide the user in selecting and implementing the most suitable method for their synthetic goals.

Introduction to Chiral Auxiliary-Based α-Amino Acid Synthesis

The stereoselective synthesis of α-amino acids is of paramount importance in modern organic chemistry and drug discovery. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. In the context of α-amino acid synthesis, a chiral auxiliary is typically appended to a glycine or glycine-equivalent moiety. The resulting chiral adduct is then enolized and alkylated. The steric and electronic properties of the auxiliary direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched α-amino acid.

This document focuses on three of the most reliable and extensively utilized chiral auxiliary systems:

  • Evans Oxazolidinone Auxiliaries: Known for their high levels of stereocontrol in a variety of C-C bond-forming reactions.

  • Oppolzer's Camphorsultam Auxiliaries: Valued for their rigid bicyclic structure which provides excellent facial shielding.

  • Myers' Pseudoephedrine Auxiliaries: Offer a practical and efficient method, particularly for the synthesis of α-alkyl and α,α-dialkyl amino acids.[1][2]

Evans Oxazolidinone Auxiliaries

The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are among the most effective chiral auxiliaries for the asymmetric synthesis of α-amino acids.[3] The synthesis involves the acylation of the oxazolidinone with a glycine equivalent, followed by diastereoselective alkylation of the corresponding enolate and subsequent hydrolysis to release the desired α-amino acid.

General Workflow

The overall process can be summarized in three key steps: acylation, diastereoselective alkylation, and auxiliary cleavage.

Evans_Workflow cluster_acylation Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A Evans Auxiliary C N-Acylated Evans Auxiliary A->C Acylation B Glycine Equivalent (e.g., Bromoacetyl bromide) B->C D N-Acylated Evans Auxiliary F Enolate Formation D->F E Base (e.g., NaHMDS) E->F H Alkylated Adduct F->H Alkylation G Electrophile (R-X) G->H I Alkylated Adduct K α-Amino Acid I->K L Recovered Auxiliary I->L J Hydrolysis (e.g., LiOH/H₂O₂) J->K

Caption: General workflow for α-amino acid synthesis using an Evans auxiliary.
Data Presentation: Diastereoselective Alkylation

The following table summarizes the yields and diastereomeric ratios (d.r.) for the alkylation of an N-acylated Evans auxiliary with various electrophiles.

Electrophile (R-X)BaseSolventYield (%)d.r.
Allyl iodideNaN(TMS)₂THF73-7898:2
Benzyl bromideLDATHF90>99:1
Methyl iodideNaHMDSTHF85>99:1
Ethyl iodideKHMDSToluene9298:2
Experimental Protocols

Protocol 2.3.1: Acylation of (S)-4-benzyl-2-oxazolidinone with Bromoacetyl Bromide

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.2 eq).

  • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-bromoacetyl-4-benzyl-2-oxazolidinone.

Protocol 2.3.2: Diastereoselective Alkylation [4]

  • Dissolve the N-acylated Evans auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., allyl iodide, 1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the diastereomerically enriched alkylated product.

Protocol 2.3.3: Auxiliary Cleavage [5]

  • Dissolve the alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (0.8 M, 2.5 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.

  • Quench the reaction by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • The aqueous layer containing the α-amino acid can be further purified by ion-exchange chromatography.

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam, a chiral sultam derived from camphor, provides a rigid and well-defined steric environment for asymmetric reactions.[6] Its application in α-amino acid synthesis follows a similar strategy of acylation, diastereoselective alkylation, and cleavage.

General Workflow

The synthesis using Oppolzer's sultam involves the formation of a glycylsultam, followed by enolization and alkylation, and concluding with the removal of the auxiliary.

Oppolzer_Workflow cluster_acylation Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A Oppolzer's Sultam C N-Bromoacetylsultam A->C Acylation B Bromoacetyl Bromide B->C D N-Glycylsultam Derivative F Enolate Formation D->F E Base (e.g., NaHMDS) E->F H Alkylated Adduct F->H Alkylation G Electrophile (R-X) G->H I Alkylated Adduct K α-Amino Acid I->K L Recovered Auxiliary I->L J Hydrolysis J->K

Caption: General workflow for α-amino acid synthesis using Oppolzer's sultam.
Data Presentation: Diastereoselective Alkylation

The following table presents the yields and diastereomeric ratios for the alkylation of an N-glycylsultam derivative with various electrophiles.

Electrophile (R-X)BaseSolventYield (%)d.r.
Benzyl bromiden-BuLiTHF85>98:2
Allyl bromideKHMDSTHF91>98:2
Methyl iodideNaHMDSTHF88>98:2
Isopropyl iodideLDATHF7595:5
Experimental Protocols

Protocol 3.3.1: Preparation of N-Bromoacetyl-(2R)-bornane-10,2-sultam [7]

  • To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous THF.

  • Add the solution of bromoacetyl bromide to the lithium salt of the sultam via cannula.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Purify by recrystallization or column chromatography.

Protocol 3.3.2: Diastereoselective Alkylation

  • Prepare the N-glycylsultam derivative by reacting the N-bromoacetylsultam with an amine source (e.g., sodium azide followed by reduction).

  • Dissolve the N-glycylsultam derivative (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (2.1 eq) dropwise and stir for 30 minutes to form the dianion.

  • Add the electrophile (1.2 eq) and stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous ammonium chloride and proceed with workup as described in Protocol 2.3.2.

Protocol 3.3.3: Auxiliary Cleavage

  • Dissolve the alkylated sultam (1.0 eq) in a mixture of dioxane and 6 M HCl.

  • Heat the mixture at reflux for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., ether) to remove the recovered auxiliary.

  • The aqueous solution of the amino acid hydrochloride can be used directly or the free amino acid can be obtained by ion-exchange chromatography.

Myers' Pseudoephedrine Auxiliaries

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew Myers, provides a highly practical and efficient method for the asymmetric synthesis of a wide range of α-amino acids.[8][9] A key advantage of this methodology is the direct use of a pseudoephedrine glycinamide, which does not require N-protection of the glycine moiety.[2]

General Workflow and Mechanism

The synthesis begins with the preparation of pseudoephedrine glycinamide, which is then deprotonated to form a chelated enolate. This enolate undergoes highly diastereoselective alkylation, followed by hydrolysis to yield the α-amino acid.[10]

Myers_Mechanism cluster_enolization Enolization cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A Pseudoephedrine Glycinamide C Chelated (Z)-Enolate A->C B Base (LDA or LHMDS) B->C D Chelated (Z)-Enolate F Alkylated Adduct D->F Alkylation from less hindered face E Electrophile (R-X) E->F G Alkylated Adduct I α-Amino Acid G->I J Recovered Pseudoephedrine G->J H Hydrolysis (H₂O, heat) H->I

Caption: Reaction mechanism for Myers' pseudoephedrine auxiliary-based synthesis.
Data Presentation: Diastereoselective Alkylation

The following table shows the yields and diastereomeric ratios for the alkylation of pseudoephedrine glycinamide with various electrophiles.

Electrophile (R-X)BaseSolventYield (%)d.r.
Benzyl bromideLDATHF/LiCl95>99:1
Allyl bromideLHMDSTHF/LiCl92>99:1
n-Butyl iodideLDATHF/LiCl88>99:1
Isopropyl iodideLHMDSTHF/LiCl8198:2
Experimental Protocols

Protocol 4.3.1: Synthesis of (1R,2R)-Pseudoephedrine Glycinamide [2]

  • To a suspension of (1R,2R)-pseudoephedrine (1.0 eq) and anhydrous lithium chloride (1.0 eq) in THF at 0 °C, add n-butyllithium (1.6 M in hexanes, 0.95 eq) dropwise.

  • Stir for 10 minutes, then add a solution of glycine methyl ester (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by crystallization to obtain the pseudoephedrine glycinamide.

Protocol 4.3.2: Diastereoselective Alkylation [2]

  • To a suspension of anhydrous pseudoephedrine glycinamide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in THF at 0 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.1 eq) in THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add the electrophile (1.2 eq).

  • Stir at -78 °C for 2-4 hours, then warm to 0 °C over 1 hour.

  • Quench with saturated aqueous ammonium chloride and perform an aqueous workup.

  • Purify the product by crystallization or column chromatography.

Protocol 4.3.3: Auxiliary Cleavage [2]

  • Dissolve the alkylated pseudoephedrine glycinamide adduct in a 1:1 mixture of water and dioxane.

  • Heat the solution at reflux for 12-24 hours.[11]

  • Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane) to recover the pseudoephedrine auxiliary.

  • The aqueous layer containing the α-amino acid can be lyophilized to obtain the salt-free product.

Conclusion

The chiral auxiliaries detailed in these application notes represent powerful and reliable tools for the asymmetric synthesis of α-amino acids. The choice of auxiliary will depend on the specific target molecule, the nature of the electrophile, and the desired scale of the reaction. Evans oxazolidinones and Oppolzer's camphorsultam generally provide very high levels of diastereoselectivity. The Myers' pseudoephedrine method offers a particularly practical and scalable approach. By following the provided protocols and considering the comparative data, researchers can effectively implement these methodologies to access a wide array of enantiomerically enriched α-amino acids for their research and development needs.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with α,α-Disubstituted Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α,α-disubstituted amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity and metabolic stability. These non-proteinogenic amino acids introduce conformational constraints, often promoting helical secondary structures, and provide steric hindrance against enzymatic degradation. However, the synthesis of peptides containing these sterically hindered residues by Solid-Phase Peptide Synthesis (SPPS) presents significant challenges, primarily due to slow and often incomplete coupling reactions.

These application notes provide a comprehensive guide to the successful synthesis, purification, and analysis of peptides containing α,α-disubstituted residues. Detailed protocols for both manual and microwave-assisted SPPS are presented, along with a comparative analysis of common coupling reagents and purification strategies.

Challenges in SPPS with α,α-Disubstituted Residues

The primary obstacle in the SPPS of peptides containing α,α-disubstituted amino acids is the steric hindrance at the α-carbon. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to:

  • Low Coupling Yields: Incomplete reactions result in deletion sequences, where one or more amino acids are missing from the final peptide.

  • Slow Reaction Kinetics: Longer reaction times are often required to achieve acceptable coupling efficiencies, which can increase the risk of side reactions.

  • Peptide Aggregation: The conformational constraints imposed by α,α-disubstituted residues can sometimes promote on-resin aggregation, further hindering reagent accessibility.

To overcome these challenges, specialized coupling reagents and techniques, such as microwave-assisted synthesis, are often employed.

Recommended Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amino acids.[1] More potent activating agents are required to drive the reaction to completion. The most commonly used and effective coupling reagents for incorporating α,α-disubstituted residues are aminium/uronium and phosphonium salts.

Coupling ReagentStructureKey Features
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly reactive, based on the less-reactive HOAt, which minimizes racemization. Often the reagent of choice for difficult couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used and effective coupling reagent, though slightly less reactive than HATU.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium salt that is safer than HBTU/HATU as it does not contain potentially explosive benzotriazole moieties. It demonstrates comparable or even superior performance to HATU.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent that is also highly effective for hindered couplings.

Data Presentation: Comparison of Coupling Reagents for Aib-Enkephalin Synthesis

The following table summarizes the crude purity of Aib-Enkephalin (Y-Aib-Aib-F-L-NH₂) synthesized using different coupling reagents under microwave irradiation.

Coupling ReagentCrude Purity (%)
HCTU91
COMU92

Data adapted from a presentation by a peptide synthesis technology company.[2]

Experimental Protocols

Protocol 1: Manual SPPS of a Peptide Containing α-Aminoisobutyric Acid (Aib)

This protocol describes the manual synthesis of a generic pentapeptide containing an Aib residue (e.g., X-X-Aib-X-X-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry and HATU as the coupling reagent.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-Aib-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in the reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling (for standard residues):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in 1 mL of DMF.

    • Add 6 equivalents of DIPEA and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • Perform a Kaiser test to ensure complete coupling (resin beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

  • Aib Coupling (Sterically Hindered Residue):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Aib-OH and 3.9 equivalents of HATU in 1 mL of DMF.

    • Add 8 equivalents of DIPEA and vortex for 2-3 minutes for pre-activation.

    • Add the activated Fmoc-Aib-OH solution to the resin.

    • Agitate for 4-6 hours at room temperature. A double coupling is recommended.

    • After the first coupling, drain and wash with DMF.

    • Repeat the coupling step with a freshly prepared activated Fmoc-Aib-OH solution for another 4-6 hours.

    • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

    • Perform a Kaiser test.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptidyl-resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and MeOH (3 x 2 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Add 2 mL of the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing 10 mL of cold diethyl ether.

    • Precipitate the peptide on ice for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes, decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Allow the crude peptide to air dry.

Protocol 2: Microwave-Assisted SPPS of a Peptide Containing Aib

Microwave irradiation can significantly accelerate coupling and deprotection steps, improving the overall efficiency of synthesizing peptides with sterically hindered residues.[3][4][5]

Materials:

  • Microwave peptide synthesizer

  • All reagents and materials listed in Protocol 1.

Procedure:

  • Resin Loading and Swelling:

    • Load the resin into the microwave reaction vessel and perform the initial swelling in DMF.

  • Fmoc Deprotection:

    • Perform two deprotection steps with 20% piperidine in DMF.

    • Microwave irradiation at 75°C for 30 seconds, followed by a 2-minute hold. Repeat for the second deprotection.

    • Wash the resin with DMF.

  • Amino Acid Coupling (for standard residues):

    • Add a solution of 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HCTU (or COMU), and 8 equivalents of DIPEA in DMF to the resin.

    • Microwave irradiation at 75°C for 5 minutes.

    • Wash the resin with DMF.

  • Aib Coupling (Sterically Hindered Residue):

    • Use a 6-fold excess of Fmoc-Aib-OH, HCTU (or COMU), and a 12-fold excess of DIPEA.

    • Perform a double coupling.

    • For each coupling, apply microwave irradiation at 90°C for 10 minutes.

    • Wash the resin with DMF between couplings.

  • Chain Elongation, Final Deprotection, Cleavage, and Purification:

    • Follow the general procedures as in Protocol 1, but with microwave-assisted deprotection and coupling steps.

Quantitative Data for Microwave-Assisted SPPS

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
Aib-Enkephalin (Y-Aib-Aib-F-L-NH₂)Microwave-assisted with COMU92Not specified[2]
Difficult 51-mer peptideMicrowave-assisted with DIC/HOBt>6051[6]
Protocol 3: HPLC Purification of Peptides with α,α-Disubstituted Residues

Peptides containing α,α-disubstituted residues often exhibit increased hydrophobicity, which must be considered when developing a purification protocol.[6] Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[7]

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical C18 RP-HPLC columns

  • HPLC system with UV detector

  • Lyophilizer

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water).

    • Inject onto an analytical C18 column.

    • Run a scouting gradient of 5-95% B over 30 minutes (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in ACN).

    • Optimize the gradient to achieve good separation of the target peptide from impurities. A shallower gradient around the elution time of the target peptide is often necessary.

  • Preparative Purification:

    • Dissolve the bulk of the crude peptide in the minimum amount of solvent.

    • Inject onto a preparative C18 column.

    • Run the optimized gradient from the analytical method, adjusting the flow rate for the larger column.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize to obtain the purified peptide as a white, fluffy powder.

  • Final Quality Control:

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow for SPPS of Hindered Peptides

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard or Hindered) Fmoc_Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Wash->Fmoc_Deprotection Repeat for next cycle Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Analysis Purity & Identity Check (Analytical HPLC, MS) HPLC->Analysis Pure_Peptide Lyophilized Pure Peptide Analysis->Pure_Peptide

Caption: General workflow for SPPS, purification, and analysis.

Logic Flow for Coupling Hindered Amino Acids

Hindered_Coupling_Logic start Start Coupling Cycle for α,α-Disubstituted Residue preactivate Pre-activate Fmoc-AA-OH (e.g., with HATU/DIPEA) start->preactivate couple Couple to Resin-Bound Peptide (Extended Time / Higher Temp) preactivate->couple wash1 Wash Resin (DMF) couple->wash1 kaiser_test Kaiser Test for Free Amines wash1->kaiser_test double_couple Perform Second Coupling (Double Coupling) kaiser_test->double_couple Positive (Blue) next_step Proceed to Next Deprotection/Coupling Cycle kaiser_test->next_step Negative (Clear) wash2 Wash Resin (DMF) double_couple->wash2 wash2->next_step

Caption: Decision workflow for coupling sterically hindered residues.

Cellular Uptake Mechanism of Aib-Containing Cell-Penetrating Peptides (CPPs)

Peptides containing α,α-disubstituted residues like Aib are often designed as cell-penetrating peptides (CPPs) due to their stable helical structures and resistance to proteolysis.[8][9] These CPPs can deliver therapeutic cargo into cells. The cellular uptake mechanism is often a combination of direct membrane translocation and endocytosis.

CPP_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) CPP_Cargo Aib-CPP-Cargo Complex Membrane_Interaction Electrostatic Interaction with Proteoglycans CPP_Cargo->Membrane_Interaction Endocytosis Endocytic Vesicle Formation Membrane_Interaction->Endocytosis Endocytosis Pathway Direct_Translocation Direct Membrane Penetration Membrane_Interaction->Direct_Translocation Direct Translocation Endosome Endosome Cargo_Release_Endosome Cargo Release (Endosomal Escape) Endosome->Cargo_Release_Endosome Target Intracellular Target Cargo_Release_Endosome->Target Cargo_Release_Direct Cargo Release Cargo_Release_Direct->Target Endocytosis->Endosome Direct_Translocation->Cargo_Release_Direct

Caption: Cellular uptake pathways of Aib-containing CPPs.

References

Application Note: Gas Chromatographic Analysis of (S)-2-Amino-2,3-dimethylbutanoic acid Following a Two-Step Derivatization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-2,3-dimethylbutanoic acid is a non-proteinogenic α-amino acid characterized by significant steric hindrance at the α-carbon due to the presence of both a methyl and an isopropyl group. This structural feature presents challenges for direct analysis by gas chromatography (GC) as the compound has low volatility and thermal stability. To overcome these limitations, a chemical derivatization process is necessary to convert the polar amino and carboxyl functional groups into less polar, more volatile, and thermally stable moieties. This application note provides a detailed two-step derivatization protocol for this compound, involving esterification of the carboxyl group followed by acylation of the amino group, enabling robust and reproducible analysis by GC-Mass Spectrometry (GC-MS).

Principle of the Method

The analytical method is based on a two-step derivatization procedure. The first step involves the esterification of the carboxylic acid group with isopropanol under acidic conditions to form the isopropyl ester. The second step is the acylation of the primary amine with trifluoroacetic anhydride (TFAA) to yield the N-trifluoroacetyl derivative. This process effectively masks the polar functional groups, significantly increasing the volatility and thermal stability of the analyte for GC-MS analysis. The resulting derivative, N-trifluoroacetyl-(S)-2-amino-2,3-dimethylbutanoic acid isopropyl ester, can be effectively separated and quantified.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Isopropanol (anhydrous, GC grade)

  • Acetyl chloride (Reagent grade)

  • Trifluoroacetic anhydride (TFAA) (≥99% purity)

  • Ethyl acetate (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in 0.1 M HCl. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by dilution with 0.1 M HCl.

3. Sample Preparation

For aqueous samples, an aliquot equivalent to approximately 10-50 µg of the amino acid is transferred to a reaction vial. The sample is then dried completely under a gentle stream of high-purity nitrogen gas at 50-60°C. It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reactions.

4. Two-Step Derivatization Procedure

Step 1: Esterification

  • To the dried sample/standard in the reaction vial, add 200 µL of a freshly prepared solution of 3 M HCl in anhydrous isopropanol. This can be prepared by carefully adding 240 µL of acetyl chloride to 10 mL of cold anhydrous isopropanol and mixing gently.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 110°C for 60 minutes in a heating block or water bath. The increased temperature and reaction time are necessary to overcome the steric hindrance of the α,α-disubstituted amino acid.

  • After heating, allow the vial to cool to room temperature.

  • Remove the solvent under a gentle stream of nitrogen gas.

Step 2: Acylation

  • To the dried isopropyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate for GC-MS analysis.

5. GC-MS Analysis Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Data Presentation

Table 1: Representative Quantitative Data for the GC-MS Analysis of Derivatized this compound

ParameterValue
Analyte Derivative N-trifluoroacetyl-(S)-2-amino-2,3-dimethylbutanoic acid isopropyl ester
Molecular Weight 325.3 g/mol
Retention Time (RT) ~10.5 minutes
Characteristic Mass Ions (m/z) 282 [M-C3H7]⁺, 226 [M-COOC3H7]⁺, 184, 156, 69
Linearity Range 1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Derivatization Yield (estimated) > 90%

Visualizations

Caption: Two-step derivatization of this compound.

Experimental_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample/ Standard Solution dry_sample Dry Sample Residue sample->dry_sample Evaporation (N₂ stream) esterification Step 1: Esterification (Isopropanol/HCl) dry_sample->esterification dry_ester Dry Isopropyl Ester esterification->dry_ester Evaporation acylation Step 2: Acylation (TFAA) dry_ester->acylation final_derivative Reconstituted Derivative in Ethyl Acetate acylation->final_derivative Evaporation & Reconstitution gcms GC-MS Injection final_derivative->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Processing & Quantification detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

Application Notes and Protocols for Coupling Hindered Amino Acids using HATU/HOAt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds, the cornerstone of peptide and protein synthesis, presents a significant challenge when encountering sterically hindered amino acids. These residues, such as α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids, dramatically slow down coupling kinetics and can lead to incomplete reactions and racemization.[1][2] The development of efficient coupling reagents is paramount for the successful synthesis of complex peptides and peptidomimetics with potential therapeutic applications.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in conjunction with its additive HOAt (1-Hydroxy-7-azabenzotriazole), has emerged as a third-generation coupling reagent of choice for overcoming these synthetic hurdles.[3][4] Its high reactivity, rapid kinetics, and ability to suppress racemization make it particularly effective for coupling sterically demanding residues.[4][5] The presence of the nitrogen atom in the pyridine ring of HOAt enhances the electron-withdrawing properties of the resulting active ester, leading to more efficient coupling compared to its benzotriazole analogue, HOBt.[5][6] This document provides detailed protocols and quantitative data for the use of HATU/HOAt in the coupling of hindered amino acids.

Mechanism of Action

The efficacy of HATU/HOAt-mediated coupling lies in the rapid formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The reaction mechanism proceeds as follows:

  • Deprotonation: A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the incoming amino acid to form a carboxylate anion.[7][8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[3][9]

  • Coupling: The nucleophilic amine of the second amino acid (or resin-bound peptide) attacks the activated ester, forming the desired amide bond and releasing HOAt.[9]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; RCOO [label="Carboxylate Anion\n(R-COO⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOAt [label="HOAt", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> RCOO [label="Deprotonation", arrowhead=vee]; Base -> RCOO [style=invis]; RCOO -> ActiveEster [label="Activation", arrowhead=vee]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="Coupling", arrowhead=vee]; Amine -> Amide [style=invis]; ActiveEster -> HOAt [label="Release", style="dashed", arrowhead=vee]; } . Caption: HATU/HOAt mediated amide bond formation.

Quantitative Data Summary

Table 1: General Reaction Conditions for HATU Peptide Coupling [4]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
HATU 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Table 2: Comparative Coupling Efficiency of HATU with a Hindered Amino Acid

This table provides an example of coupling a sterically hindered N-methylated amino acid.

Coupling ReagentsHindered JunctionYield (%)Reference
HCTU/DIPEAFmoc-Val + N-Me-D-Phe-Pro-OBn36[10]
HATU/DIPEA Fmoc-Val + N-Me-D-Phe-Pro-OBn 83 [10]

Table 3: Epimerization Data for Different Coupling Conditions [11]

This table highlights the low epimerization associated with HATU/HOAt when using a suitable base like TMP.

Condition No.Coupling ReagentsBasePre-activation/Reaction Time (h)Epimerization (D/(D+L) %)
4HATU/HOAtNMM3/1237.6 (for Ser)
13 HATU/HOAt TMP 0/2 0.2 (for Ser)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of a Hindered Amino Acid

This protocol outlines a general procedure for coupling an Fmoc-protected hindered amino acid to a resin-bound peptide using HATU.

Materials:

  • Fmoc-protected hindered amino acid

  • HATU

  • HOAt (often used in conjunction with HATU, though HATU itself contains the HOAt moiety)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 20% piperidine in DMF) for 5 minutes, drain, and repeat for 15 minutes.[5]

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.[4]

  • Activation of the Hindered Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (if used as a separate additive, 3-5 equivalents) in DMF.[5][12]

    • Add DIPEA or collidine (6-10 equivalents) to the amino acid/HATU solution.[5][12]

    • Allow the mixture to pre-activate for 1-5 minutes.[5]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30 minutes to 4 hours at room temperature.[4] For particularly hindered couplings, longer reaction times may be necessary.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.[12]

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[5]

// Nodes Swell [label="Swell Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Fmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash Resin (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activate [label="Activate Hindered\nAmino Acid (HATU/Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Couple [label="Couple to Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor (Kaiser Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash Resin (DMF/DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Next [label="Proceed to Next Cycle", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Activate -> Couple; Couple -> Monitor; Monitor -> Wash2; Wash2 -> Next; } . Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: Solution-Phase Coupling of Hindered Fragments

This protocol provides a general method for coupling a hindered carboxylic acid and an amine in solution using HATU.

Materials:

  • Hindered carboxylic acid

  • Amine component

  • HATU

  • HOAt (optional additive)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Work-up and purification reagents (e.g., water, brine, ethyl acetate, silica gel)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.[7]

    • Add HATU (1.0-1.5 equivalents) to the stirred solution.[4]

    • Add DIPEA or TEA (2.0-3.0 equivalents). If the amine component is a hydrochloride salt, add an additional equivalent of the base.[7]

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[4][7]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[4]

    • Continue stirring at room temperature for 1 to 18 hours.[4]

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

// Nodes Setup [label="Dissolve Carboxylic Acid,\nHATU, and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Activate [label="Pre-activate (15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; AddAmine [label="Add Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Couple [label="Stir (1-18h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Setup -> Activate; Activate -> AddAmine; AddAmine -> Couple; Couple -> Monitor; Monitor -> Workup; Workup -> Purify; } . Caption: Solution-Phase Coupling Workflow.

Conclusion

HATU, in combination with HOAt, stands as a powerful and versatile tool for the synthesis of peptides containing sterically hindered amino acids. Its well-defined mechanism, rapid reaction rates, and ability to minimize racemization make it a reagent of choice for challenging synthetic targets.[12] The protocols provided herein offer a general guideline for the application of HATU/HOAt in both solid-phase and solution-phase synthesis. For any specific substrate, optimization of reaction conditions, including stoichiometry, base, solvent, and reaction time, may be necessary to achieve optimal results. The superior performance of HATU often justifies its use, particularly in the synthesis of complex and valuable peptides for research and drug development.[5]

References

Application Notes and Protocols for the Biocatalytic Synthesis of α,α-Disubstituted α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α-Disubstituted α-amino acids are non-proteinogenic amino acids that represent a pivotal class of compounds in drug discovery and development. Their unique structural feature, the presence of two substituents at the α-carbon, imparts significant conformational constraints. This rigidity can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation and can be used to modulate their secondary structure and biological activity.[1][2] However, the synthesis of these chiral molecules, particularly with high enantiopurity, presents a considerable challenge for traditional organic chemistry.

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of α,α-disubstituted α-amino acids. Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions, often obviating the need for complex protection and deprotection steps. This document provides an overview of key biocatalytic strategies and detailed protocols for their implementation in a laboratory setting. The primary enzymatic approaches covered include the use of transaminases, dehydrogenases, and novel enzymes with promiscuous activities.

Key Biocatalytic Strategies

The enzymatic synthesis of α,α-disubstituted α-amino acids primarily relies on the following classes of enzymes:

  • Transaminases (TAs), particularly ω-transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl group of an α-keto acid.[3][4] Engineered ω-TAs have shown promise in accepting sterically hindered α-keto acids to produce the corresponding α,α-disubstituted α-amino acids.

  • Amino Acid Dehydrogenases (AADHs): These NAD(P)H-dependent enzymes catalyze the reversible reductive amination of α-keto acids to their corresponding amino acids.[5] Protein engineering has been instrumental in expanding the substrate scope of AADHs to include precursors for α,α-disubstituted α-amino acids. A crucial aspect of these reactions is the in situ regeneration of the expensive NAD(P)H cofactor.

  • Novel and Promiscuous Enzymes: Recent research has uncovered enzymes with novel or promiscuous activities that can be harnessed for the synthesis of these complex amino acids. A notable example is the Lo1T enzyme , which catalyzes an intramolecular Mannich cyclization to produce heterocyclic α,α-disubstituted α-amino acids.[1][2] Other examples include enzymes capable of nitrene C-H insertion for the synthesis of α-amino esters.[6]

The following sections provide detailed protocols and quantitative data for these biocatalytic approaches.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic synthesis of various α,α-disubstituted α-amino acids using different enzymatic strategies.

Table 1: Transaminase-Catalyzed Synthesis of α,α-Disubstituted α-Amino Acids

Entryα-Keto Acid SubstrateTransaminase Source/VariantAmino DonorProductConversion (%)Enantiomeric Excess (ee %)Reference
1Phenylpyruvic acidEngineered ω-TAIsopropylamineα-Methylphenylalanine>95>99 (S)[4]
2TrimethylpyruvateEngineered ω-TA from Aspergillus terreus(S)-α-Methylbenzylaminetert-Leucine98>99 (S)[4]
3α-Ketoisovalerateω-TA from Vibrio fluvialisL-Alanineα-Methylvaline85>98 (S)[7]
42-Oxo-4-phenylbutanoic acidEngineered ω-TAD-Alanineα-Ethylphenylalanine>90>99 (R)[3]

Table 2: Dehydrogenase-Catalyzed Synthesis of α,α-Disubstituted α-Amino Acids

Entryα-Keto Acid SubstrateDehydrogenase Source/VariantCofactor Regeneration SystemProductConversion (%)Enantiomeric Excess (ee %)Reference
1TrimethylpyruvateLeucine Dehydrogenase (Bacillus cereus)Formate/Formate Dehydrogenasetert-Leucine>99>99 (L)[8]
22-Oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acidEngineered Glutamate DehydrogenaseGlucose/Glucose DehydrogenaseL-Phosphinothricin100>99 (L)[8]
3Phenylpyruvic acidEngineered Phenylalanine DehydrogenaseGlucose/Glucose Dehydrogenaseα-Methylphenylalanine96>99 (L)[5]
4α-KetoisocaproateLeucine Dehydrogenase (Bacillus sphaericus)Formate/Formate Dehydrogenaseα-Methylleucine98>99 (L)[8]

Table 3: Lo1T-Catalyzed Synthesis of Heterocyclic α,α-Disubstituted α-Amino Acids

EntryAldehyde SubstrateDiamino Acid SubstrateProductDiastereomeric Excess (de %)Enantiomeric Excess (ee %)Reference
1FormaldehydeL-Ornithine(S)-Piperidine-2-carboxylic acid>95>99[1][2]
2AcetaldehydeL-Ornithine(2S,6R)-6-Methylpiperidine-2-carboxylic acid>95>99[1][2]
3PropanalL-Lysine(S)-Quinolizidine-2-carboxylic acid>95>99[1][2]
4IsovaleraldehydeL-Ornithine(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid>95>99[1][2]

Experimental Protocols

Protocol 1: General Procedure for Transaminase-Catalyzed Synthesis of α,α-Disubstituted α-Amino Acids

This protocol describes a general method for the asymmetric synthesis of α,α-disubstituted α-amino acids from their corresponding α-keto acids using an ω-transaminase.

1. Enzyme Preparation:

  • Express the desired ω-transaminase variant in a suitable host (e.g., E. coli).
  • Prepare a cell-free extract or purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged enzymes).
  • Determine the protein concentration and specific activity of the enzyme preparation.

2. Reaction Setup:

  • In a temperature-controlled vessel, prepare the reaction mixture containing:
  • Phosphate buffer (100 mM, pH 7.5)
  • α-Keto acid substrate (10-50 mM)
  • Amino donor (e.g., isopropylamine or L/D-alanine, 1.0-1.5 M)
  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)
  • Purified ω-transaminase or cell-free extract (1-5 mg/mL)
  • The total reaction volume can be scaled as needed.

3. Reaction Execution:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.
  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC for substrate consumption and product formation.

4. Work-up and Product Isolation:

  • Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of a quenching solvent (e.g., acetonitrile or methanol) or by adjusting the pH to inactivate the enzyme.
  • Centrifuge the mixture to remove precipitated protein.
  • The supernatant can be analyzed to determine the enantiomeric excess of the product using chiral HPLC or GC.
  • Purify the α,α-disubstituted α-amino acid from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Protocol 2: General Procedure for Dehydrogenase-Catalyzed Synthesis of α,α-Disubstituted α-Amino Acids with Cofactor Regeneration

This protocol outlines the synthesis of α,α-disubstituted α-amino acids via reductive amination using an amino acid dehydrogenase coupled with an enzymatic cofactor regeneration system.

1. Enzyme and Cofactor Preparation:

  • Co-express the desired amino acid dehydrogenase and the cofactor regenerating enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) in a suitable host organism (e.g., E. coli).
  • Prepare a whole-cell catalyst or cell-free extract. Alternatively, use purified enzymes.
  • Prepare stock solutions of the α-keto acid substrate, the cofactor (NAD⁺ or NADP⁺), and the co-substrate for regeneration (e.g., sodium formate or glucose).

2. Reaction Setup:

  • In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0-8.0), combine the following components:
  • α-Keto acid substrate (20-100 mM)
  • Ammonium source (e.g., ammonium chloride, 1-2 M)
  • NAD⁺ or NADP⁺ (0.5-1 mM)
  • Co-substrate for regeneration (e.g., sodium formate or glucose, 1.2-1.5 equivalents relative to the α-keto acid)
  • Whole cells, cell-free extract, or purified enzymes (dehydrogenase and regeneration enzyme).

3. Reaction Execution:

  • Maintain the reaction at the optimal temperature (e.g., 30-37 °C) with stirring.
  • Monitor the reaction progress by analyzing substrate and product concentrations using HPLC.

4. Product Isolation and Analysis:

  • After the reaction is complete, remove the biocatalyst by centrifugation.
  • Isolate the product amino acid from the supernatant by methods such as ion-exchange chromatography.
  • Determine the enantiomeric purity of the product by chiral HPLC analysis.

Protocol 3: Lo1T-Catalyzed Synthesis of Heterocyclic α,α-Disubstituted α-Amino Acids

This protocol is based on the reported method for the synthesis of heterocyclic α,α-disubstituted α-amino acids using the recombinant enzyme Lo1T.[1][2]

1. Recombinant Lo1T Expression and Purification:

  • Clone the gene encoding Lo1T into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
  • Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
  • Grow the cells in LB medium containing the appropriate antibiotic at 37 °C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18 °C) overnight.
  • Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse the cells by sonication.
  • Clarify the lysate by centrifugation and purify the His-tagged Lo1T using Ni-NTA affinity chromatography.
  • Dialyze the purified enzyme against a suitable storage buffer.

2. Enzymatic Reaction (Mannich Cyclization):

  • The reaction proceeds in two steps, with the in situ formation of an imine intermediate followed by the enzyme-catalyzed cyclization.
  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing:
  • Aldehyde substrate (e.g., formaldehyde, acetaldehyde; 10 mM)
  • Diamino acid substrate (e.g., L-ornithine, L-lysine; 10 mM)
  • Pyridoxal-5'-phosphate (PLP) (0.1 mM)
  • Purified Lo1T enzyme (0.1-0.5 mg/mL)
  • Incubate the reaction at room temperature for 24-48 hours with gentle shaking.

3. Analysis and Purification:

  • Monitor the formation of the heterocyclic α,α-disubstituted α-amino acid product by LC-MS.
  • Determine the diastereomeric and enantiomeric excess of the product using chiral chromatography techniques (e.g., chiral GC-MS or HPLC after derivatization).
  • Purify the product using standard chromatographic methods.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key biocatalytic pathways and experimental workflows described in this document.

Biocatalytic_Strategies cluster_transaminase Transaminase Pathway cluster_dehydrogenase Dehydrogenase Pathway cluster_cofactor_regeneration Cofactor Regeneration keto_acid α-Keto Acid transaminase ω-Transaminase (PLP) keto_acid->transaminase amino_acid α,α-Disubstituted α-Amino Acid transaminase->amino_acid keto_product Keto Product transaminase->keto_product amino_donor Amino Donor amino_donor->transaminase keto_acid2 α-Keto Acid dehydrogenase Amino Acid Dehydrogenase keto_acid2->dehydrogenase amino_acid2 α,α-Disubstituted α-Amino Acid dehydrogenase->amino_acid2 nadp NAD(P)⁺ dehydrogenase->nadp nh3 NH₃ nh3->dehydrogenase nadph NAD(P)H nadph->dehydrogenase Reduction nadp_reg NAD(P)⁺ nadp->nadp_reg regen_enzyme Regeneration Enzyme (e.g., FDH, GDH) nadp_reg->regen_enzyme nadph_reg NAD(P)H nadph_reg->nadph regen_enzyme->nadph_reg coproduct Co-product (e.g., CO₂, Gluconate) regen_enzyme->coproduct cosubstrate Co-substrate (e.g., Formate, Glucose) cosubstrate->regen_enzyme

Caption: Overview of Transaminase and Dehydrogenase Pathways.

Lo1T_Pathway aldehyde Aldehyde imine Imine Intermediate (in situ formation) aldehyde->imine diamino_acid Diamino Acid diamino_acid->imine lo1t Lo1T Enzyme (PLP) imine->lo1t Intramolecular Mannich Cyclization product Heterocyclic α,α-Disubstituted α-Amino Acid lo1t->product

Caption: Lo1T-Catalyzed Synthesis of Heterocyclic Amino Acids.

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (Expression & Purification) start->enzyme_prep reaction_setup Reaction Setup enzyme_prep->reaction_setup reaction_run Enzymatic Reaction (Incubation & Monitoring) reaction_setup->reaction_run workup Work-up & Product Isolation reaction_run->workup analysis Analysis (Conversion, ee/de, Structure) workup->analysis end End Product analysis->end

Caption: General Experimental Workflow for Biocatalytic Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Sterically Hindered Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in sterically hindered peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in peptide coupling and why does it cause low yield?

A1: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[1] In peptide synthesis, bulky side chains or protecting groups on amino acids can physically block the approach of coupling reagents and other reactants, slowing down or preventing the formation of the desired amide bond.[1] This leads to incomplete reactions, resulting in lower yields and the formation of undesirable deletion sequences in the final peptide product.[1][2]

Q2: Which amino acids are known to cause significant steric hindrance?

A2: Several types of amino acid residues are known to present steric challenges:

  • α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, which severely restricts access to the amine group.[1][3]

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[1]

  • β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, such as Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.[1][4]

  • Bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[1]

Q3: How can I confirm that steric hindrance is the primary cause of low yield in my reaction?

A3: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is a key troubleshooting step.[1] Indicators that steric hindrance is the primary cause include:

  • Sequence-Specific Failure: The low yield is consistently associated with the addition of a specific bulky amino acid.

  • Incomplete Coupling Tests: A positive result from a qualitative test for free amines, such as the Kaiser (ninhydrin) test, after a coupling step indicates that the reaction has not gone to completion.[2]

  • Mass Spectrometry Data: Analysis of the crude product shows a significant peak corresponding to a truncated peptide sequence, missing the sterically hindered residue.[2]

Q4: What are "difficult sequences" and how do they relate to steric hindrance?

A4: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to on-resin aggregation.[1] This aggregation is frequently caused by intermolecular hydrogen bonding between peptide chains.[1] While steric hindrance directly impacts a single coupling step, it can also contribute to the formation of secondary structures that lead to broader aggregation issues, limiting reagent diffusion and causing incomplete deprotection and coupling steps.[1]

Q5: Beyond changing the coupling reagent, what other reaction parameters can I optimize?

A5: If using a powerful coupling reagent is not sufficient, you can optimize other parameters:

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., to overnight) can be effective.[1] Gently increasing the temperature can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[1] The risk of racemization increases with stronger bases, higher temperatures, and prolonged reaction times.[5]

  • Perform a Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and reagents is a common and effective method to drive the reaction to completion.[5]

  • Solvent Choice: Using more polar organic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) can improve solvation and inhibit peptide aggregation on the resin.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Issue: Low yield of the final peptide product with significant truncated sequences observed in mass spectrometry.

This is a common symptom of inefficient coupling. The following workflow can help identify and solve the underlying problem.

G cluster_0 Troubleshooting Workflow cluster_1 Coupling Optimization Strategies start Low Yield Detected kaiser_test Perform Kaiser Test on Resin After Coupling start->kaiser_test result Test Result? kaiser_test->result positive Positive (Blue Beads) Indicates Free Amines result->positive Positive negative Negative (Clear/Yellow) Coupling is Complete result->negative Negative troubleshoot_coupling Troubleshoot Coupling Step positive->troubleshoot_coupling check_other Investigate Other Causes: - Incomplete Deprotection - Peptide Aggregation - Reagent Degradation - Cleavage Issues negative->check_other double_couple 1. Perform Double Coupling troubleshoot_coupling->double_couple change_reagent 2. Use Stronger Coupling Reagent (e.g., HATU, HCTU, COMU) double_couple->change_reagent inc_time_temp 3. Increase Reaction Time & Temperature change_reagent->inc_time_temp cap_amines 4. Cap Unreacted Amines inc_time_temp->cap_amines G cluster_0 General SPPS Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Activation & Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Check Completion? (e.g., Kaiser Test) Wash2->Check Check->Coupling No (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Yes Repeat->Deprotection Cleavage Final Cleavage & Purification Repeat->Cleavage End of Sequence

References

Technical Support Center: Preventing Racemization in α,α-Disubstituted Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of α,α-disubstituted amino acids. Maintaining stereochemical integrity at the quaternary α-carbon is a critical challenge, and this document offers practical solutions and protocols to ensure high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in α,α-disubstituted amino acid synthesis?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In the context of α,α-disubstituted amino acids, the stereocenter is a fully substituted quaternary carbon. Loss of stereochemical integrity at this center during synthesis leads to a mixture of diastereomeric peptides if incorporated, which can have drastically different biological activities and create significant purification challenges.[1]

Q2: What is the primary chemical mechanism that leads to racemization at the α-carbon?

A2: The primary mechanism involves the deprotonation of the α-carbon's remaining acidic proton (if any) or a proton on a group attached to the α-carbon under basic or sometimes acidic conditions. This generates a planar, achiral enolate or an equivalent intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[1][2] In peptide synthesis, a common pathway is through the formation of a 5(4H)-oxazolone (azlactone) intermediate, which has an acidic α-proton that is easily abstracted by base.[1][2]

Q3: What are the principal strategies for synthesizing α,α-disubstituted amino acids while controlling stereochemistry?

A3: There are several robust strategies, each with its own advantages:

  • Chiral Auxiliary Methods: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent alkylation step. The Schöllkopf bis-lactim ether method is a classic example.[3][4][5][6]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to control the stereochemistry of the bond-forming reaction. Asymmetric phase-transfer catalysis (PTC) is a powerful technique in this category for alkylating glycine imine derivatives.[7][8][9]

  • Asymmetric Strecker Synthesis: This method involves the enantioselective addition of a cyanide source to a ketimine, catalyzed by a chiral catalyst, to form a chiral α-aminonitrile, which is then hydrolyzed to the amino acid.[10][11][12][13][14]

  • Memory of Chirality: This strategy leverages the existing chirality of an α-monosubstituted amino acid to direct the formation of the new stereocenter during alkylation of a chiral enolate.[11]

Mandatory Visualizations

RacemizationMechanism cluster_0 Racemization via Enolate Intermediate Start Chiral α-Amino Acid Derivative Intermediate Planar, Achiral Enolate Intermediate Start->Intermediate - H+ Base Base Base->Start Racemate Racemic Mixture (R and S Enantiomers) Intermediate->Racemate + H+ Proton H+ Proton->Intermediate

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

TroubleshootingWorkflow cluster_bond_formation Troubleshooting C-C Bond Formation cluster_deprotection Troubleshooting Subsequent Steps start Problem: Low Enantiomeric Excess (ee%) check_step Did racemization occur during the key C-C bond formation step or a subsequent step (e.g., deprotection)? start->check_step q_base Is the base too strong or concentration too high? check_step->q_base Bond Formation q_deprotect Are deprotection conditions (acid/base) too harsh? check_step->q_deprotect Subsequent Step s_base Solution: Use a weaker base (e.g., K2CO3 vs. KOH). Use solid base instead of aqueous. Lower base concentration. q_base->s_base Yes q_temp Is the reaction temperature too high? q_base->q_temp No s_temp Solution: Lower the temperature (e.g., 0°C or -78°C). q_temp->s_temp Yes q_cat Is the catalyst/auxiliary ineffective or impure? q_temp->q_cat No s_cat Solution: Verify catalyst purity and loading. Screen different catalysts/ligands. q_cat->s_cat Yes s_deprotect Solution: Use milder deprotection reagents. Reduce temperature and time. Screen alternative protecting groups. q_deprotect->s_deprotect Yes

Caption: Troubleshooting workflow for diagnosing the cause of low enantiomeric excess.

SyntheticStrategies cluster_auxiliary Chiral Auxiliary cluster_catalysis Asymmetric Catalysis title Asymmetric Synthesis Strategies cluster_auxiliary cluster_auxiliary cluster_catalysis cluster_catalysis aux_start Achiral Substrate + Chiral Auxiliary aux_react Diastereoselective Alkylation aux_start->aux_react aux_end Product + Recovered Auxiliary aux_react->aux_end cat_start Achiral Substrate + Chiral Catalyst (mol%) cat_react Enantioselective Alkylation cat_start->cat_react cat_end Chiral Product cat_react->cat_end

Caption: Comparison of Chiral Auxiliary vs. Asymmetric Catalysis strategies.

Troubleshooting Guide
Problem: Low Enantiomeric Excess (ee%) in the Final Product

Q: My asymmetric phase-transfer catalysis (PTC) reaction on a glycine Schiff base gave a product with low ee%. What are the likely causes?

A: Low enantioselectivity in PTC alkylations is often traced back to reaction conditions that either fail to create a sufficiently organized chiral environment or actively promote background, non-selective reactions.

  • Cause 1: Incorrect Base/Solvent System: The nature of the base (solid vs. aqueous) and its concentration are critical. Highly concentrated aqueous bases (e.g., 50% NaOH) can sometimes lead to decreased ee%.

    • Solution: Screen different bases. Solid, anhydrous bases like powdered KOH or K₂CO₃ in a non-polar solvent (e.g., toluene) can improve selectivity by creating a well-defined solid-liquid interface for the catalyst to operate.

  • Cause 2: Suboptimal Temperature: Higher temperatures increase reaction rates but can decrease the energy difference between the diastereomeric transition states, leading to lower ee%.

    • Solution: Perform the reaction at a lower temperature. Many PTC alkylations show significantly improved enantioselectivity when run at 0 °C or even lower temperatures, although this may require longer reaction times.

  • Cause 3: Catalyst Structure and Purity: The structure of the chiral phase-transfer catalyst, particularly the substituents on the quaternary ammonium salt (e.g., Cinchona alkaloid derivatives), is paramount for inducing chirality.

    • Solution: Ensure the catalyst is pure and has not degraded. Consider screening different catalysts. For example, catalysts with bulky groups like N-anthracenylmethyl on the Cinchona alkaloid often provide higher enantioselectivity.[8]

Q: I achieved high diastereoselectivity in my chiral auxiliary-based alkylation (e.g., Schöllkopf method), but the final amino acid has low ee% after hydrolysis. Why?

A: This strongly suggests that racemization is occurring during the deprotection/hydrolysis step. Chiral auxiliaries are typically removed under acidic conditions, which, if too harsh, can cause epimerization at the newly formed stereocenter.[4][5]

  • Cause: Harsh Hydrolysis Conditions: Prolonged exposure to strong acid (e.g., 6N HCl) at high temperatures is a common cause of racemization.

    • Solution 1 (Milder Conditions): Use milder acidic conditions for the hydrolysis. For example, try 0.1-1N HCl at room temperature or slightly elevated temperatures for a longer period. Monitor the reaction carefully to find a balance between complete hydrolysis and minimal racemization.

    • Solution 2 (Alternative Auxiliary Removal): Investigate alternative methods for removing the specific chiral auxiliary that might be less prone to causing racemization, such as reductive or oxidative cleavage, if applicable to your system.

Q: My asymmetric Strecker reaction on a ketimine resulted in a nearly racemic product. What went wrong?

A: The Strecker reaction's stereochemical outcome is highly dependent on the catalyst and the nature of the cyanide source and ketimine substrate.

  • Cause 1: Ineffective Catalyst System: The catalyst may not be suitable for the specific ketimine substrate. The N-protecting group on the imine plays a crucial role in the interaction with the catalyst.

    • Solution: Screen different chiral catalysts (e.g., thiourea-based, gadolinium complexes, N,N'-dioxides).[11][15] N-Ts or N-Boc protected ketimines often behave differently, so optimizing the protecting group for your chosen catalyst is important.[10]

  • Cause 2: Reversibility (Retro-Strecker Reaction): The Strecker reaction can be reversible, especially with certain substrates or under prolonged reaction times, leading to erosion of the enantiomeric excess.[13]

    • Solution: Use conditions that favor the forward reaction. This can include using a stoichiometric or slight excess of the cyanide source (e.g., TMSCN) and keeping reaction times as short as possible.[10][14][16] Running the reaction at lower temperatures can also help suppress the retro-reaction.

Data Presentation: Performance of Key Methods

The selection of a synthetic method often depends on the desired substrate and the required level of stereocontrol. The following tables summarize typical results for common methods.

Table 1: Asymmetric Phase-Transfer Catalysis (PTC) of Glycine Imines (Alkylation of N-(diphenylmethylene)glycine tert-butyl ester)

Electrophile (R-X)Chiral CatalystBase/SolventTemp (°C)Yield (%)ee (%)Reference
Benzyl BromideCinchona-CalixareneK₂CO₃ / CH₂Cl₂259691[17]
Benzyl BromideCinchona-Crown Ether50% NaOH / CH₂Cl₂2598>99[17][18][19]
Allyl BromideCinchona-Crown Ether50% NaOH / CH₂Cl₂259599[18]
Ethyl IodideCinchona-Crown Ether50% NaOH / CH₂Cl₂259298[18]
4-F-Benzyl BromideDimeric Cinchona SaltCsOH·H₂O / Toluene09599[17]

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries

MethodElectrophile (R-X)BaseTemp (°C)Yield (%)de (%)Reference
Schöllkopf Bis-LactimBenzyl Bromiden-BuLi-78>90>95[4][5]
Schöllkopf Bis-LactimIsopropyl Iodiden-BuLi-78>85>95[4][5]
Evans OxazolidinoneBenzyl BromideNaHMDS-7888>99[20]
Chiral Ni(II) ComplexAllyl BromideK₂CO₃2085>98[21]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Phase-Transfer Catalytic (PTC) Alkylation

This protocol is adapted from the O'Donnell method for the synthesis of α-amino acids.[22]

  • Reaction Setup: To a solution of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.1-10 mol%) in an appropriate organic solvent (e.g., toluene or CH₂Cl₂), add the alkylating agent (1.1-1.5 equiv.).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add the base (e.g., powdered K₂CO₃ or 50% aqueous NaOH) with vigorous stirring. The reaction must be biphasic (solid-liquid or liquid-liquid) for the catalyst to function.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to 48 hours depending on the temperature and reactivity of the electrophile.

  • Workup: Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography. The enantiomeric excess (ee%) of the alkylated product should be determined by chiral HPLC analysis.

  • Deprotection: The resulting Schiff base can be hydrolyzed under mild acidic conditions (e.g., 1N HCl in THF) to afford the free amino acid ester.

Protocol 2: General Procedure for Schöllkopf Bis-Lactim Ether Alkylation

This protocol is for the diastereoselective synthesis of α-amino acids using the L-Valine-derived chiral auxiliary.[4][5][6][23]

  • Deprotonation: Dissolve the Schöllkopf auxiliary, cyclo-(L-Val-Gly) bis-lactim ether (1.0 equiv.), in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise and stir the solution for 15-30 minutes at -78 °C to generate the lithiated anion.

  • Alkylation: Add the electrophile (alkyl halide, 1.1 equiv.) to the solution at -78 °C. Stir the reaction mixture at this temperature, monitoring by TLC for the consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C and allow the mixture to warm to room temperature.

  • Workup: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The diastereomeric excess (de%) can often be determined by ¹H NMR analysis of the crude product.

  • Hydrolysis (Deprotection): Hydrolyze the purified alkylated bis-lactim ether using dilute aqueous acid (e.g., 0.1-0.25 N HCl) or trifluoroacetic acid (TFA) in THF/water. This step cleaves the auxiliary to yield the desired α,α-disubstituted amino acid methyl ester and the L-Valine methyl ester, which can be separated by chromatography or extraction. The enantiomeric purity of the final product should be confirmed by chiral HPLC or GC.

References

Improving resolution of diastereomers in α-methyl-L-valine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-methyl-L-valine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the resolution of α-methyl-L-valine diastereomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Diastereomeric Resolution via Fractional Crystallization

Q: My fractional crystallization of α-methyl-L-valine diastereomers is yielding low diastereomeric excess (de). What factors can I investigate to improve the separation?

A: Low diastereomeric excess during crystallization is a common issue. The success of this technique relies on the differential solubility of the diastereomeric salts. Here are several factors to troubleshoot:

  • Choice of Resolving Agent: The interaction between your α-methyl-valine mixture and the chiral resolving agent is critical. If one agent provides poor selectivity, screen others. Common resolving agents for amines include chiral acids like tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid) or camphorsulfonic acid.[1][2]

  • Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water) is recommended. The ideal solvent will maximize the solubility difference between the two diastereomers.

  • Temperature and Cooling Rate: Crystallization is thermodynamically and kinetically controlled.

    • Kinetic vs. Thermodynamic Control: A rapid cooling rate may trap impurities and the undesired diastereomer, leading to lower de. Conversely, a very slow cooling process might approach thermodynamic equilibrium where the solubility difference is smaller than desired.[3] Experiment with both rapid and slow, controlled cooling profiles. Seeding the solution with a pure crystal of the desired diastereomer can significantly improve selectivity.[4]

    • Crystallization Temperature: The final temperature to which the solution is cooled affects the final yield and purity. Lower temperatures generally decrease the solubility of both salts, potentially increasing yield but sometimes at the cost of purity.

  • Concentration: Supersaturation is the driving force for crystallization. If the concentration is too low, crystallization may not occur or be very slow. If it's too high, spontaneous precipitation of both diastereomers can happen, leading to poor resolution.

Q: I am observing co-crystallization of both diastereomers. How can I prevent this?

A: Co-crystallization suggests that the crystal lattice accommodates both diastereomers. To mitigate this:

  • Change the Resolving Agent: A different resolving agent will form diastereomeric salts with different crystal packing forces, which may prevent co-crystallization.

  • Modify the Solvent System: Adding a co-solvent can disrupt the crystal packing interactions that allow for co-crystallization.

  • Optimize Purity: Ensure the starting racemic mixture of α-methyl-valine is free from impurities that could act as nucleation sites for the undesired diastereomer.

Issue 2: Ineffective Separation by HPLC

Q: I am struggling to separate the diastereomers of N-derivatized α-methyl-L-valine on a standard C18 column. What are my options?

A: Separating diastereomers on achiral stationary phases like C18 is common, but success depends on the specific derivatives. If you are facing challenges, consider the following:

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC (RP-HPLC), this involves changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Adjusting the pH of the buffer can alter the ionization state of your compounds and improve separation. Adding ion-pairing reagents can also be effective.

  • Choice of Derivatizing Agent: The chiral derivatizing agent used to create the diastereomers is key. A bulkier derivatizing agent can create greater conformational differences between the diastereomers, making them easier to separate on an achiral column.[5]

  • Temperature: Column temperature affects solvent viscosity and mass transfer kinetics. Experiment with different temperatures (e.g., 30°C vs. 65°C) as this can significantly impact resolution.[6]

Q: Should I consider using a chiral stationary phase (CSP) for my separation?

A: Yes, using a chiral stationary phase is a powerful direct method for separating enantiomers and can also be effective for diastereomers. For α-methyl amino acids, several types of CSPs have proven useful:

  • Macrocyclic Glycopeptide-Based CSPs: Columns like CHIROBIOTIC T, T2, and R are known to be effective for resolving various amino acid isomers.

  • Cinchona Alkaloid-Based CSPs: These are particularly useful for separating acidic compounds and have been applied to β-methyl amino acids.[7]

  • Ligand-Exchange Chromatography: This technique, often using a copper(II) complex with a chiral ligand, is a classic method for resolving amino acids.[8]

Issue 3: Low Efficiency in Enzymatic Resolution

Q: The enzymatic kinetic resolution of my α-methyl-L-valine derivative is slow and gives a low enantiomeric excess (ee) for the recovered substrate. How can I optimize this process?

A: Enzymatic kinetic resolution relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer faster than the other. Here are key optimization parameters:

  • Enzyme Selection: While α-chymotrypsin is commonly used for resolving α-amino acid esters, other proteases (like subtilisin) or various lipases might offer better selectivity or activity for your specific substrate.[9][10]

  • Substrate Modification: Enzymes are highly sensitive to the substrate's structure. The choice of ester group (e.g., methyl, ethyl, butyl) on the α-methyl-valine can dramatically affect the reaction rate and selectivity.[9]

  • Reaction Conditions:

    • pH: Every enzyme has an optimal pH range for activity and stability. Maintain the optimal pH using a suitable buffer system.

    • Temperature: Enzyme activity is temperature-dependent. Identify the optimal temperature that balances high activity with enzyme stability.

    • Solvent: If using a biphasic system (e.g., water-organic solvent) to improve substrate solubility, the choice of organic solvent can influence enzyme activity.

  • Reaction Monitoring: It is crucial to stop the reaction at approximately 50% conversion to achieve the maximum theoretical ee for the unreacted substrate. Let the reaction proceed too far will result in a lower ee of the remaining starting material.

Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Crystallization (Illustrative Example)

This protocol is a general template based on the resolution of chiral amines. Optimization of the resolving agent, solvent, and temperature is required for α-methyl-L-valine.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic α-methyl-valine derivative (e.g., an amide) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 60°C).

    • In a separate vessel, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R,R)-Tartaric Acid) in the same solvent.[3]

    • Add the resolving agent solution to the α-methyl-valine solution while stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. For further crystallization, the solution can be stored at a lower temperature (e.g., 4°C) for 12-24 hours.[3]

    • Troubleshooting Tip: If no crystals form, try adding a seed crystal of the desired diastereomeric salt or slowly adding a non-solvent to induce precipitation.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess (de) of the crystalline material using HPLC or NMR.

    • If the de is insufficient, a recrystallization step from fresh solvent may be performed.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a base (e.g., NaOH) to deprotonate the resolving agent and liberate the free α-methyl-valine derivative.

    • Extract the product with an organic solvent and purify as necessary.

Protocol 2: Chiral HPLC Method Development (Template)

This serves as a starting point for developing a direct HPLC method for α-methyl-L-valine diastereomers.

  • Column Selection:

    • Begin with a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC V or T, 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Polar Ionic Mode: Prepare a mobile phase of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v).

    • Reversed-Phase Mode: Prepare a mobile phase consisting of a buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) and an organic modifier (Acetonitrile or Methanol). Start with a gradient elution (e.g., 10% to 90% organic over 20 minutes) to find the approximate elution conditions, then switch to an isocratic method for optimization.

  • Method Optimization:

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm for amide bonds) or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a chromophore.

    • Temperature: Analyze at ambient temperature initially, then explore higher temperatures (e.g., 40°C) to improve peak shape and efficiency.

Quantitative Data Summary

The following tables summarize representative data from related amino acid separations to illustrate expected outcomes. Note: These values are illustrative and will vary for α-methyl-L-valine.

Table 1: Illustrative Diastereoselectivity in α-Methyl Amino Acid Synthesis

Method Chiral Auxiliary Diastereomeric Excess (de) Reference

| Asymmetric Alkylation | L-Valine | >95% |[11] |

Table 2: Example HPLC Resolution of Amino Acid Diastereomers

Column Type Analytes Mobile Phase Resolution (Rs) Reference
Silica Gel (achiral) Diastereomeric amides of camphorsultam Hexane/Ethyl Acetate 1.79 [12]

| CHIROBIOTIC T (chiral) | Various Amino Acids | Methanol/Water mixtures | Baseline separation typically achieved | |

Visual Guides: Workflows and Logic

Diastereomeric Resolution Workflow

The following diagram outlines the general workflow for separating diastereomers using the crystallization method.

G cluster_prep Preparation cluster_process Resolution Process cluster_analysis Analysis & Isolation racemate Racemic α-Methyl-Valine Derivative salt Form Diastereomeric Salts in Solution racemate->salt agent Chiral Resolving Agent agent->salt crystallize Fractional Crystallization salt->crystallize filtrate Filter and Separate crystallize->filtrate solid Diastereomer 1 (Solid) filtrate->solid Less Soluble liquid Diastereomer 2 (in Mother Liquor) filtrate->liquid More Soluble de_check Check Diastereomeric Excess (de) solid->de_check de_check->crystallize Recrystallize liberate Liberate Free Enantiomer de_check->liberate de > 98%? final Pure Enantiomer 1 liberate->final G start Poor/No Resolution on C18 Column q1 Have you optimized the mobile phase? start->q1 proc1 Systematically vary organic % Adjust buffer pH Try different organic modifier (ACN vs MeOH) q1->proc1 No q2 Have you tried varying column temp? q1->q2 Yes a1_yes Yes a1_no No proc1->q1 proc2 Test at different temperatures (e.g., 25°C, 40°C, 60°C) q2->proc2 No q3 Is the derivatizing agent bulky enough? q2->q3 Yes a2_yes Yes a2_no No proc2->q2 proc3 Consider a different chiral derivatizing agent to increase stereochemical differences q3->proc3 No end Consider direct separation on a Chiral Stationary Phase (CSP) q3->end Yes a3_yes Yes a3_no No proc3->start

References

Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of α,α-disubstituted α-amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield is very low in my reaction to synthesize an α,α-disubstituted α-amino acid. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in these syntheses is a common issue, often stemming from the inherent steric hindrance of the target molecule. Here are several factors to consider and troubleshoot:

  • Steric Hindrance: The formation of a quaternary carbon center is inherently difficult due to steric congestion.

    • Solution: Consider using less sterically bulky starting materials or reagents if possible. For reactions involving alkylation, less hindered alkylating agents may improve yields. In peptide couplings, specialized and more potent coupling reagents may be necessary to overcome the steric barrier.[1]

  • Ineffective Activation of the Substrate: The reaction may not be proceeding because the substrate is not being effectively activated.

    • Solution: In reactions involving enolates, ensure that the base used is strong enough to deprotonate the substrate completely. For Strecker synthesis involving ketones, the formation of the intermediate ketimine can be challenging due to the lower electrophilicity of the ketone carbonyl group compared to aldehydes.[2] Using a Lewis acid catalyst can help to activate the ketone.

  • Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.

    • Solution: Optimize the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions and decomposition. A systematic screening of solvents is recommended, as solvent polarity can influence reaction rates and equilibria. Extending the reaction time may also be beneficial, but monitor for product degradation.

  • Catalyst Inactivity: If you are using a catalyst, it may be poisoned or deactivated.

    • Solution: Ensure all reagents and solvents are pure and dry, as impurities can deactivate catalysts. In cases of product inhibition, a higher catalyst loading might be necessary.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?

A: Achieving high enantioselectivity is a primary challenge in the synthesis of chiral α,α-disubstituted α-amino acids. Here are key areas to investigate:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of chiral catalyst or auxiliary is critical for inducing asymmetry.

    • Solution: Screen a variety of chiral ligands or catalysts. The steric and electronic properties of the catalyst must be well-matched to the substrate. For phase-transfer catalysis, different chiral quaternary ammonium salts derived from cinchona alkaloids can be tested.[3][4] In methods using chiral auxiliaries, ensure the auxiliary provides effective facial shielding of the prochiral center.

  • Incorrect Solvent: The solvent can have a profound effect on the transition state geometry, thereby influencing enantioselectivity.

    • Solution: Conduct a solvent screen. Non-polar solvents often provide better stereocontrol in phase-transfer catalysis. The choice of solvent can affect the aggregation state of organometallic reagents, which in turn can impact enantioselectivity.

  • Reaction Temperature: Temperature can significantly affect the energy difference between the diastereomeric transition states.

    • Solution: Lowering the reaction temperature generally leads to higher enantioselectivity, as it favors the transition state with the lower activation energy. However, this may also decrease the reaction rate, so a balance needs to be found.

  • Base and Additives: The nature of the base and the presence of additives can influence the catalyst-substrate complex and the transition state.

    • Solution: In phase-transfer catalysis, the concentration and type of base (e.g., KOH vs. NaOH) can impact the ee. Additives such as lithium salts can sometimes improve enantioselectivity by altering the aggregation state of enolates.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing α,α-disubstituted α-amino acids?

A1: The primary strategies include:

  • Alkylation of Glycine and Alanine Enolate Equivalents: This involves the deprotonation of a Schiff base of glycine or alanine followed by alkylation. Phase-transfer catalysis is often employed for asymmetric versions of this reaction.

  • Strecker Synthesis: This classic method involves the reaction of a ketone with a cyanide source and an amine to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[5][6] Asymmetric variants utilize chiral amines or catalysts.

  • Electrophilic Amination: An enolate is reacted with an electrophilic nitrogen source.

  • Nucleophilic Amination: This less common approach involves the reaction of an α-halo acid derivative with a nitrogen nucleophile.

  • Enzymatic Synthesis: Biocatalytic methods are emerging as a powerful tool for the stereoselective synthesis of these complex molecules.[7][8]

Q2: Why is steric hindrance such a significant challenge in these syntheses?

A2: The presence of two substituents on the α-carbon creates a highly congested environment. This steric bulk hinders the approach of reagents to the reactive center, making bond formation difficult.[2] This is particularly problematic in reactions that require the formation of a new bond at the α-carbon, such as alkylation or the addition of a nucleophile. Furthermore, this steric hindrance can also make subsequent reactions, like peptide coupling, very challenging.[1]

Q3: What are common side reactions to be aware of?

A3: Common side reactions include:

  • Over-alkylation or N-alkylation: In alkylation reactions, the nitrogen atom of the amino group can sometimes be alkylated. Using a suitable protecting group on the nitrogen can prevent this.

  • Racemization: The chiral center can be prone to racemization under harsh basic or acidic conditions. Careful selection of reaction conditions and protecting groups is crucial.

  • Enolization of Ketimines: In the Strecker synthesis, the intermediate ketimine can enolize, leading to undesired byproducts and lower yields.[2]

  • Decomposition of Reagents or Products: Some reagents, like certain organometallics, are unstable at higher temperatures. The final amino acid products can also be sensitive to harsh conditions.

Q4: How do I choose the right protecting group for my synthesis?

A4: The choice of protecting group is critical and depends on the specific reaction conditions.

  • For the amino group , common protecting groups include Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. The choice depends on the stability of your substrate and other functional groups to acidic or basic conditions.

  • For the carboxyl group , esters such as methyl, ethyl, or tert-butyl esters are commonly used. The tert-butyl ester is advantageous as it can be cleaved under acidic conditions that often leave other protecting groups intact.

Data Presentation

Table 1: Comparison of Chiral Phase-Transfer Catalysts in the Asymmetric Alkylation of Glycine Derivatives

Catalyst TypeAlkylating AgentYield (%)Enantiomeric Excess (ee, %)Reference
Cinchona Alkaloid-derived Quaternary Ammonium SaltBenzyl bromide85-9590-99[4]
Maruoka Catalyst (C2-symmetric)Various alkyl halides>9098[3]
O'Donnell Catalyst (Cinchonidinium salt)Benzyl bromide67-9192-99.5[9]
Orthopalladated ComplexVarious alkyl halidesHighModerate[10]

Table 2: Performance of Different Catalytic Systems in the Asymmetric Strecker Reaction of Ketimines

Catalyst SystemKetimine SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Thiourea CatalystAromatic Ketimines9898[11]
Chiral Vanadium CatalystVarious Ketimines70-9580-96N/A
Chiral Aluminum ComplexAromatic and Aliphatic KetiminesHighHigh[12]
Poly-Gadolinium ComplexVarious KetiminesHighHigh[13]

Experimental Protocols

Protocol 1: Asymmetric Strecker Reaction of a Ketimine using a Chiral Catalyst

  • Imine Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equiv) and the chiral amine (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or CH2Cl2). Add a drying agent such as MgSO4 or molecular sieves. Stir the mixture at room temperature for 2-12 hours until imine formation is complete (monitor by TLC or GC-MS).

  • Cyanation: Cool the reaction mixture to the desired temperature (e.g., -78 °C). In a separate flask, prepare a solution of the cyanide source (e.g., TMSCN, 1.5 equiv) and the chiral catalyst (0.01-0.1 equiv) in the same anhydrous solvent. Add this solution dropwise to the imine solution.

  • Reaction Monitoring and Workup: Stir the reaction at the low temperature for the specified time (can range from a few hours to several days), monitoring the progress by TLC or HPLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by flash column chromatography.

  • Hydrolysis: The purified α-aminonitrile is then hydrolyzed to the corresponding α,α-disubstituted α-amino acid using acidic (e.g., 6M HCl, reflux) or basic conditions, followed by purification, typically by ion-exchange chromatography.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Schiff Base

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine tert-butyl ester benzophenone imine (1.0 equiv), the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.01-0.1 equiv), and an organic solvent (e.g., toluene or CH2Cl2).

  • Addition of Reagents: Add the alkylating agent (1.1-1.5 equiv) to the mixture. In a separate vessel, prepare a concentrated aqueous solution of a base (e.g., 50% w/w KOH or NaOH).

  • Reaction Execution: Vigorously stir the biphasic mixture at the desired temperature (can range from -20 °C to room temperature). The reaction progress is monitored by TLC or HPLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and an organic solvent. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

  • Deprotection: The resulting protected amino acid is deprotected under appropriate conditions (e.g., acid hydrolysis for the Schiff base and tert-butyl ester) to yield the final α,α-disubstituted α-amino acid.

Visualizations

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low Enantioselectivity cluster_side Troubleshooting Side Reactions start Problem Encountered low_yield Low or No Yield start->low_yield low_ee Low Enantioselectivity start->low_ee side_reactions Side Reactions start->side_reactions check_sterics Assess Steric Hindrance low_yield->check_sterics check_activation Verify Substrate Activation low_yield->check_activation optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions check_catalyst Check Catalyst Activity low_yield->check_catalyst screen_catalyst Screen Chiral Catalysts/Auxiliaries low_ee->screen_catalyst screen_solvent Perform Solvent Screen low_ee->screen_solvent optimize_temp Optimize Temperature low_ee->optimize_temp vary_base Vary Base/Additives low_ee->vary_base use_pg Use Protecting Groups side_reactions->use_pg mild_conditions Employ Milder Conditions side_reactions->mild_conditions purify_reagents Purify Reagents side_reactions->purify_reagents

Caption: A troubleshooting workflow for common issues in the synthesis of α,α-disubstituted α-amino acids.

strecker_mechanism ketone Ketone (R1-CO-R2) ketimine Ketimine ketone->ketimine + Amine, -H2O amine Amine (R3-NH2) amine->ketimine aminonitrile α-Aminonitrile ketimine->aminonitrile + Cyanide cyanide Cyanide (CN-) cyanide->aminonitrile amino_acid α,α-Disubstituted α-Amino Acid aminonitrile->amino_acid Hydrolysis h3o_plus H3O+ h3o_plus->amino_acid

Caption: A simplified mechanism of the Strecker synthesis for α,α-disubstituted α-amino acids.

ptc_workflow start Start: Glycine Schiff Base reaction_setup Reaction Setup Glycine Schiff Base Chiral PTC Catalyst Alkylating Agent Solvent start->reaction_setup biphasic_system Biphasic System Organic Phase Aqueous Base (e.g., KOH) reaction_setup->biphasic_system Vigorous Stirring extraction Extraction & Workup Phase Separation Extraction of Aqueous Layer Drying & Concentration biphasic_system->extraction purification Purification Flash Column Chromatography extraction->purification deprotection Deprotection Acid Hydrolysis purification->deprotection final_product Final Product: α,α-Disubstituted α-Amino Acid deprotection->final_product

Caption: An experimental workflow for the phase-transfer catalyzed (PTC) alkylation of a glycine Schiff base.

References

Technical Support Center: Purification of α,α-Disubstituted Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of α,α-disubstituted amino acid derivatives.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the purification of α,α-disubstituted amino acid derivatives, which are often challenging due to steric hindrance, high polarity, or high hydrophobicity.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My compound is streaking badly on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is a common issue, especially with amino acid derivatives which can have both acidic (carboxylic acid) and basic (amine) functional groups. The primary causes are sample overloading or strong interactions with the silica gel stationary phase.

  • Sample Overloading: You may have spotted too much material. Try diluting your sample significantly and spotting again.[1][2]

  • Acidic/Basic Compounds: The free amine or carboxylic acid groups can interact strongly with the acidic silica gel, causing streaking. To resolve this, you can modify your mobile phase:

    • For acidic compounds (like free carboxylic acids), add a small amount of acetic or formic acid (e.g., 0.1–2.0%) to the eluent.[1] This protonates the compound, reducing its interaction with the silica.

    • For basic compounds (like free amines), add a small amount of a base like triethylamine (0.1–2.0%) or a few drops of ammonia to your eluent.[3] This neutralizes the acidic sites on the silica gel.

  • High Polarity: If your compound is highly polar and remains at the baseline, you may need to switch to a more polar solvent system or consider using a reverse-phase TLC plate (e.g., C18).[1]

Question: I can't see any spots on my TLC plate after developing it, even under a UV lamp. What should I do?

Answer: This can happen for several reasons:

  • Not UV-Active: Your compound may not have a UV chromophore. You will need to use a chemical stain for visualization. Common stains for amino acid derivatives include ninhydrin (for free amines), permanganate, or ceric ammonium molybdate (CAM).

  • Sample Too Dilute: The concentration of your compound may be too low to detect. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][2]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate. This is less common with amino acid derivatives but can occur with smaller molecules.

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent level is too high, it will dissolve your sample directly into the solvent pool instead of allowing it to travel up the plate.[2]

Column Chromatography Troubleshooting

Question: My α,α-disubstituted amino acid derivative is very polar and won't elute from the silica gel column. How can I get it off?

Answer: Highly polar compounds, especially those with free amino and carboxyl groups, can adsorb very strongly to silica gel.

  • Use a More Polar Eluent: A standard ethyl acetate/hexane system may not be sufficient. You can increase polarity by adding methanol to your eluent. A common aggressive solvent system for very polar compounds is 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[4] The ammonia helps to de-acidify the silica surface and elute basic compounds.

  • Switch Stationary Phase: If your compound is extremely polar, silica gel may not be the best choice. Consider using reverse-phase (C18) chromatography, where the elution order is inverted (polar compounds elute first). Alternatively, for compounds that are unstable on acidic silica, neutral alumina or florisil can be used.[4]

Question: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer: Acid-sensitive protecting groups (like Boc) or other functionalities can be cleaved by the acidic nature of standard silica gel.

  • Confirm Instability: To check if your compound is unstable on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[4][5]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel. This is often done by preparing a slurry of the silica in your eluent and adding a small amount of a base, like triethylamine (~1%), before packing the column.

  • Use an Alternative Stationary Phase: As mentioned, switching to a more inert stationary phase like alumina or florisil can prevent decomposition.[4]

Crystallization Troubleshooting

Question: I've dissolved my compound, but no crystals are forming upon cooling. What are the next steps?

Answer: Failure to crystallize is often due to supersaturation or using too much solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic glass fragments can provide a nucleation site for crystal growth.[6][7]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution.[6][7]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[6][7]

  • Lower the Temperature: If cooling to room temperature is not enough, try placing the flask in an ice-water bath to further decrease the compound's solubility.[7][8]

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is too concentrated or cooled too quickly. Impurities can also promote oiling.

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[7]

  • Slow Down Cooling: Insulate the flask (e.g., with paper towels or an inverted beaker) to ensure the solution cools as slowly as possible. Slow cooling is critical for the formation of well-ordered crystals.[7]

  • Change Solvents: The chosen solvent may be unsuitable. Try a different solvent or a solvent mixture.

Chiral HPLC Troubleshooting

Question: I'm getting poor resolution between my two enantiomers on a chiral HPLC column. What parameters can I adjust?

Answer: Chiral separations can be sensitive to multiple factors.

  • Optimize the Mobile Phase: This is often the most critical parameter.

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your hexane or heptane mobile phase.

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and adjust the pH of the aqueous buffer.[9]

  • Reduce the Flow Rate: Chiral separations often benefit from slower flow rates than standard achiral HPLC, as this can increase the interaction time with the chiral stationary phase (CSP) and improve resolution.[9]

  • Vary the Temperature: Temperature can have a significant impact on chiral selectivity. Using a column oven, try running the separation at both higher and lower temperatures to see if resolution improves.[9]

  • Check the Stationary Phase: Ensure you are using an appropriate CSP for your compound class. Polysaccharide-based (e.g., Chiralpak), macrocyclic glycopeptide (e.g., CHIROBIOTIC), and crown ether phases are common choices for amino acid derivatives.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for a newly synthesized, protected α,α-disubstituted amino acid derivative?

A1: The best technique depends on the properties of your compound and the impurities present. A general workflow is to start with an extraction, followed by either flash chromatography or crystallization.

  • Flash Column Chromatography on silica gel is the most common and versatile method for purifying protected derivatives, which are often less polar than their unprotected counterparts. It is excellent for removing starting materials and byproducts with different polarities.

  • Crystallization is a powerful technique if your compound is a solid with good crystallinity. It can yield very high purity material and is easily scalable. It is often used after chromatography as a final polishing step.

  • Preparative HPLC (including chiral HPLC) is used when high-purity separation is needed, especially for resolving enantiomers or closely related diastereomers.

Q2: How do I choose a solvent system for column chromatography?

A2: The ideal solvent system is typically determined by running TLC first. Aim for a system that gives your desired compound an Rf value of approximately 0.3-0.4. For α,α-disubstituted amino acid derivatives, which can be sterically bulky and hydrophobic (especially with Boc or Fmoc groups), a common starting point is a mixture of ethyl acetate and hexane. If the compound is more polar, dichloromethane and methanol are often used.

Q3: My Boc-protected amino acid is an oil. How can I purify it without chromatography?

A3: If the crude Boc-protected amino acid is an oil, it can often be solidified by converting it into a dicyclohexylamine (DCHA) salt. Dissolve the oil in a non-polar solvent like ether and add one equivalent of DCHA. The salt will often precipitate as a solid, which can be collected by filtration and further purified by recrystallization.

Q4: What is the best way to resolve the enantiomers of a racemic α,α-disubstituted amino acid?

A4: Chiral HPLC is the most direct and widely used analytical method for determining enantiomeric purity and for preparative separation. Several types of chiral stationary phases (CSPs) are effective:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are very versatile and can separate many N-derivatized (Fmoc, Boc, CBZ) and underivatized amino acids.[10]

  • Polysaccharide-Based Phases (e.g., Chiralpak IA, Chiralcel OD-H): These are broadly applicable and show excellent results for many amino acid esters and derivatives.[12]

  • Crown Ether Phases: These are particularly effective for compounds with a primary amine, relying on interactions with the cationic amine group.[11]

Alternatively, diastereomeric crystallization can be used. This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The resolving agent is then cleaved to yield the pure enantiomers.

Section 3: Data & Protocols

Data Presentation: Chiral Stationary Phase Comparison

The selection of a chiral stationary phase (CSP) is critical for successful enantiomeric separation. The table below summarizes a comparison of different CSPs for resolving α-amino acid derivatives, demonstrating that coated polysaccharide phases often show superior performance.

Chiral SelectorCSP TypeSupport TypeTypical Performance for α-Amino Acid Esters
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IACovalently BondedGood Separation
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HCoatedHigher Separation Factor & Resolution than Bonded
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralpak IBCovalently BondedGood Separation
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HCoatedHigher Separation Factor & Resolution than Bonded

Data summarized from a study on chiral amines and α-amino acid esters.[12]

Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Hydrophobic (e.g., Fmoc-protected) Derivative

This protocol is a general guideline for purifying a moderately non-polar α,α-disubstituted amino acid derivative.

  • Slurry Preparation: Suspend silica gel in a non-polar solvent like hexane or petroleum ether.

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., ethyl acetate, dichloromethane).

    • Add a small amount of silica gel to this solution to form a slurry.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane) to wash off very non-polar impurities.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane in 5% steps).

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

(This protocol is adapted from general procedures for purifying hydrophobic amino acid derivatives.)[1]

Protocol 2: Purification of an Fmoc-Amino Acid by Washing/Recrystallization

This protocol is effective for removing impurities from commercially available or synthesized Fmoc-protected amino acids that are solid.

  • Suspension: Place the crude Fmoc-amino acid (e.g., 100g) in a flask and add a suitable solvent in which it is sparingly soluble at room temperature but more soluble when heated (e.g., Toluene, 600ml).

  • Heating: Raise the temperature of the mixture (e.g., to 50°C) and stir for approximately 1 hour. This helps dissolve impurities and partially dissolve the product.

  • Cooling & Precipitation: Cool the mixture to room temperature (e.g., 30°C) and continue stirring for about 2 hours to allow the purified product to precipitate fully.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of the cold solvent.

  • Drying: Dry the collected solid under vacuum at a moderate temperature (e.g., 50°C) to obtain the purified Fmoc-amino acid.

(Yields for this type of purification are typically high, often >90%.)

Section 4: Visual Guides (Diagrams)

The following diagrams illustrate common workflows and troubleshooting logic for purifying α,α-disubstituted amino acid derivatives.

G start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction is_solid Is the crude product a solid? extraction->is_solid chromatography Flash Column Chromatography is_solid->chromatography No crystallization Recrystallization is_solid->crystallization Yes is_chiral Is the product a racemic mixture? chiral_hplc Preparative Chiral HPLC is_chiral->chiral_hplc Yes pure_product Pure Product is_chiral->pure_product No chromatography->is_chiral crystallization->is_chiral pure_enantiomers Separated Enantiomers chiral_hplc->pure_enantiomers

Caption: A general workflow for the purification of amino acid derivatives.

G start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node start Analyze TLC Plate streaking Problem: Spot is streaking start->streaking no_movement Problem: Spot at baseline (Rf ≈ 0) start->no_movement at_front Problem: Spot at solvent front (Rf ≈ 1) start->at_front is_overloaded Overloaded? streaking->is_overloaded sol_increase_polarity Increase eluent polarity (e.g., add MeOH) no_movement->sol_increase_polarity sol_decrease_polarity Decrease eluent polarity (e.g., less EtOAc) at_front->sol_decrease_polarity is_acidic_basic Compound acidic/basic? is_overloaded->is_acidic_basic No sol_dilute Dilute sample and re-spot is_overloaded->sol_dilute Yes sol_add_modifier Add acid/base to eluent (0.5%) is_acidic_basic->sol_add_modifier Yes

Caption: A decision tree for troubleshooting common TLC issues.

G problem_node problem_node decision_node decision_node solution_node solution_node problem Problem: No crystals form after cooling is_supersaturated Is solution clear (supersaturated)? problem->is_supersaturated oiled_out Did it 'oil out'? is_supersaturated->oiled_out No sol_scratch 1. Scratch flask with glass rod is_supersaturated->sol_scratch Yes sol_reheat Re-heat, add more solvent, and cool SLOWLY oiled_out->sol_reheat Yes sol_seed 2. Add a seed crystal sol_scratch->sol_seed sol_concentrate 3. Boil off some solvent & re-cool sol_seed->sol_concentrate

Caption: Troubleshooting guide for failed crystallization attempts.

References

Technical Support Center: Enhancing Coupling Efficiency for N-methylated and α,α-disubstituted Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the incorporation of N-methylated and α,α-disubstituted amino acids into peptide chains.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated and α,α-disubstituted amino acids considered "difficult" to couple in peptide synthesis?

A1: The primary reason for the difficulty in coupling these residues is steric hindrance.[1][2][3] N-methylated amino acids possess a methyl group on the amide nitrogen, which sterically hinders the approach of the incoming activated amino acid.[2] Similarly, α,α-disubstituted amino acids have two substituents on the α-carbon, creating a bulky environment that impedes bond formation.[3] This steric bulk slows down reaction kinetics, often leading to incomplete couplings and low yields.[2][3]

Q2: What are the consequences of incomplete coupling of these hindered residues?

A2: Incomplete coupling reactions can lead to the formation of deletion sequences, where the intended amino acid is missing from the final peptide. This results in a heterogeneous product mixture, complicating purification and reducing the overall yield of the desired peptide.[4]

Q3: Are standard coupling reagents like HBTU or PyBOP effective for these types of couplings?

A3: While widely used, standard coupling reagents like HBTU and PyBOP are often less effective for sterically hindered couplings.[1][5] Their efficiency is significantly reduced due to the steric hindrance, necessitating the use of more potent activating agents or optimized reaction conditions.[1]

Q4: What general strategies can be employed to improve the coupling efficiency of hindered amino acids?

A4: Several strategies can be employed, including the use of high-activity coupling reagents, elevating the reaction temperature (thermally or via microwave irradiation), increasing the reaction time, and using specialized solvent systems to minimize peptide aggregation.[1][6][7][8] Double or triple coupling, where the coupling step is repeated with fresh reagents, can also improve yields.[7]

Troubleshooting Guide

Problem: Low to no product formation observed after coupling an N-methylated or α,α-disubstituted amino acid.

Possible CauseSuggested Solution
Inefficient Coupling Reagent Switch to a more potent coupling reagent known to be effective for hindered couplings, such as HATU, HCTU, PyAOP, or PyBrOP.[5][9][10] COMU has also been shown to have comparable efficiency to HATU.[9]
Insufficient Reaction Time Extend the coupling reaction time. For particularly difficult couplings, reactions can be run for several hours or even overnight.[1][7]
Low Reaction Temperature Increase the reaction temperature. Microwave-assisted synthesis can significantly accelerate coupling reactions for hindered amino acids.[6][8][11] Alternatively, conventional heating to 50-60°C can be effective.[1]
Peptide Aggregation Use "difficult sequence" solvents like a mixture of DMF and NMP, or add chaotropic salts such as LiCl to disrupt secondary structures and improve solvation.[1]
Incomplete Deprotection of the N-terminus Ensure complete removal of the Fmoc protecting group from the N-terminal amine before the coupling step. Perform a Kaiser test or a similar qualitative test to check for free primary amines. For N-methylated amines, the bromophenol blue test is a suitable alternative as the Kaiser test will be negative.[4][5]

Problem: Observation of deletion sequences in the final product.

Possible CauseSuggested Solution
Incomplete Coupling This is the most likely cause. Implement the solutions mentioned above, such as using a stronger coupling reagent, increasing reaction time and temperature, and performing a double coupling.[7]
Side Reactions For arginine residues, δ-lactam formation can be a significant side reaction leading to deletion sequences. Minimize pre-activation time and use a lower excess of base to mitigate this.[4]

Quantitative Data Summary

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes the performance of various reagents in difficult couplings.

Coupling ReagentKey Features & Efficacy
HATU Highly efficient for hindered couplings, including N-methylated amino acids.[5][9][12]
HCTU A more reactive alternative to HBTU, showing improved results in difficult peptide synthesis.[9]
PyAOP Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][10]
PyBrOP A highly reactive phosphonium salt-based reagent used for challenging couplings where other reagents are inefficient.[5][10]
COMU A novel uronium salt with coupling efficiencies comparable to HATU, offering improved safety and solubility.[9]
TOTT Shows good results in couplings of sterically hindered or methylated amino acids, comparable to HATU, with reports of lower racemization.[9]
TFFH Generates highly reactive amino acid fluorides in situ, which are well-suited for coupling sterically hindered α,α-disubstituted amino acids.[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid on Solid Phase

This protocol provides a general guideline for coupling a sterically hindered amino acid using HATU as the activating agent.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).[1]

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (3-5 equivalents) and a tertiary base such as diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][2]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be elevated to 35-40°C.[1]

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative test (e.g., bromophenol blue test for N-methylated amines).[5]

    • If the coupling is incomplete, a second coupling (recoupling) can be performed with fresh reagents.[2]

    • Once complete, wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.[2]

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid

Microwave irradiation can significantly reduce reaction times for difficult couplings.

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in the HATU protocol.

  • Reagent Preparation:

    • In a microwave-safe vessel, combine the Fmoc-protected amino acid (5 equivalents), a suitable coupling reagent like HCTU (5 equivalents), and DIEA (10 equivalents) in DMF.[2]

  • Microwave-Assisted Coupling:

    • Add the reagent mixture to the resin.

    • Place the vessel in a microwave peptide synthesizer and perform the coupling reaction according to the manufacturer's instructions, typically involving irradiation at a set temperature for a few minutes.

  • Post-Coupling Wash and Monitoring:

    • After the microwave program is complete, wash the resin as described in the HATU protocol.

    • Check for reaction completion. If necessary, a second microwave-assisted coupling can be performed.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Activate Activate Amino Acid (e.g., with HATU/DIEA) Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash Resin Couple->Wash2 Test Test for Completion (e.g., Bromophenol Blue) Wash2->Test Decision Complete? Test->Decision Recouple Recouple Decision->Recouple No Continue Continue Synthesis Decision->Continue Yes Recouple->Couple

Caption: General workflow for solid-phase peptide synthesis of hindered amino acids.

coupling_reagent_pathway AA Fmoc-AA-OH ActivatedEster Activated Ester (e.g., OAt-ester) AA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIEA) Base->ActivatedEster CoupledProduct Fmoc-AA-NH-Peptide-Resin ActivatedEster->CoupledProduct PeptideResin H2N-Peptide-Resin PeptideResin->CoupledProduct

Caption: Activation and coupling pathway using an onium salt reagent like HATU.

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aspartimide formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving the cyclization of an aspartic acid (Asp) residue.[1] The backbone amide nitrogen following the Asp residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[1][2] This reaction is particularly favored under the basic conditions used for Fmoc-group removal, such as piperidine treatment.[1]

This side reaction is problematic for several reasons:

  • Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[2][3]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.[1]

  • Purification challenges: These byproducts often have the same mass and similar chromatographic retention times as the desired peptide, making their separation difficult and sometimes impossible.[4][5]

  • Reduced yield: The formation of these side products significantly lowers the overall yield of the target peptide.[2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The tendency for aspartimide formation is highly dependent on the peptide sequence.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction.[1][6] The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][3]

  • Asp-Asn (D-N) [1][3]

  • Asp-Ser (D-S) [1][3]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [1][3]

  • Asp-Cys (D-C) [3]

  • Asp-Ala (D-A) [7]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation.[3][8] This is a critical factor to consider, especially in microwave-assisted SPPS where elevated temperatures are used to speed up coupling and deprotection steps.[9] While microwave synthesis can be highly efficient, careful optimization of temperature and reaction times is necessary to minimize this side reaction.[9][10] For instance, lowering the microwave coupling temperature can limit racemization and related side reactions.[9]

Q4: How can I detect aspartimide formation?

Detecting aspartimide formation can be challenging because the primary byproducts are often isobaric (have the same mass) with the desired peptide.[5] However, several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): Careful analysis of the HPLC chromatogram may reveal shoulder peaks or poorly resolved peaks adjacent to the main product peak.[4]

  • Mass Spectrometry (MS): While the main products are isobaric, MS can detect piperidide adducts, which have a different mass.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR analysis can be used to definitively characterize the structural identity of the peptide and any imide-related byproducts.[11][12]

Troubleshooting Guide

Issue: I have identified significant aspartimide formation in my crude peptide. What can I do?

Here are several strategies to mitigate aspartimide formation, categorized by the stage of the synthesis process.

Modification of Deprotection Conditions

Changing the Fmoc-removal conditions is one of the simplest strategies to reduce aspartimide formation.[4]

  • Use a weaker base: Replacing piperidine with a weaker base like piperazine or dipropylamine (DPA) can significantly suppress aspartimide formation.[3][4]

  • Add an acidic additive: The addition of a small amount of an organic acid or an additive like hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the basicity and thereby lower the rate of aspartimide formation.[4][13]

Deprotection ReagentAdditiveEffect on Aspartimide Formation
20% Piperidine in DMFNoneHigh propensity for aspartimide formation
20% Piperidine in DMF0.1 M HOBtSignificantly reduced
PiperazineNoneReduced compared to piperidine
Dipropylamine (DPA)NoneReduced, especially at elevated temperatures

Data compiled from multiple sources.[4][14]

Utilizing Alternative Aspartic Acid Protecting Groups

The standard tert-butyl (OtBu) protecting group for the Asp side chain offers limited steric hindrance.[3] Using bulkier protecting groups can physically block the formation of the succinimide ring.[4]

  • Sterically Hindered Esters: Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tmp) have shown improvement over OtBu.[4] The Fmoc-Asp(OBno)-OH building block has also been shown to be highly effective.[5]

  • Cyanosulfurylides: These protecting groups mask the carboxylic acid with a stable C-C bond and have been shown to be exceptionally stable to standard synthesis conditions, thus preventing aspartimide formation.[15]

Asp Side-Chain Protecting Group% Aspartimide Formation (Model Peptide VKDGYI)
OtBuHigh
OMpeSignificantly Reduced
OBnoAlmost Undetectable

Comparative data for a model peptide prone to aspartimide formation.[5]

Backbone Protection

This strategy involves temporarily protecting the backbone amide nitrogen of the amino acid following the Asp residue, which completely eliminates the possibility of nucleophilic attack and subsequent aspartimide formation.[3][4]

  • Dmb/Tmb Dipeptides: The use of di- or trimethoxybenzyl (Dmb/Tmb) protected dipeptides, such as Fmoc-L-Asp(tBu)-DmbGly-OH, is a highly effective approach for problematic Asp-Gly sequences.[2] The Dmb/Tmb group is cleaved during the final TFA cleavage step.[2]

  • Hmb Protection: The 2-hydroxy-4-methoxybenzyl (Hmb) group can also be used to protect the backbone amide and is readily removed by TFA.[16]

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

This protocol describes a modified Fmoc deprotection step to minimize aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Treatment: Add the deprotection solution to the peptide-resin.

  • Reaction: Gently agitate the resin for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and cleaved Fmoc groups.

Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH

This protocol outlines the coupling of the sterically hindered Fmoc-Asp(OBno)-OH building block.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq.) and a coupling reagent (e.g., HBTU, 0.95 eq.) in DMF. Add a base (e.g., DIPEA, 2.0 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide Backbone -Asp(OR)-Xaa- Deprotonation Deprotonated Backbone Amide Peptide->Deprotonation Fmoc Deprotection Base Base (e.g., Piperidine) Attack Nucleophilic Attack Deprotonation->Attack Intramolecular Aspartimide Aspartimide Intermediate (5-membered ring) Attack->Aspartimide Byproducts Mixture of Products (α-peptide, β-peptide, racemized forms) Aspartimide->Byproducts Ring Opening Nucleophile Nucleophile (Piperidine, H2O)

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Detected Seq_Check Is sequence Asp-Gly/Asn/Ser? Start->Seq_Check Strategy1 Modify Deprotection Conditions (e.g., add HOBt, use weaker base) Seq_Check->Strategy1 No Strategy3 Use Backbone Protection (e.g., Dmb-dipeptide) Seq_Check->Strategy3 Yes Evaluate Evaluate Purity (HPLC/MS) Strategy1->Evaluate Strategy2 Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Strategy2->Evaluate Strategy3->Evaluate Success Problem Solved Evaluate->Success Purity >95% Reassess Re-evaluate Strategy Evaluate->Reassess Purity <95% Reassess->Strategy2 Reassess->Strategy3

Caption: A logical workflow for troubleshooting aspartimide formation.

References

Technical Support Center: Protected (S)-2-Amino-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of protected (S)-2-Amino-2,3-dimethylbutanoic acid for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving protected this compound.

Issue 1: Incomplete Deprotection of Boc-(S)-2-Amino-2,3-dimethylbutanoic Acid

Symptoms:

  • Low yield of the deprotected product.

  • Presence of starting material (Boc-protected amino acid) in the reaction mixture, as detected by TLC or LC-MS.

Possible Causes and Solutions:

Possible CauseRecommended Action
Steric Hindrance: The α-methyl group and the bulky tert-butyl group create significant steric hindrance, which can impede the approach of the deprotecting agent.Increase the reaction time and/or the concentration of the acid used for deprotection (e.g., trifluoroacetic acid, TFA). Monitor the reaction progress closely to avoid potential side reactions with prolonged exposure to strong acids.
Insufficient Reagent: The amount of deprotecting agent may be insufficient for complete removal of the Boc group.Use a larger excess of the deprotecting agent. For solid-phase peptide synthesis (SPPS), ensure adequate swelling of the resin to allow for complete access of the reagent to the protected amino acid.
Inadequate Mixing: Poor mixing can lead to localized areas of incomplete reaction.Ensure vigorous and efficient stirring of the reaction mixture.

Issue 2: Suspected Racemization or Epimerization during Peptide Coupling

Symptoms:

  • Detection of the D-enantiomer or diastereomers in the final peptide product by chiral HPLC or NMR.

  • Broadened peaks in the HPLC chromatogram of the purified peptide.

Possible Causes and Solutions:

Possible CauseRecommended Action
Base-Mediated Epimerization: The base used during the coupling reaction can facilitate the abstraction of the α-proton, leading to epimerization. This is a common issue in peptide synthesis.[1][2][3][4]Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, instead of stronger bases like triethylamine (TEA).[3]
Over-activation: Prolonged activation of the carboxylic acid group can increase the risk of racemization through the formation of an oxazolone intermediate.Minimize the pre-activation time of the protected amino acid before adding the coupling partner.
Coupling Reagent: The choice of coupling reagent can influence the extent of racemization.Consider using coupling reagents known to suppress racemization, such as COMU or those used in combination with additives like HOBt or Oxyma.[3]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store my protected this compound? For long-term storage, it is recommended to store Boc- or Fmoc-protected amino acids tightly sealed at 5°C.[5] For temporary storage, room temperature is acceptable.[5] It is also advisable to allow the container to warm to room temperature before opening to prevent moisture condensation.[5]

  • Q2: Is protected this compound sensitive to moisture? Yes, like many amino acid derivatives, it can be hygroscopic. It is important to store it in a tightly sealed container in a dry environment.

Stability and Degradation

  • Q3: What are the primary stability concerns for protected this compound? The main stability concerns include racemization or epimerization of the chiral center, especially during peptide synthesis coupling steps, and potential degradation of the protecting group under inappropriate conditions. Due to the α-methyl group, this amino acid is sterically hindered, which can influence its reactivity and stability.

  • Q4: Is the Boc protecting group stable under basic conditions? Yes, the Boc group is generally stable to basic conditions, which is why it is often used in orthogonal protection strategies with base-labile protecting groups like Fmoc.

  • Q5: How stable is the Fmoc protecting group? The Fmoc group is stable under acidic conditions but is readily cleaved by bases, typically a solution of piperidine in DMF. Care should be taken to avoid unintentional deprotection if the compound is exposed to basic conditions.

Experimental Protocols

  • Q6: Can you provide a general protocol for assessing the enantiomeric purity of protected this compound? A common method is chiral High-Performance Liquid Chromatography (HPLC). A general workflow is as follows:

    G A Prepare Sample Solution (dissolve in a suitable solvent) B Select Chiral HPLC Column (e.g., based on cyclodextrin or Pirkle-type stationary phase) A->B C Develop Mobile Phase (typically a mixture of hexane/isopropanol or other non-polar/polar solvents) B->C D Inject Sample and Run HPLC C->D E Analyze Chromatogram (determine the retention times and peak areas of the (S) and (R) enantiomers) D->E F Calculate Enantiomeric Excess (%ee) E->F

    Caption: Workflow for Chiral HPLC Analysis.

Troubleshooting Logic

  • Q7: I am observing unexpected byproducts in my reaction. How can I troubleshoot this? The following flowchart provides a logical approach to troubleshooting the appearance of unexpected byproducts.

    G Start Unexpected Byproduct Detected CheckPurity Verify Purity of Starting Material Start->CheckPurity AnalyzeReaction Analyze Reaction Conditions (Temperature, Time, Reagents) CheckPurity->AnalyzeReaction Purity OK CheckSideReactions Investigate Potential Side Reactions (e.g., protecting group cleavage, reaction with solvent) AnalyzeReaction->CheckSideReactions OptimizeConditions Optimize Reaction Conditions (e.g., lower temperature, shorter time) CheckSideReactions->OptimizeConditions PurifyProduct Purify Product and Characterize Byproduct OptimizeConditions->PurifyProduct End Problem Resolved PurifyProduct->End

    Caption: Troubleshooting Unexpected Byproducts.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of (S)-2-Amino-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as (S)-2-Amino-2,3-dimethylbutanoic acid, a sterically hindered, non-proteinogenic amino acid. The unique structural properties of this α,α-disubstituted amino acid necessitate a careful selection of analytical methodology to achieve robust and reliable enantioseparation. This guide provides a comparative overview of the principal analytical techniques for determining the enantiomeric excess of this compound and structurally related compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Analytical Methods

The selection of an optimal method for determining the enantiomeric excess of this compound hinges on a variety of factors including the required accuracy, sample throughput, and available instrumentation. The primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

MethodPrincipleTypical DerivatizationKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Often not required for macrocyclic glycopeptide CSPs; may be needed for others (e.g., FMOC protection).Broad applicability, high precision, direct analysis often possible.Method development can be time-consuming, requires specific chiral columns.
Chiral GC-MS Separation of volatile enantiomeric derivatives on a chiral capillary column.Required (e.g., N-trifluoroacetyl-O-alkylation).High resolution and sensitivity, provides structural information from MS.Sample derivatization is mandatory, not suitable for thermally labile compounds.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce chemical shift non-equivalence between enantiomers.Not required.Non-destructive, provides structural insights, no separation needed.Lower sensitivity, may require higher analyte concentrations, specialized CSAs.
Capillary Electrophoresis Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Can be performed with or without derivatization.High efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to other methods, reproducibility can be challenging.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioseparation of amino acids. For α,α-disubstituted amino acids like 2-Amino-2,3-dimethylbutanoic acid, macrocyclic glycopeptide-based chiral stationary phases (CSPs) such as those based on teicoplanin are particularly effective for direct separations without derivatization.

Experimental Protocol (Adapted for this compound):

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic modifier (e.g., 0.1% acetic acid or formic acid). The optimal ratio should be determined empirically, starting with a 50:50 (v/v) mixture of methanol and acetonitrile with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Sample Preparation: Dissolve the sample of 2-Amino-2,3-dimethylbutanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Enantiomeric Excess Calculation: The ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Expected Performance: For structurally similar amino acids, baseline resolution (Rs > 1.5) is often achievable. The analysis time is typically in the range of 10-30 minutes.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers excellent resolution and sensitivity for the analysis of amino acid enantiomers, but requires derivatization to increase volatility. A common approach is the formation of N-trifluoroacetyl-O-alkyl esters.

Experimental Protocol (Adapted for this compound):

  • Derivatization:

    • Esterification: To a dried sample of the amino acid (approx. 1 mg), add 1 mL of 3 N HCl in isopropanol. Heat at 100 °C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 30 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

  • Enantiomeric Excess Calculation: Determined from the integrated peak areas of the corresponding enantiomers in the total ion chromatogram (TIC) or by monitoring specific fragment ions.

Expected Performance: Comprehensive two-dimensional GC (GCxGC) has shown high responsiveness for sterically hindered amino acids, with method detection limits in the picogram range and errors in enantiomeric excess determination of ±0.5%–2.5%.[1]

NMR Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), provides a rapid and non-destructive method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.

Experimental Protocol (Adapted for this compound):

  • Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative thereof can be effective for chiral amines and amino acids.

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the 2-Amino-2,3-dimethylbutanoic acid sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3). Add 1.0 to 1.5 equivalents of the chiral solvating agent.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The signals of the methyl groups or the α-proton of the amino acid are often well-resolved for the two diastereomeric complexes.

  • Enantiomeric Excess Calculation: The ee is determined by the integration of the baseline-resolved signals corresponding to the two enantiomers.

Expected Performance: The accuracy of the ee determination by NMR is typically within ±2%. The chemical shift difference (Δδ) between the enantiomeric signals is a key parameter and should be maximized by optimizing the CSA, solvent, and temperature.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume. The enantioseparation of amino acids is typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.

Experimental Protocol (Adapted for this compound):

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 30 mM of a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Applied Voltage: 20-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 200 nm.

  • Sample Preparation: Dissolve the amino acid sample in water or the BGE at a concentration of 0.1-1 mg/mL.

  • Enantiomeric Excess Calculation: Based on the corrected peak areas of the two enantiomers.

Expected Performance: Baseline separation of amino acid enantiomers is often achieved with analysis times under 20 minutes. The method is particularly advantageous for small sample amounts.

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_data Data Acquisition and Analysis Sample Chiral Analyte (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy Dissolution->NMR CE Capillary Electrophoresis Dissolution->CE HPLC Chiral HPLC Derivatization->HPLC GCMS Chiral GC-MS Derivatization->GCMS Acquisition Signal Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GCMS->Acquisition NMR->Acquisition CE->Acquisition Integration Peak Integration / Signal Quantification Acquisition->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation

A generalized workflow for determining the enantiomeric excess of a chiral compound.

Logical Relationships in Method Selection

The choice of an analytical method is often a trade-off between different performance characteristics. The following diagram illustrates the logical relationships to consider when selecting a method for enantiomeric excess determination.

G Method Selection Logic for Enantiomeric Excess Determination cluster_criteria Primary Considerations cluster_methods Recommended Methods NeedDeriv Derivatization Acceptable? HPLC Chiral HPLC NeedDeriv->HPLC No (often) GCMS Chiral GC-MS NeedDeriv->GCMS Yes NMR NMR Spectroscopy NeedDeriv->NMR No CE Capillary Electrophoresis NeedDeriv->CE No (often) SampleAmount Sample Amount SampleAmount->HPLC Moderate SampleAmount->GCMS Low SampleAmount->NMR High SampleAmount->CE Low Sensitivity Required Sensitivity Sensitivity->HPLC High Sensitivity->GCMS Very High Sensitivity->NMR Low Sensitivity->CE Moderate Speed Analysis Speed Speed->HPLC Moderate Speed->GCMS Slower (due to derivatization) Speed->NMR Fastest (no separation) Speed->CE Fast

References

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-2-Amino-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of amino acids is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation of (S)-2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid, with its common proteinogenic isomers, leucine and isoleucine. Understanding these fragmentation patterns is critical for accurate identification and differentiation in complex biological matrices.

This compound, with its unique α-methyl and isopropyl substitution, presents a distinct fragmentation profile compared to its isomers. While sharing the same molecular weight, the structural differences lead to characteristic product ions upon collision-induced dissociation (CID). This guide delves into these differences, offering insights for method development and data interpretation in metabolomics, proteomics, and drug discovery.

Comparative Fragmentation Analysis

The primary fragmentation of protonated amino acids typically involves the neutral loss of water (H₂O) and the carboxyl group (HCOOH).[1][2][3][4] However, the key to distinguishing isomers lies in the subsequent fragmentation of the side chain.

This compound is expected to exhibit a prominent fragment resulting from the cleavage of the Cα-Cβ bond, leading to the loss of the isopropyl group. This is in contrast to leucine and isoleucine, where the side-chain fragmentation yields different characteristic ions.

Leucine and Isoleucine , as extensively studied isomers, are differentiated by the fragmentation of their side chains.[5][6][7][8] Advanced techniques like multi-stage mass spectrometry (MS³) involving electron transfer dissociation (ETD) followed by higher-energy collisional dissociation (HCD) can effectively distinguish them by generating specific w-ions from side-chain cleavages.[5][9]

The following table summarizes the expected and observed major fragment ions for this compound and its common isomers.

Precursor Ion (m/z)AnalyteKey Fragment Ion (m/z)Proposed Neutral LossCharacteristic Fragment
132.102This compound86.096HCOOH[M+H-HCOOH]⁺
132.102This compound74.060C₄H₈[M+H-C₄H₈]⁺ (tentative)
132.102This compound57.070HCOOH + C₂H₅[M+H-HCOOH-C₂H₅]⁺ (tentative)
132.102Leucine86.096HCOOH[M+H-HCOOH]⁺
132.102Leucine43.055HCOOH + C₃H₇[M+H-HCOOH-C₃H₇]⁺
132.102Isoleucine86.096HCOOH[M+H-HCOOH]⁺
132.102Isoleucine69.070HCOOH + C₂H₅[M+H-HCOOH-C₂H₅]⁺

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed primary fragmentation pathway of protonated this compound under collision-induced dissociation.

Fragmentation_Pathway M [M+H]⁺ m/z = 132.102 F1 [M+H-HCOOH]⁺ m/z = 86.096 M->F1 - HCOOH F2 [M+H-C₄H₈]⁺ m/z = 74.060 M->F2 - C₄H₈ F3 [M+H-HCOOH-C₂H₅]⁺ m/z = 57.070 F1->F3 - C₂H₅

Caption: Proposed CID fragmentation of this compound.

Experimental Protocols

Accurate and reproducible data acquisition is fundamental. The following provides a general experimental protocol for the analysis of this compound by LC-MS/MS.

Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in 0.1% formic acid in water.

  • Working Solutions: Serially dilute the stock solution to create a series of calibration standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Biological Sample Extraction: For biological samples, a protein precipitation step is typically required. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample (e.g., plasma, cell lysate). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the amino acid from other matrix components.[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. (e.g., 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Scan for the precursor ion of this compound (m/z 132.102).

  • MS2 Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion. Optimize the collision energy to obtain the desired fragmentation pattern. A typical starting point would be a normalized collision energy of 20-40%.

  • Data Acquisition: Acquire data in tandem mass spectrometry (MS/MS) mode, monitoring the transitions from the precursor ion to the characteristic product ions.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the differentiation of this compound from its isomers.

Isomer_Differentiation_Workflow Start Sample containing C₆H₁₃NO₂ isomers LC_MS LC-MS Analysis (Precursor m/z 132.102) Start->LC_MS MS2 MS² Fragmentation (CID/HCD) LC_MS->MS2 Analysis Analyze Product Ion Spectrum MS2->Analysis Decision Characteristic Fragments Present? Analysis->Decision Leucine Leucine (m/z 43.055) Decision->Leucine Yes Isoleucine Isoleucine (m/z 69.070) Decision->Isoleucine Yes Target This compound (e.g., m/z 74.060) Decision->Target Yes Further Further Analysis Required (e.g., MS³) Decision->Further No

Caption: Workflow for isomeric amino acid differentiation by MS.

By leveraging the principles outlined in this guide, researchers can develop robust analytical methods for the unambiguous identification and quantification of this compound and its isomers, advancing our understanding of their roles in biological systems.

References

A Researcher's Guide to Absolute Configuration Determination: X-ray Crystallography vs. Chiroptical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug discovery and development is the unambiguous determination of a chiral molecule's absolute configuration. The three-dimensional arrangement of atoms can profoundly impact a compound's pharmacological and toxicological properties. While X-ray crystallography has long been considered the definitive method, a suite of chiroptical techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), offer powerful alternatives, particularly for non-crystalline materials. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Method Comparison at a Glance

The choice of technique for absolute configuration determination hinges on several factors, including the physical state of the sample, the amount of material available, the presence of chromophores, and the desired level of structural detail.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Optical Rotatory Dispersion (ORD)
Sample Phase Solid (Single Crystal)Solution or Neat LiquidSolutionSolution
Sample Amount µg to mg scale[1]5-15 mg (recoverable)[2]0.1-1 mg/mL[1]~300 µg[3]
Experimental Time Days to weeks (crystal growth dependent)[1][4]1-12 hours[5]Hours to a day[1]Hours
Accuracy High (often considered definitive)[1]High, with reliable computational correlation[1]High, with reliable computational correlation[1]Moderate to High[6]
Key Requirement High-quality single crystal[1][7]IR active modes[1]UV-Vis chromophore[1]Chiral chromophore[8]
Primary Output 3D molecular structure, Flack parameter[1]VCD spectrum[1]CD spectrum[9]Optical rotation as a function of wavelength[9]

Delving into the Methodologies: Experimental Protocols

A thorough understanding of the experimental workflow is crucial for successful absolute configuration determination. Below are detailed protocols for each of the four techniques.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, making it the most definitive method for absolute configuration determination.[1] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[10]

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This can be a time-consuming process involving the screening of various solvents and crystallization conditions.[7]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector.[11]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs, which are pairs of reflections that would be equivalent if not for anomalous dispersion.[10] The Flack parameter is a key metric used to assess the correctness of the assigned absolute configuration; a value close to 0 indicates the correct configuration, while a value close to 1 suggests the inverted configuration.[12]

G cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection High-quality crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction pattern Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial model Absolute Configuration Determination Absolute Configuration Determination Structure Refinement->Absolute Configuration Determination Refined structure

Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] It is a powerful technique for determining the absolute configuration of molecules in solution, thus circumventing the need for crystallization.[7]

Experimental Protocol:

  • Sample Preparation: A solution of the sample is prepared in a suitable deuterated solvent to avoid interference from solvent absorption bands. Typical concentrations range from 5 to 15 mg of the sample.[2][13]

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra of the sample are recorded simultaneously using a VCD spectrometer.[2]

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using ab initio or density functional theory (DFT) methods. This involves a conformational search to identify the low-energy conformers of the molecule.[5][7]

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[7]

Electronic Circular Dichroism (ECD): Leveraging Chromophores for Configuration Assignment

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light.[9] This technique is particularly useful for molecules containing a chromophore, as the electronic transitions within the chromophore give rise to the CD signal.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample (typically 0.1-1 mg/mL) is prepared in a transparent solvent.[1]

  • ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectrometer.

  • Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).[14][15]

  • Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra to determine the absolute configuration. The exciton chirality method can also be applied if the molecule contains two or more interacting chromophores.[16]

Optical Rotatory Dispersion (ORD): A Classic Chiroptical Method

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[9] While it is an older technique, modern computational methods have revitalized its use for absolute configuration determination.[6]

Experimental Protocol:

  • Sample Preparation: A solution of the sample is prepared, with a typical sample amount of around 300 µg.[3]

  • ORD Spectrum Acquisition: The optical rotation is measured at several different wavelengths using a polarimeter.[6]

  • Computational Modeling: The ORD curve is calculated for one enantiomer using quantum mechanical methods.[6]

  • Spectral Comparison and Assignment: The experimental ORD curve is compared with the calculated curves to assign the absolute configuration. The sign and shape of the Cotton effect, an anomalous dispersion near an absorption band, are key features for comparison.[17]

Navigating the Decision: A Logical Approach

The selection of the most appropriate method for absolute configuration determination requires a careful consideration of the sample's properties and the available resources. The following diagram illustrates a logical workflow for making this decision.

G cluster_1 Method Selection for Absolute Configuration Start Start Crystalline? Crystalline? Start->Crystalline? X-ray Crystallography X-ray Crystallography Crystalline?->X-ray Crystallography Yes Solution-based methods Solution-based methods Crystalline?->Solution-based methods No UV-Vis Chromophore? UV-Vis Chromophore? ECD ECD UV-Vis Chromophore?->ECD Yes VCD VCD UV-Vis Chromophore?->VCD No ORD ORD Solution-based methods->UV-Vis Chromophore? Solution-based methods->ORD

Decision tree for selecting a method for absolute configuration determination.

Conclusion: An Integrated Approach to Stereochemical Analysis

References

A Comparative Guide to the Conformational Analysis of Peptides Featuring (S)-2-Amino-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate conformational preferences, enhance proteolytic stability, and ultimately fine-tune biological activity. Among these, α,α-disubstituted amino acids are of particular interest due to the significant conformational constraints they impose on the peptide backbone. This guide provides a detailed comparison of the conformational properties of peptides containing (S)-2-Amino-2,3-dimethylbutanoic acid, a chiral α,α-disubstituted amino acid, and its structural analogues.

This compound, with its chiral center at the α-carbon bearing both a methyl and an isopropyl group, introduces significant steric hindrance that dramatically restricts the available conformational space of the peptide backbone. This targeted restriction can be harnessed to stabilize specific secondary structures, a critical step in the rational design of peptide-based therapeutics.

Comparative Conformational Analysis: Helical vs. Extended Structures

A key determinant in the conformational behavior of peptides containing α,α-disubstituted amino acids is the nature of the α-substituents. A general trend observed is the divergent structural preferences between α-methylated and α-ethylated residues.

Peptides rich in α-methylated α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), have a strong propensity to adopt helical conformations, most commonly the 3(10)-helix. In contrast, the increased steric bulk of α-ethylated residues, such as Cα,α-diethylglycine (Deg), a close structural analogue of this compound, favors a fully extended C5-conformation.[1] This fundamental difference is a critical consideration in the design of peptidomimetics with desired structural motifs.

Quantitative Conformational Data

The following tables summarize key quantitative data from X-ray diffraction analysis of homopeptides of Cα,α-diethylglycine (Deg), which serves as a pertinent model for understanding the conformational tendencies of peptides with this compound.

Residue Peptide Conformation Φ (phi) Ψ (psi) Reference
Cα,α-diethylglycine (Deg)Tfa-(Deg)₅-OtBuFully Extended (C₅)±165°±165°Benedetti et al.

Tfa = trifluoroacetyl, OtBu = tert-butyl ester

The observed Φ and Ψ angles for the homopentapeptide of Deg are indicative of a highly extended backbone structure, a direct consequence of the steric hindrance imposed by the two ethyl groups at the α-carbon. This contrasts sharply with the typical helical Φ and Ψ angles (around -60° and -30°, respectively) observed for peptides containing Aib.

Experimental Protocols

A comprehensive conformational analysis of peptides relies on a combination of experimental techniques, primarily Solid-Phase Peptide Synthesis (SPPS) for peptide generation, followed by spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), and often corroborated by X-ray crystallography for solid-state structure determination.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating this compound or its analogues are typically synthesized using a standard Fmoc-based solid-phase methodology.

Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including the sterically hindered this compound, is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain in the presence of a base like N,N-diisopropylethylamine (DIEA). Due to the steric hindrance of α,α-disubstituted amino acids, double coupling or extended coupling times may be necessary.[2]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.

Protocol:

  • Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O with a buffer).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall folding and chemical shift dispersion of the amide protons. Well-dispersed amide proton signals are often indicative of a stable, ordered conformation.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, aiding in the assignment of amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the complete assignment of amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (typically < 5 Å). The pattern of NOEs (e.g., sequential Hα-HN, HN-HN) is crucial for determining secondary structure. For extended conformations, strong sequential Hα(i)-HN(i+1) NOEs are expected, while for helical structures, sequential HN(i)-HN(i+1) and medium-range NOEs are characteristic.

  • Structural Calculations: The distance restraints derived from NOESY spectra, along with dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: A dilute solution of the peptide (typically 0.1-0.2 mg/mL) is prepared in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: The CD spectrophotometer is purged with nitrogen gas. A quartz cuvette with a short path length (e.g., 1 mm) is used.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (e.g., 190-260 nm). A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectrum.

  • Data Analysis: The resulting spectrum of molar ellipticity ([θ]) versus wavelength is analyzed for characteristic secondary structure signals:

    • α-helix: Strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 198 nm.

    • Extended Structures: May show weak CD signals, sometimes resembling a β-sheet or random coil spectrum, but without the strong characteristic bands of well-defined secondary structures.

Visualizing Conformational Analysis and Preferences

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification NMR NMR Spectroscopy (1D, COSY, TOCSY, NOESY) Purification->NMR CD Circular Dichroism Spectroscopy Purification->CD Xray X-ray Crystallography Purification->Xray Computational Computational Modeling (MD Simulations) Purification->Computational Structure 3D Structure Determination (Solution/Solid-State) NMR->Structure Conformational_Preferences Conformational Preferences (Helical vs. Extended) CD->Conformational_Preferences Xray->Structure Computational->Structure Structure->Conformational_Preferences

G cluster_methylated α-Methylated cluster_ethylated α-Ethylated A α,α-Disubstituted Amino Acid Aib e.g., Aib (α-aminoisobutyric acid) A->Aib Less Steric Bulk Deg e.g., Deg, this compound A->Deg Greater Steric Bulk Helical 3(10)-Helical Conformation Aib->Helical Extended Fully Extended (C₅) Conformation Deg->Extended

References

A Comparative Guide to L-tert-leucine and (S)-2-Amino-2,3-dimethylbutanoic Acid in Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks offer a powerful toolkit to modulate the conformational, biological, and metabolic properties of peptides. This guide provides a detailed comparison of two such amino acids: L-tert-leucine and (S)-2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-L-valine. By examining their respective impacts on peptide structure, bioactivity, and stability, supported by experimental data, this document aims to inform the rational design of next-generation peptide therapeutics.

Introduction to L-tert-leucine and this compound

L-tert-leucine and this compound are synthetic amino acids that introduce significant steric bulk, influencing peptide conformation and, consequently, their biological properties. L-tert-leucine features a tert-butyl group attached to the α-carbon, while this compound is a derivative of valine with a methyl group on the α-carbon. These modifications can enhance resistance to enzymatic degradation and modulate receptor binding interactions.

Impact on Peptide Conformation

The steric hindrance imposed by these amino acids plays a crucial role in dictating the secondary structure of peptides.

L-tert-leucine: Conformational analyses of peptides incorporating L-tert-leucine indicate a preference for extended or semi-extended structures. However, it can also be accommodated within folded, helical structures, particularly when influenced by other helicogenic residues in the peptide sequence.

This compound (α-methyl-L-valine): Studies on peptides containing α-methyl-L-valine suggest a propensity to form 3(10)-helical structures. The α-methylation restricts the conformational freedom of the peptide backbone, favoring the formation of these tight helical turns.[1]

Comparative Biological Activity

The incorporation of these bulky amino acids can significantly alter the interaction of a peptide with its biological target.

L-tert-leucine: The influence of L-tert-leucine on bioactivity has been demonstrated in the context of synthetic cannabinoid receptor agonists. For instance, in a series of indole- and indazole-based cannabinoids, the substitution of L-valinamide with L-tert-leucinamide has been shown to modulate receptor binding affinity and functional activity.

This compound (α-methyl-L-valine): While direct quantitative data on the bioactivity of peptides containing this amino acid is less prevalent in the literature, its structural impact suggests a potential to enhance receptor selectivity and affinity by locking the peptide into a more defined, receptor-compatible conformation. The helical structures induced by α-methyl-L-valine can position key side chains for optimal interaction with a receptor binding pocket.[1]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for peptides containing L-tert-leucine and the conformational effects of this compound.

Table 1: Bioactivity Data for L-tert-leucinamide Containing Synthetic Cannabinoid Receptor Agonists

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
ADB-BUTINACACB₁0.960.47
ADB-BUTINACACB₂2.10.88
ADB-P7AICACB₁1.11.4
ADB-P7AICACB₂1.62.1

Data extracted from structure-activity relationship studies of synthetic cannabinoid receptor agonists.[2]

Table 2: Conformational Propensities

Amino AcidPredominant Conformation in Peptides
L-tert-leucineExtended or semi-extended; can be accommodated in folded structures
This compound3(10)-helical structures[1]

Enzymatic Stability

A primary motivation for incorporating non-proteinogenic amino acids is to enhance resistance to proteolysis, thereby extending the in vivo half-life of peptide drugs.

This compound (α-methyl-L-valine): The α-methylation of amino acids is a known strategy to confer proteolytic stability. The methyl group at the α-carbon interferes with the recognition and cleavage of the peptide bond by proteases. Peptides containing α-methylated amino acids have demonstrated increased resistance to various proteases.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating hindered amino acids like L-tert-leucine and this compound often requires optimized coupling conditions to overcome steric hindrance.

Workflow for SPPS of Hindered Amino Acids:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Double Coupling, Extended Time) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Fig. 1: Solid-Phase Peptide Synthesis Workflow for Hindered Amino Acids.

Protocol Details:

  • Resin: Rink Amide or similar resin suitable for the desired C-terminus.

  • Deprotection: 20% piperidine in DMF.

  • Coupling: For sterically hindered amino acids, a double coupling strategy is often employed. This involves repeating the coupling step to ensure complete reaction. Longer coupling times (e.g., 2-4 hours) and the use of potent coupling reagents like HATU or HCTU are recommended.

  • Cleavage: A standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) is used to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.

Workflow for CD Spectroscopy:

CD_Workflow Sample_Prep Sample Preparation (0.1-1.0 mg/mL in buffer) Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Far-UV Scan: 190-260 nm) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Smoothing) Data_Acquisition->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis

Fig. 2: Workflow for Circular Dichroism Spectroscopy.

Protocol Details:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded in the far-UV range (typically 190-260 nm) at a controlled temperature.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheets.

Enzymatic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Workflow for Protease Degradation Assay:

Protease_Assay_Workflow Incubation Incubation of Peptide with Protease/Plasma Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS Analysis Quenching->Analysis HalfLife Half-Life Calculation Analysis->HalfLife

Fig. 3: Workflow for Protease Degradation Assay.

Protocol Details:

  • Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction is stopped, typically by adding an acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using LC-MS.

  • Half-Life Calculation: The degradation half-life (t½) of the peptide is calculated from the plot of peptide concentration versus time.

Conclusion

The choice between L-tert-leucine and this compound in peptide design depends on the desired conformational and biological outcomes. L-tert-leucine is a valuable tool for inducing extended conformations and can be strategically employed to enhance bioactivity, as demonstrated in cannabinoid receptor ligands. This compound, with its propensity to induce helical turns, offers a powerful approach to pre-organize a peptide into a specific bioactive conformation, which is also expected to enhance proteolytic stability.

While direct comparative data remains limited, the distinct structural consequences of incorporating these two amino acids provide a rational basis for their selection in peptide optimization campaigns. Further head-to-head studies are warranted to fully elucidate their comparative advantages in different therapeutic contexts. This guide serves as a foundational resource for researchers to make informed decisions in the design and development of novel peptide-based therapeutics with improved pharmacological profiles.

References

Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant hurdle. The bulky nature of these residues can dramatically slow down amide bond formation, leading to lower yields, increased side reactions, and potential racemization. The choice of coupling reagent is therefore paramount to success. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to facilitate the selection of the most effective reagent for these challenging couplings.

The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. Coupling reagents are the activators that drive this critical reaction. An ideal reagent for hindered amino acids should not only be highly reactive to overcome steric hindrance but also suppress racemization, the loss of stereochemical integrity at the α-carbon of the amino acid.[1] This guide will explore the performance of several classes of coupling reagents, including the classic carbodiimides and the more advanced phosphonium and uronium/aminium salts.

Performance of Common Coupling Reagents in Hindered Couplings

The true measure of a coupling reagent's effectiveness lies in its performance in challenging synthetic situations. The following table summarizes quantitative data from various studies, showcasing the efficacy of different reagents in couplings involving hindered amino acids such as α,α-disubstituted, N-methylated, and β-branched residues.

Coupling ReagentHindered Amino Acid ExampleCoupling ConditionsYield (%)Epimerization (%)Reference
Uronium/Aminium Salts
HATUFmoc-Aib-OH + H-Aib-OMeDMF, DIEA, rt, 2h85<1Internal Data
HCTUFmoc-Val-OH + H-Val-OMeNMP, DIEA, rt, 1h921.5[2]
COMUZ-Aib-OH + H-Pro-OMeCH2Cl2, 2,4,6-collidine, rt, 3h95<0.5[3]
TBTUBoc-(NMe)Ala-OH + H-Phe-OBzlDMF, DIEA, rt, 12h78Not Reported[4]
Phosphonium Salts
PyBOPBoc-Phe-OH + H-(NMe)Aib-Phe-OBzlCH2Cl2/DMF, DIEA, rt, 24h65Not Reported[4]
PyAOPFmoc-Dpg-OH + H-Val-OMeDMF, DIEA, rt, 4h88<1[5]
BOPBoc-(NMe)Val-OH + H-Val-OMeCH2Cl2, DIEA, rt, 18h75Not Reported[6]
Carbodiimides + Additives
DCC/HOBtZ-Val-OH + H-Aib-OMeCH2Cl2, rt, 24h45~5[5]
DIC/OxymaFmoc-Ile-OH + H-Ser(tBu)-O-ResinDMF, rt, 2h90<1[5]
Other Reagents
Acyl FluoridesFmoc-Aib-F + H-Aib-ResinDMF, DIEA, rt, 1h94<0.5[3]
BOP-ClBoc-Sar-OH + H-Pro-OMeCH2Cl2, DIEA, rt, 6h91Low[7]

Note: The data presented is collated from various sources and may not represent a direct head-to-head comparison under identical reaction conditions. Yields and epimerization levels are highly dependent on the specific substrates, solvent, base, temperature, and reaction time.

Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for solution-phase and solid-phase peptide synthesis (SPPS) using some of the more effective coupling reagents for hindered amino acids.

Solution-Phase Coupling of a Hindered Dipeptide using COMU
  • Activation: Dissolve the N-protected hindered amino acid (1.0 equiv.), COMU (1.0 equiv.), and a hindered base such as 2,4,6-collidine (2.0 equiv.) in an appropriate anhydrous solvent (e.g., CH2Cl2 or DMF) under an inert atmosphere (N2 or Ar).[3]

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation. The solution may change color, which can indicate the formation of the active ester.[3]

  • Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.0 equiv.) to the activated mixture. If the amino component is a salt, an additional equivalent of the hindered base should be added.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until completion. Reactions involving highly hindered amino acids may require extended reaction times or gentle heating.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Hindered Residue using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4.0 equiv.), HATU (3.9 equiv.), and a non-nucleophilic base such as DIEA (8.0 equiv.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, a longer reaction time or double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, activation, and coupling cycles for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative RP-HPLC.

Logical Workflow for Coupling Reagent Selection

The choice of a coupling reagent is a critical decision in peptide synthesis design. The following diagram illustrates a logical workflow to guide researchers in selecting an appropriate reagent for couplings involving hindered amino acids.

G cluster_0 Start: Hindered Coupling cluster_1 Initial Reagent Selection cluster_2 Optimization & Troubleshooting cluster_3 Outcome Start Identify Hindered Amino Acid (e.g., Aib, N-Me-AA, β-branched) HighReactivity Select High-Reactivity Reagent (e.g., HATU, HCTU, COMU) Start->HighReactivity Primary Choice Phosphonium Consider Phosphonium Reagents (e.g., PyAOP, PyBOP) Start->Phosphonium Alternative Optimize Optimize Conditions (Base, Solvent, Temp.) HighReactivity->Optimize Phosphonium->Optimize Success Successful Coupling (High Yield, Low Racemization) Optimize->Success Failure Low Yield / High Racemization Optimize->Failure If optimization fails Alternative Alternative Reagents (e.g., Acyl Fluorides, BOP-Cl) Alternative->Optimize Failure->Alternative

Caption: A decision-making workflow for selecting a coupling reagent for hindered amino acid incorporation.

Mechanism of Action: Uronium vs. Phosphonium Reagents

Understanding the underlying mechanisms of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

G cluster_0 Uronium/Aminium Salt Activation (e.g., HATU) cluster_1 Phosphonium Salt Activation (e.g., PyBOP) U_RCOOH R-COOH U_ActiveEster OAt Active Ester U_RCOOH->U_ActiveEster Activation U_HATU HATU + Base U_HATU->U_ActiveEster U_Peptide Peptide Bond U_ActiveEster->U_Peptide Coupling U_RNH2 R'-NH2 U_RNH2->U_Peptide P_RCOOH R-COOH P_ActiveEster OBt Active Ester P_RCOOH->P_ActiveEster Activation P_PyBOP PyBOP + Base P_PyBOP->P_ActiveEster P_Peptide Peptide Bond P_ActiveEster->P_Peptide Coupling P_RNH2 R'-NH2 P_RNH2->P_Peptide

References

A Comparative Analysis of Proteinogenic and Non-Proteinogenic Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics and applications of proteinogenic and non-proteinogenic amino acids.

In the landscape of molecular biology and therapeutic development, the distinction between proteinogenic and non-proteinogenic amino acids is fundamental. Proteinogenic amino acids, the 22 building blocks of proteins encoded by the universal genetic code, form the basis of most biological structures and functions. In contrast, the vast and diverse group of non-proteinogenic amino acids, not encoded in the genome for protein synthesis, offers a wealth of unique functionalities that are increasingly harnessed for therapeutic and research purposes. This guide provides an objective comparison of these two classes of amino acids, supported by experimental data and methodologies, to inform their strategic application in scientific endeavors.

Defining the Divide: Proteinogenic vs. Non-Proteinogenic Amino Acids

Proteinogenic amino acids are those that are incorporated into proteins during translation.[1][2] There are 22 known proteinogenic amino acids, 20 of which are encoded by the standard genetic code, with selenocysteine and pyrrolysine being incorporated through unique translational mechanisms.[2][3] These amino acids are the fundamental constituents of enzymes, structural proteins, and signaling molecules.

Non-proteinogenic amino acids (NPAAs), on the other hand, are not naturally encoded in an organism's genetic code for protein assembly. This diverse group includes over 800 naturally occurring amino acids and thousands that have been synthesized in the laboratory.[4] NPAAs can be found in various biological roles, such as metabolic intermediates (e.g., ornithine and citrulline in the urea cycle), neurotransmitters (e.g., gamma-aminobutyric acid or GABA), and as components of toxins or antibiotics produced by microorganisms.[3][5]

Comparative Physicochemical Properties

The structural diversity of non-proteinogenic amino acids leads to a wide range of physicochemical properties that can be exploited in drug design and protein engineering. Below is a comparative table of key properties for representative proteinogenic and non-proteinogenic amino acids.

Amino AcidTypeMolecular Weight ( g/mol )pKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)Solubility in Water
Alanine (Ala)Proteinogenic89.092.349.69-Soluble
Arginine (Arg)Proteinogenic174.202.179.0412.48Freely soluble
Aspartic Acid (Asp)Proteinogenic133.101.889.603.65Soluble
γ-Aminobutyric acid (GABA)Non-proteinogenic103.124.0310.56-Freely soluble[6]
Ornithine (Orn)Non-proteinogenic132.161.948.6510.76Freely soluble[7]
Citrulline (Cit)Non-proteinogenic175.192.439.41-200 g/L (20 °C)[4]
β-AlanineNon-proteinogenic89.093.5510.24-54.5 g/100 mL[8]

Functional Implications in Biological Systems and Drug Development

The distinct roles of proteinogenic and non-proteinogenic amino acids are evident in various biological pathways and have significant implications for therapeutic development.

Neurotransmission: The GABAergic Signaling Pathway

A prime example of a non-proteinogenic amino acid with a critical biological function is GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[9] Its signaling pathway is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release VGAT Vesicular GABA Transporter (VGAT) GABA->VGAT VGAT->GABA_vesicle Packaging GAT1 GABA Transporter 1 (GAT1) GAT1->GABA GABA_released->GAT1 Reuptake GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_released->GABA_A_Receptor Binding GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_released->GABA_B_Receptor Binding Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens G_protein G-protein Signaling GABA_B_Receptor->G_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein->Hyperpolarization

GABAergic signaling pathway.
Expanding the Therapeutic Arsenal: Non-Ribosomal Peptide Synthesis

Many microorganisms produce bioactive peptides containing non-proteinogenic amino acids through a process called non-ribosomal peptide synthesis (NRPS).[10] This pathway is a rich source of antibiotics, immunosuppressants, and other therapeutics.

NRPS_Workflow cluster_NRPS_module NRPS Module cluster_synthesis Peptide Synthesis A_domain A-domain (Adenylation) Aminoacyl_adenylate Aminoacyl-adenylate A_domain->Aminoacyl_adenylate Activation T_domain T-domain (Thiolation/PCP) C_domain C-domain (Condensation) T_domain->C_domain Growing_peptide Growing Peptide Chain C_domain->Growing_peptide Elongation Amino_Acid Amino Acid (Proteinogenic or NPAA) Amino_Acid->A_domain ATP ATP ATP->A_domain Aminoacyl_adenylate->T_domain Loading Growing_peptide->C_domain Next Module TE_domain TE-domain (Thioesterase) Growing_peptide->TE_domain Released_peptide Released Peptide TE_domain->Released_peptide Release/ Cyclization

Non-ribosomal peptide synthesis workflow.

Experimental Protocols

Precise experimental methodologies are crucial for the study and application of both types of amino acids.

Solid-Phase Peptide Synthesis (SPPS) with Non-Proteinogenic Amino Acids

SPPS is a cornerstone technique for creating custom peptides, including those containing NPAAs. The following is a generalized protocol based on Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for 1-2 hours.

2. First Amino Acid Coupling:

  • Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.

  • Wash the resin thoroughly with DMF.

  • Activate the carboxyl group of the first Fmoc-protected amino acid (proteinogenic or non-proteinogenic) using a coupling agent (e.g., HATU, HOBt) in the presence of a base (e.g., DIPEA).

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Wash the resin with DMF to remove excess reagents.

3. Chain Elongation:

  • Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the desired sequence.

4. Cleavage and Deprotection:

  • Once the peptide is fully assembled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dry the crude peptide under vacuum.

5. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Site-Specific Incorporation of Non-Natural Amino Acids into Proteins

Genetic code expansion allows for the site-specific incorporation of NPAAs into proteins in living cells. This protocol outlines the key steps.

1. Plasmid Construction:

  • Introduce a unique codon, typically the amber stop codon (TAG), at the desired site in the gene of interest via site-directed mutagenesis.

  • Construct a second plasmid expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair that is specific for the desired NPAA and recognizes the unique codon.

2. Cell Transformation and Expression:

  • Co-transform both plasmids into a suitable expression host (e.g., E. coli).

  • Grow the transformed cells in a minimal medium supplemented with the non-natural amino acid.

  • Induce protein expression using an appropriate inducer (e.g., IPTG).

3. Protein Purification and Verification:

  • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography).

  • Verify the incorporation of the NPAA at the specific site using mass spectrometry (e.g., LC-MS/MS) to detect the mass shift corresponding to the NPAA.

Conclusion

The comparative study of proteinogenic and non-proteinogenic amino acids reveals a fascinating interplay between the conserved machinery of life and the vast potential of chemical diversity. While proteinogenic amino acids are the workhorses of cellular function, non-proteinogenic amino acids offer a powerful toolkit for researchers and drug developers to probe biological systems, enhance therapeutic properties, and create novel molecular entities. A thorough understanding of their distinct properties and the experimental techniques to manipulate them is paramount for advancing both fundamental science and translational medicine.

References

Safety Operating Guide

Navigating the Disposal of (S)-2-Amino-2,3-dimethylbutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of (S)-2-Amino-2,3-dimethylbutanoic acid, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and hazard information. In the absence of a specific SDS for this compound, the compound should be handled with care, assuming it may be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is mandatory.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as chemical waste.

    • Do not mix this waste with non-hazardous refuse such as paper or regular trash.

    • Segregate solid waste from liquid waste into separate, clearly marked containers.

  • Waste Collection and Containerization:

    • Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for amino acid waste.

    • The container must be in good condition, with a secure, leak-proof lid.

    • For liquid waste, use a funnel to avoid spills. Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Labeling of Waste Containers:

    • Properly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and composition of the waste

      • The date when the waste was first added to the container

      • The name of the principal investigator or lab supervisor

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Do not dispose of this compound down the sink or in the regular trash unless explicitly permitted by your institution's EHS guidelines for non-hazardous substances. Most guidelines for laboratory waste advise against the drain disposal of amino acids.[1]

    • Follow all institutional procedures for waste pickup and documentation.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to soak up the substance. Place the used absorbent material in a sealed container and label it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data and Disposal Parameters

The following table summarizes key procedural parameters for the disposal of this compound, based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Classification To be determined by institutional EHS; treat as hazardous in the absence of specific data.General Laboratory Practice
Container Type Chemically compatible, leak-proof, with a secure lid.[2]
Container Fill Level Do not exceed 90% capacity.General Laboratory Practice
Storage Location Designated and labeled Satellite Accumulation Area (SAA).[2]
Disposal Method Collection by a licensed hazardous waste contractor arranged through institutional EHS.[2]
Drain Disposal Not recommended without specific EHS approval.[1]University Guidelines
Trash Disposal Prohibited for chemical waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound waste B Is the waste container properly labeled and sealed? A->B C Label and seal the container with 'Hazardous Waste' and full chemical name. B->C No D Store in designated Satellite Accumulation Area (SAA). B->D Yes C->D E Is the container full or has it reached the institutional time limit? D->E F Contact Environmental Health & Safety (EHS) for waste pickup. E->F Yes H Continue to collect waste in the designated SAA. E->H No G End: Waste is properly disposed of by licensed contractor. F->G H->E

References

Personal protective equipment for handling (S)-2-Amino-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling (S)-2-Amino-2,3-dimethylbutanoic acid (CAS: 53940-83-3).

Hazard Identification and Personal Protective Equipment

This compound is a white to off-white solid. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is essential.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.To prevent eye contact and serious eye irritation.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Always inspect gloves for integrity before use.To prevent skin contact and irritation.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorUse a respirator with a particulate filter if handling fine powders or if ventilation is inadequate.To prevent respiratory tract irritation.

Operational and Disposal Plans

Handling and Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Assess Risks for the Specific Procedure A->B C Select and Inspect Appropriate PPE B->C D Work in a Well-Ventilated Area (Fume Hood) C->D E Don Appropriate PPE D->E F Handle Compound with Care E->F G Decontaminate Work Area F->G J Securely Store or Dispose of Chemical F->J H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.